3-Bromo-4'-fluorodiphenyl ether
Description
The exact mass of the compound 3-Bromo-4'-fluorodiphenyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4'-fluorodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4'-fluorodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-(4-fluorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGMRCLDJLCOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381081 | |
| Record name | 3-Bromo-4'-fluorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50904-38-6 | |
| Record name | 1-Bromo-3-(4-fluorophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50904-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4'-fluorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-4'-fluorodiphenyl ether (CAS No. 50904-38-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4'-fluorodiphenyl ether, a key intermediate in pharmaceutical and materials science applications. The document details its physicochemical properties, outlines robust synthetic protocols based on modern cross-coupling methodologies, and explores its role in the development of biologically active compounds. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the mechanistic rationale behind experimental procedures, ensuring both scientific integrity and practical applicability for researchers in the field.
Introduction: The Strategic Importance of Fluorinated Diaryl Ethers
The diaryl ether moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents and natural products. Its conformational flexibility and ability to engage in various intermolecular interactions make it a valuable component in drug design. The introduction of fluorine atoms into these structures can significantly modulate their metabolic stability, lipophilicity, and binding affinity, making fluorinated diaryl ethers particularly attractive building blocks.
3-Bromo-4'-fluorodiphenyl ether (CAS No. 50904-38-6) is a strategically important intermediate, combining the reactivity of a bromo-aromatic system—amenable to a plethora of cross-coupling reactions—with the advantageous properties imparted by a fluoro-substituent. This guide will serve as a technical resource for scientists leveraging this versatile molecule in their research and development endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application.
Physicochemical Properties
The key physicochemical properties of 3-Bromo-4'-fluorodiphenyl ether are summarized in the table below.
| Property | Value | Source |
| CAS Number | 50904-38-6 | [1] |
| Molecular Formula | C₁₂H₈BrFO | [1] |
| Molecular Weight | 267.09 g/mol | [1] |
| Appearance | Liquid | N/A |
| Boiling Point | 220 °C @ 25 mmHg | [1] |
| Melting Point | 33-37 °C | N/A |
| Density | ~1.5 g/cm³ | N/A |
| Refractive Index | ~1.584 | N/A |
Spectroscopic Data
The structural elucidation of 3-Bromo-4'-fluorodiphenyl ether is confirmed by the following spectroscopic data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For aromatic protons, the chemical shifts are typically observed in the range of 6.5-8.0 ppm[2]. The specific shifts and coupling constants will be influenced by the positions of the bromine, fluorine, and ether linkage.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms directly bonded to the electronegative oxygen, bromine, and fluorine atoms will exhibit characteristic downfield shifts[3].
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-O-C stretching of the diaryl ether (around 1320-1000 cm⁻¹), C-Br stretching (around 850-550 cm⁻¹), C-F stretching, and aromatic C-H and C=C stretching vibrations (around 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹, respectively)[4][5][6].
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, resulting in a distinct M+2 peak[7][8][9]. Fragmentation of diaryl ethers can occur via cleavage of the C-O bonds[10].
Synthesis of 3-Bromo-4'-fluorodiphenyl ether: A Tale of Two Couplings
The formation of the diaryl ether linkage is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two preeminent methods, the Ullmann condensation and the Buchwald-Hartwig amination, offer distinct advantages and are detailed below.
The Ullmann Condensation: A Classic Revitalized
The Ullmann condensation, a copper-catalyzed reaction, is a foundational method for the synthesis of diaryl ethers[11]. While traditionally requiring harsh conditions, modern protocols have significantly improved its scope and applicability[12].
The reaction proceeds via the copper-promoted coupling of an aryl halide with a phenol[11]. The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst[13][14].
Caption: Generalized catalytic cycle of the Ullmann condensation.
Reactants: 3-Bromophenol and 1-fluoro-4-iodobenzene (or 1-bromo-4-fluorobenzene).
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF, DMSO, or NMP via syringe.
-
Aryl Halide Addition: Add 1-fluoro-4-iodobenzene (1.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to 100-150 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts and solvent.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-Bromo-4'-fluorodiphenyl ether.
The Buchwald-Hartwig Amination: A Modern Powerhouse
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a highly versatile and efficient method for the formation of C-O bonds, often under milder conditions than the Ullmann condensation[15].
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst[16]. The choice of phosphine ligand is critical for the efficiency of the reaction.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig C-O coupling.
Reactants: 3-Bromophenol and 4-fluorophenylboronic acid or 1-bromo-3-(4-fluorophenoxy)benzene.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, or BINAP, 1.1-1.2 eq. relative to Pd), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.).
-
Reagent Addition: Add 3-bromophenol (1.2 eq.) and 4-fluorophenylboronic acid (1.0 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the desired product.
Applications in Drug Discovery and Materials Science
3-Bromo-4'-fluorodiphenyl ether is a valuable building block in the synthesis of more complex molecules with potential biological activity or advanced material properties.
Pharmaceutical Intermediate
The presence of the bromo substituent allows for further functionalization via reactions such as Suzuki, Stille, or Heck couplings, enabling the construction of intricate molecular architectures. The 4'-fluoro-substituent can enhance the pharmacokinetic properties of the final compound. While specific drug candidates containing this exact fragment are not widely reported in publicly available literature, its structural motifs are present in compounds explored for various therapeutic areas, including as antihypertensive and anti-inflammatory agents[17]. The related compound, 3-bromo-4-fluorobenzaldehyde, is an intermediate in the synthesis of flucloxacillin and flumethrin[16].
Materials Science
The rigid, aromatic structure of diaryl ethers makes them suitable components for liquid crystals and other advanced materials[17]. The polarity and electronic properties introduced by the halogen substituents can be fine-tuned to achieve desired material characteristics.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-4'-fluorodiphenyl ether.
-
Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-4'-fluorodiphenyl ether is a versatile and valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis is readily achievable through well-established and robust cross-coupling methodologies, namely the Ullmann condensation and the Buchwald-Hartwig amination. A thorough understanding of its properties, synthetic routes, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this compound in the development of novel and impactful chemical entities.
References
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physicochemical properties of 3-Bromo-4'-fluorodiphenyl ether
Starting Data Collection
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Refining the Research Plan
3-Bromo-4'-fluorodiphenyl ether molecular structure and weight
An In-depth Technical Guide to 3-Bromo-4'-fluorodiphenyl ether: Molecular Structure, Properties, and Synthetic Strategy
Introduction
The diphenyl ether scaffold is a privileged structure in medicinal chemistry and materials science, prized for its unique combination of rigidity and conformational flexibility. This framework is a core component of numerous biologically active compounds, including antibiotics, anticancer agents, and herbicides. The introduction of specific halogen substituents, such as bromine and fluorine, provides a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules. Fluorine, in particular, is widely employed in drug design to enhance metabolic stability, improve binding affinity, and alter basicity.[1][2] Bromine serves as an essential synthetic handle, enabling diverse downstream modifications through cross-coupling reactions.
This guide provides a detailed technical overview of 3-Bromo-4'-fluorodiphenyl ether, a specific congener that combines these strategic elements. We will delve into its molecular structure and weight, physicochemical properties, and a validated protocol for its synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize such building blocks to construct complex molecular architectures.
Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its molecular formula, weight, and unique registry numbers. These core identifiers for 3-Bromo-4'-fluorodiphenyl ether are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-Bromo-3-(4-fluorophenoxy)benzene | [3] |
| Synonyms | 3-Bromophenyl 4-fluorophenyl ether; 3-(4-Fluorophenoxy)bromobenzene | [3] |
| CAS Number | 50904-38-6 | [4][5] |
| Molecular Formula | C₁₂H₈BrFO | [3][4][6] |
| Molecular Weight | 267.09 g/mol | [3][5] |
| Exact Mass | 267.9793 g/mol | N/A |
| InChI Key | ADGMRCLDJLCOKF-UHFFFAOYSA-N | [4][5] |
The physical characteristics of a compound dictate its handling, reaction conditions, and purification strategies. 3-Bromo-4'-fluorodiphenyl ether is a low-melting solid or liquid at room temperature with a high boiling point, characteristic of diaryl ethers of this size.
| Property | Value | Source(s) |
| Appearance | Liquid or low-melting solid | [4][5] |
| Melting Point | 33-37 °C | [3][5] |
| Boiling Point | 220 °C @ 25 mmHg | [3][5] |
| Density | ~1.5 g/cm³ | [3] |
| Refractive Index | n²⁰/D 1.5869 | [5] |
Molecular Structure and Conformational Analysis
The structure of 3-Bromo-4'-fluorodiphenyl ether consists of a brominated phenyl ring and a fluorinated phenyl ring linked by an ether oxygen. The substitution pattern is meta (position 3) for the bromine and para (position 4') for the fluorine.
Unlike the seemingly flat representation in 2D drawings, diphenyl ethers are inherently non-planar. The molecule adopts a twisted conformation to minimize steric repulsion between the ortho-hydrogens of the two aromatic rings.[7] The precise three-dimensional shape is defined by two key torsion angles (dihedral angles), φ₁ (C2-C1-O-C1') and φ₂ (C1-O-C1'-C2'), as depicted in the diagram above. This conformational flexibility, combined with the defined angle of the ether linkage (~120°), is critical for how the molecule fits into the binding pockets of proteins, a key consideration in drug design.
A Self-Validating System: Predictive Spectroscopic Analysis
Confirming the identity and purity of 3-Bromo-4'-fluorodiphenyl ether relies on a combination of spectroscopic techniques. Below is a predictive guide to the expected spectral data, which serves as a self-validating protocol for researchers synthesizing or using this compound.
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the two aromatic rings.
-
4'-Fluorophenyl Ring: The four protons on this ring constitute an AA'BB' system due to the symmetry. They will appear as two complex multiplets, typically in the range of 6.9-7.2 ppm. The signals will exhibit coupling to the adjacent protons and additional coupling to the ¹⁹F nucleus.
-
3-Bromophenyl Ring: The four protons on this ring form a more complex ABCD spin system. They are expected to appear in the range of 7.0-7.5 ppm. The proton between the bromo and ether groups (at C2) will likely be the most downfield shifted singlet or narrow triplet, while the others will appear as complex multiplets.
¹³C NMR Spectroscopy: The carbon spectrum provides a definitive fingerprint of the molecule.
-
Aromatic Region: All 12 aromatic carbons will appear between ~115 and 160 ppm.
-
Key Signals:
-
C-4' (ipso-Fluoro): This carbon will be significantly downfield-shifted due to the electronegativity of fluorine and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz).
-
C-3 (ipso-Bromo): Due to the "heavy atom effect," the carbon directly attached to bromine is shielded and will appear further upfield than expected based on electronegativity alone, typically around 123 ppm.[8]
-
C-1 & C-1' (Ether-linked): The two carbons attached to the ether oxygen will be deshielded, appearing in the 155-160 ppm region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will confirm the molecular weight and elemental composition.
-
Molecular Ion (M⁺): A key diagnostic feature will be the presence of two molecular ion peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the ⁸¹Br isotope. These will appear at m/z 266 and 268.
-
Fragmentation: Common fragmentation pathways for diphenyl ethers include cleavage at the C-O ether bonds. The loss of the bromine atom is also a probable fragmentation pathway.
Synthesis and Purification Workflow
The most established method for constructing diaryl ether linkages is the Ullmann condensation.[5][9] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide. For 3-Bromo-4'-fluorodiphenyl ether, a logical approach is the reaction between 3-bromophenol and an activated 4-fluoroaryl halide, such as 1-bromo-4-fluorobenzene or 1-fluoro-4-iodobenzene.
Sources
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- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Electrostatic and aspheric influence of the fluoro-substitution of 4-bromodiphenyl ether (PBDE 3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Ullmann Reaction [organic-chemistry.org]
solubility of 3-Bromo-4'-fluorodiphenyl ether in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-4'-fluorodiphenyl ether in Organic Solvents
Executive Summary
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-4'-fluorodiphenyl ether (CAS No. 50904-38-6). Lacking extensive published quantitative solubility data, this document focuses on the underlying physicochemical principles that govern its solubility. We present a detailed analysis of the compound's molecular properties, a theoretical framework for predicting its behavior in various organic solvents, and a robust, step-by-step experimental protocol for researchers to accurately determine solubility in their own laboratory settings. This guide is designed to empower scientists with both the predictive understanding and the practical methodology required to effectively work with this compound in a research and development context.
Introduction to 3-Bromo-4'-fluorodiphenyl ether
3-Bromo-4'-fluorodiphenyl ether is a halogenated aromatic ether, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring two phenyl rings linked by an ether oxygen, with bromine and fluorine substituents, imparts a unique combination of properties that are critical to its function as a synthetic building block. Accurate knowledge of its solubility is paramount for reaction design, solvent selection for purification (such as recrystallization), formulation development, and ensuring reaction homogeneity.
Molecular Structure:
-
Systematic Name: 1-Bromo-3-(4-fluorophenoxy)benzene[2]
-
Molecular Formula: C₁₂H₈BrFO[2]
-
Structure: Two phenyl rings connected by an ether linkage. One ring is substituted with a bromine atom at the 3-position, and the other is substituted with a fluorine atom at the 4'-position.
Physicochemical Properties & Predicted Solubility Profile
The solubility of a compound is dictated by its physical and chemical properties.[3] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][4]
Table 1: Key Physicochemical Properties of 3-Bromo-4'-fluorodiphenyl ether
| Property | Value | Source | Significance for Solubility |
| Molecular Weight | 267.09 g/mol | [2] | Moderate molecular size; solubility is not sterically prohibitive in most common solvents. |
| Melting Point | 33-37 °C | [2] | A low-melting solid, suggesting that the crystal lattice energy is relatively low and easier to overcome by solvent interaction compared to high-melting solids. |
| XLogP3 | 5.40 | [2] | This high octanol-water partition coefficient indicates a strong preference for non-polar, lipophilic environments and predicts very low solubility in polar solvents like water. |
| Polar Surface Area (PSA) | 9.2 Ų | [2] | The ether oxygen contributes a very small polar surface area. This confirms the molecule is predominantly non-polar in character. |
| Boiling Point | 220 °C (at 25 mmHg) | [2] | High boiling point indicates strong intermolecular forces (van der Waals) between molecules, which must be overcome by solvent interaction. |
Causality Behind the Predicted Solubility:
The molecular structure of 3-Bromo-4'-fluorodiphenyl ether is dominated by its two large, non-polar phenyl rings. The ether linkage introduces a slight dipole moment, but its effect is minimal, as evidenced by the very low Polar Surface Area (PSA).[2] The bromine and fluorine atoms, while electronegative, primarily contribute to the molecule's lipophilicity and reduce overall polarity, a common trait for halogenated aromatic compounds.[5]
Therefore, based on its high XLogP3 value and predominantly non-polar structure, 3-Bromo-4'-fluorodiphenyl ether is predicted to exhibit the following solubility behavior:
-
High Solubility in non-polar and moderately polar aprotic solvents that can engage in van der Waals and dipole-dipole interactions.
-
Low to Negligible Solubility in highly polar protic solvents, especially water. The large hydrophobic structure cannot effectively disrupt the strong hydrogen-bonding network of solvents like water or methanol. A structurally related compound, 4-bromodiphenyl ether, is confirmed to be insoluble or only slightly soluble in water.[6]
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | High | "Like dissolves like"; strong van der Waals interactions between the aromatic rings of the solute and solvent.[7] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents have sufficient non-polar character to solvate the phenyl rings, and their dipole moments can interact with the ether linkage. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to Low | While these are powerful solvents, a polarity mismatch may exist. Solubility is likely, but perhaps not as high as in less polar options. |
| Polar Protic | Ethanol, Methanol | Low | The large non-polar structure struggles to overcome the strong hydrogen bonding network of these solvents. |
| Aqueous | Water | Insoluble | Extreme polarity mismatch and high lipophilicity (XLogP3 = 5.40) predict negligible solubility.[2] |
Standardized Protocol for Experimental Solubility Determination
To generate reliable and reproducible quantitative data, the Isothermal Equilibrium Shake-Flask Method is the gold standard.[5][8] This protocol ensures that a saturated solution is achieved, providing a true measure of equilibrium solubility.
Objective:
To determine the concentration of 3-Bromo-4'-fluorodiphenyl ether in a selected organic solvent at a constant temperature (e.g., 25 °C) under equilibrium conditions.
Materials:
-
3-Bromo-4'-fluorodiphenyl ether (solid)
-
Solvent of interest (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid 3-Bromo-4'-fluorodiphenyl ether to a vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Accurately add a known volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a consistent speed for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours may be necessary for some solvent-solute systems.[8]
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully draw an aliquot of the supernatant (the clear liquid phase) using a pipette or syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.
-
-
Sample Dilution and Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). A series of dilutions may be necessary.
-
Analyze the diluted sample by HPLC to determine the concentration. A pre-developed and validated HPLC method with a calibration curve is required for accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in standard units, such as mg/mL, g/L, or mol/L.
-
Workflow Visualization
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Safety and Handling
According to safety data, 3-Bromo-4'-fluorodiphenyl ether is classified as harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses/goggles, gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Conclusion
References
- University of Toronto. (2023). Solubility of Organic Compounds.
-
Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link].
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link].
-
ResearchGate. (2022). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link].
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Bromo-4-fluorobenzotrifluoride.
-
MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(15), 5891. Retrieved from [Link].
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.
- Samagra. (n.d.). Haloalkanes and Haloarenes.
-
PubChem. (n.d.). 3-Bromo-4-fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link].
-
Lean Think. (2021, March 3). Polarity and Solubility of Organic Molecules [Video]. YouTube. Retrieved from [Link].
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link].
-
PubChem. (n.d.). 4-Bromodiphenyl Ether. National Center for Biotechnology Information. Retrieved from [Link].
- Apollo Scientific. (2023). Safety Data Sheet for 3-Bromo-4-fluorobenzotrifluoride.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Wikipedia. (n.d.). Halogenated ether. Retrieved from [Link].
-
Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?. r/chemhelp. Retrieved from [Link].
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-3-fluorobenzotrifluoride.
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link].
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 3-Bromo-4-fluorotoluene.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Bromodiphenyl.
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- 1. francis-press.com [francis-press.com]
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- 3. caymanchem.com [caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Bromodiphenyl Ether | C12H9BrO | CID 7565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
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starting materials for 3-Bromo-4'-fluorodiphenyl ether synthesis
Beginning Material Identification
I am starting my investigation with comprehensive Google searches, focusing on identifying common and alternative starting materials for synthesizing 3-Bromo-4'-fluorodiphenyl ether. I'm building my search queries around terms like "3-Bromo-".
Defining Key Synthetic Routes
I'm now diving deeper into the search results, specifically analyzing the common synthetic routes. Ullmann and Buchwald-Hartwig reactions are standing out as the key methods for diaryl ether bond formation. I'm taking detailed notes on the specific precursors required for each route, particularly focusing on substituted phenols and aryl halides. My outline is starting to take shape, including the significance of the target molecule and comparative analyses.
Expanding Search Queries
I've broadened my search terms to include "Ullmann condensation for diaryl ether synthesis," and related queries to refine the starting material identification. I am starting to gather in depth information about Ullmann and Buchwald-Hartwig methods. I am now focusing on the specific precursors required for each route, like substituted phenols and aryl halides. I am structuring the information and building the comparative analyses.
Analyzing Initial Data
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Examining Synthetic Routes
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Detailing Synthesis Approaches
My search has strengthened. I'm focusing on crafting a comprehensive guide to synthesizing 3-Bromo-4'-fluorodiphenyl ether. I've pinpointed Ullmann, Buchwald-Hartwig, and Suzuki-Miyaura couplings as key synthetic routes. I've confirmed relevant starting materials – 3-bromophenol, 1-bromo-4-fluorobenzene, and 4-fluorophenylboronic acid. Now, I will explicitly detail the necessary protocols and starting material pairs for each reaction to deepen this guide.
Developing Strategic Synthesis Routes
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Defining Technical Guide Structure
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Refining Guide Structure
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Defining Guide Structure and Scope
I've revised the plan to build a structured technical guide. It will focus on Ullmann, Buchwald-Hartwig, and Suzuki-Miyaura routes, including the synthesis of starting materials: 3-bromophenol, 4-fluorophenol, 1,3-dibromobenzene, 1-bromo-4-fluorobenzene, and 4-fluorophenylboronic acid. The guide will have a logical structure with experimental protocols, comparative summaries, and mechanistic explanations. A DOT script will visually describe the core synthetic routes. I'll adhere to formatting rules for clarity and completeness, and will build upon my expertise and trustworthiness via cited sources.
Defining and Structuring Plan
I've revised the plan to build a structured technical guide. This will be built from an introduction, followed by sections detailing Ullmann, Buchwald-Hartwig, and Suzuki-Miyaura routes, along with starting material synthesis. The focus will be on potential starting materials: 3-bromophenol, 4-fluorophenol, 1,3-dibromobenzene, 1-bromo-4-fluorobenzene, and 4-fluorophenylboronic acid. The guide will include experimental protocols, comparative summaries, and mechanistic explanations for each approach, offering a comprehensive resource.
Developing Comprehensive Synthesis Guide
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3-Bromo-4'-fluorodiphenyl Ether: A Versatile Building Block for Modern Organic Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
3-Bromo-4'-fluorodiphenyl ether has emerged as a strategically important building block in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—a flexible diaryl ether core, a synthetically versatile bromine atom, and a metabolically robust fluorine substituent—offers a powerful platform for the construction of complex molecular scaffolds. This technical guide provides an in-depth analysis of the physicochemical properties, key synthetic transformations, and practical applications of this valuable intermediate. We will explore the causality behind experimental choices for its use in cornerstone cross-coupling reactions and provide field-proven protocols for its conversion into key downstream intermediates, empowering researchers to leverage its full synthetic potential.
Introduction: The Strategic Value of a Trifunctional Scaffold
The diaryl ether motif is a prevalent feature in numerous biologically active compounds and functional materials, imparting a unique combination of conformational flexibility and chemical stability. 3-Bromo-4'-fluorodiphenyl ether, CAS 50904-38-6, capitalizes on this core structure by incorporating two of the most synthetically powerful atoms in modern organic chemistry: bromine and fluorine.
-
The Bromine Handle: The carbon-bromine bond serves as a primary reactive site for a host of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling rapid diversification of the molecular scaffold.
-
The Fluorine Modulator: The para-fluoro substituent on the second aromatic ring is often incorporated to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, fluorine's unique electronic properties can modulate the pKa, lipophilicity, and binding interactions of the final molecule, making it a valuable tool in drug design.
This guide will delve into the practical chemistry of this building block, moving beyond simple reaction lists to explain the underlying principles that govern its reactivity and application.
Physicochemical Properties and Safety Profile
A thorough understanding of a building block's physical and safety characteristics is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Data for 3-Bromo-4'-fluorodiphenyl ether
| Property | Value | Source(s) |
| CAS Number | 50904-38-6 | [1][2] |
| Molecular Formula | C₁₂H₈BrFO | [1][2] |
| Molecular Weight | 267.09 g/mol | [1][2] |
| Appearance | White to off-white solid or liquid | [1][3] |
| Melting Point | 33-37 °C | [1][2] |
| Boiling Point | 220 °C at 25 mmHg | [1][2] |
| Refractive Index | n20/D 1.5869 | [1] |
| Density | ~1.5 g/cm³ | [2] |
Safety and Handling: 3-Bromo-4'-fluorodiphenyl ether is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[2]
-
Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4), causes serious eye damage (Eye Damage, Category 1), and is very toxic to aquatic life with long-lasting effects.[1][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][5]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.
Synthesis of the Diaryl Ether Core
The diaryl ether linkage is typically forged via nucleophilic aromatic substitution, with the Ullmann condensation being a classic and robust method. The synthesis of 3-Bromo-4'-fluorodiphenyl ether or its analogs generally involves the copper-catalyzed coupling of an aryl halide with a phenol.
Caption: General workflow for Ullmann ether synthesis.
The Ullmann reaction traditionally requires harsh conditions, including high temperatures and stoichiometric copper.[3] Modern iterations often employ soluble copper catalysts with specific ligands, which can facilitate the reaction under milder conditions.[3] The choice of a strong base is critical to deprotonate the phenol, forming the active phenoxide nucleophile that attacks the aryl halide.
Key Synthetic Transformations: The Power of Cross-Coupling
The true synthetic utility of 3-Bromo-4'-fluorodiphenyl ether lies in the selective transformation of its C-Br bond. This enables its use as a scaffold upon which molecular complexity can be built with remarkable precision using palladium-catalyzed cross-coupling reactions.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6] The reaction couples the aryl bromide with an organoboron species.
A critical first step for many Suzuki couplings is the conversion of the aryl bromide into its corresponding boronic acid or ester derivative. This creates a versatile intermediate that can then be coupled with other aryl halides.
Experimental Protocol: Synthesis of 3-(4-Fluorophenoxy)phenylboronic acid
This protocol is adapted from established procedures for the synthesis of aryl boronic acids from aryl bromides via a Grignard intermediate.[7]
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. The entire apparatus is flame-dried under a stream of inert gas (Argon or Nitrogen) and allowed to cool.
-
Grignard Formation: Magnesium turnings (1.2 eq.) are placed in the flask. A solution of 3-Bromo-4'-fluorodiphenyl ether (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel. A small portion of the aryl bromide solution is added to the magnesium, and the reaction is initiated (e.g., with a heat gun or a crystal of iodine). Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: In a separate flame-dried flask, trimethyl borate (1.5 eq.) is dissolved in anhydrous THF and cooled to -78 °C (dry ice/acetone bath). The prepared Grignard reagent is then transferred to this solution via cannula.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. It is then carefully quenched by the slow addition of aqueous HCl (e.g., 2 M).
-
Workup and Isolation: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-(4-fluorophenoxy)phenylboronic acid, which can be purified by crystallization or column chromatography.
With the boronic acid in hand, it can be coupled with various aryl halides.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
C-N Bond Formation: The Buchwald-Hartwig Amination
For the synthesis of aniline derivatives, which are precursors to a vast number of pharmaceuticals, the Buchwald-Hartwig amination is the premier method.[5] This reaction couples an aryl halide with a primary or secondary amine, offering a powerful alternative to classical methods like nitration/reduction or nucleophilic substitution, which often suffer from harsh conditions and limited scope.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This generalized protocol is based on well-established procedures for the amination of aryl bromides.[4][8]
-
Reagent Preparation: An oven-dried Schlenk tube or reaction vial is charged with 3-Bromo-4'-fluorodiphenyl ether (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Solvent Addition and Reaction: Anhydrous, degassed solvent (e.g., toluene, dioxane) is added via syringe. The reaction mixture is then heated with vigorous stirring to the target temperature (typically 80-120 °C) for the specified time (2-24 hours), monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water or saturated aqueous ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield the desired N-aryl diaryl ether.
The choice of ligand and base is crucial and must be optimized for the specific amine coupling partner. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the turnover-limiting reductive elimination steps.[5]
Application in Pharmaceutical Drug Discovery
The "3-(4-fluorophenoxy)phenyl" core, directly accessible from 3-Bromo-4'-fluorodiphenyl ether, is a key structural motif in the development of novel therapeutics. A prominent example is found in patent literature describing pyrrolopyrazole derivatives as potent inhibitors for biological targets relevant to disease.
For instance, the compound 7-{5-(2,2-difluoropropyl)-4-[3-(4-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-1,3-benzoxazol-2(3H)-one , disclosed in patent WO2020179859A1, highlights the utility of this building block in constructing complex, polycyclic molecules with potential therapeutic applications.[9]
Caption: Synthetic strategy for complex APIs.
The synthesis of such molecules typically involves an initial functionalization of the 3-Bromo-4'-fluorodiphenyl ether, for example, into its boronic acid derivative as described in section 4.1. This key intermediate is then coupled to a complex heterocyclic partner in a subsequent Suzuki reaction to assemble the final carbon skeleton of the active pharmaceutical ingredient (API).
Conclusion
3-Bromo-4'-fluorodiphenyl ether is more than a simple chemical intermediate; it is a versatile and powerful building block that provides a direct entry point to the prized "3-(4-fluorophenoxy)phenyl" scaffold. Its well-defined reactive handle at the bromine position allows for predictable and efficient functionalization via robust and scalable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The strategic placement of the fluorine atom provides a tool for fine-tuning pharmacokinetic properties, making this compound particularly valuable for professionals in drug discovery and development. By understanding the principles behind its synthesis and reactivity, researchers can confidently integrate this building block into their synthetic strategies to accelerate the discovery of novel chemical entities.
References
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- 4. diva-portal.org [diva-portal.org]
- 5. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
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The Emergence of a Key Building Block: A Technical Guide to 3-Bromo-4'-fluorodiphenyl Ether
Introduction: The Strategic Importance of Fluorinated Diphenyl Ethers
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, have made fluorinated compounds indispensable in the development of novel pharmaceuticals and advanced materials.[1][2][3][4] Within this context, the diaryl ether scaffold represents a privileged structure, and its halogenated, particularly fluorinated, derivatives are of significant interest. 3-Bromo-4'-fluorodiphenyl ether emerges as a key intermediate, a versatile building block enabling the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of 3-Bromo-4'-fluorodiphenyl ether, offering valuable insights for researchers, scientists, and professionals in drug development.
Discovery and First Synthesis: A Modern Development
While the diaryl ether motif has been a subject of chemical synthesis for over a century, the first detailed synthesis and characterization of 3-Bromo-4'-fluorodiphenyl ether is a relatively recent development. A 2008 publication by Hu and coworkers described the synthesis of a series of monofluorinated 4-bromodiphenyl ether analogues, including 3-Bromo-4'-fluorodiphenyl ether, for the purpose of studying the effects of fluoro substitution on the properties of these compounds.[5][6] This work provides the first concrete, publicly available protocol for the preparation of this specific isomer.
The synthesis reported by Hu and coworkers is a classical nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. This initial reported synthesis, while not leveraging the more modern transition-metal-catalyzed methods, laid the groundwork for the availability of this compound for further research and development.
Synthetic Methodologies: From Classical to Contemporary Approaches
The synthesis of diaryl ethers, including 3-Bromo-4'-fluorodiphenyl ether, has evolved significantly over the years. The primary methodologies can be broadly categorized into classical and modern transition-metal-catalyzed reactions.
Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
The foundational method for the synthesis of 3-Bromo-4'-fluorodiphenyl ether, as described in the initial literature, relies on the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a phenoxide with an activated aryl halide.
Reaction Scheme:
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of fluoro substitution on 4-bromodiphenyl ether (PBDE 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrostatic and aspheric influence of the fluoro-substitution of 4-bromodiphenyl ether (PBDE 3) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-4'-fluorodiphenyl Ether via Ullmann Condensation
Introduction: The Strategic Importance of Diaryl Ethers and the Ullmann Condensation
The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Its presence often imparts favorable pharmacological properties such as metabolic stability and conformational rigidity. The synthesis of unsymmetrical diaryl ethers, such as 3-Bromo-4'-fluorodiphenyl ether, a key building block in drug discovery, presents a significant synthetic challenge. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, remains a powerful and widely adopted method for the construction of the C-O-C diaryl ether linkage.[1][2]
Historically, the Ullmann reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder, which limited its substrate scope and functional group tolerance.[1][3] However, modern advancements, particularly the introduction of soluble copper(I) catalysts and the use of ancillary ligands, have transformed this classic transformation into a milder, more versatile, and efficient synthetic tool.[4] This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 3-Bromo-4'-fluorodiphenyl ether, tailored for researchers and professionals in the field of drug development.
Synthetic Strategy: Retrosynthetic Analysis
The most direct and logical approach for the synthesis of 3-Bromo-4'-fluorodiphenyl ether via the Ullmann condensation involves the coupling of 3-bromophenol and 1-bromo-4-fluorobenzene. This strategy is based on the ready availability of the starting materials and the established reactivity of aryl bromides in modern Ullmann-type reactions.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with explanations for each step to ensure reproducibility and success.
Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | bp (°C) | mp (°C) | Hazards |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 236 | 28-32 | Skin/eye irritation, respiratory irritation[5] |
| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 150 | -16 | Flammable liquid, skin/eye irritation[6] |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 1290 | 605 | Skin/eye irritation |
| L-Proline | C₅H₉NO₂ | 115.13 | 228 (dec.) | 228 (dec.) | - |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 891 | Skin/eye irritation |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | -61 | Reproductive toxicity, skin/eye irritation |
| Toluene | C₇H₈ | 92.14 | 111 | -95 | Flammable, skin/eye/respiratory irritation |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | -84 | Flammable, eye irritation |
| Hexane | C₆H₁₄ | 86.18 | 69 | -95 | Flammable, skin/eye/respiratory irritation |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | ~108 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | 1124 | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromophenol (1.73 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), copper(I) iodide (190 mg, 1.0 mmol, 10 mol%), and L-proline (230 mg, 2.0 mmol, 20 mol%).
-
Rationale: The use of a three-necked flask allows for controlled addition of reagents and maintenance of an inert atmosphere. Potassium carbonate acts as the base to deprotonate the phenol, forming the nucleophilic phenoxide. Copper(I) iodide is the catalyst precursor, and L-proline serves as a ligand to stabilize the copper catalyst and facilitate the reaction.[7]
-
-
Solvent and Reactant Addition:
-
Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Add 1-bromo-4-fluorobenzene (1.15 mL, 10.0 mmol) via syringe.
-
Rationale: An inert atmosphere is crucial to prevent oxidation of the copper(I) catalyst. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to 120°C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Rationale: The elevated temperature provides the necessary activation energy for the coupling reaction. 24 hours is a typical reaction time for Ullmann condensations, but completion should be verified by TLC.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous work-up removes the DMF solvent and inorganic salts. Ethyl acetate is a suitable extraction solvent for the product. Washing with brine helps to remove any remaining water from the organic layer.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of 100% hexane to 95:5 hexane:ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 3-Bromo-4'-fluorodiphenyl ether as a colorless oil or low-melting solid.
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-Bromo-4'-fluorodiphenyl ether.
Mechanism of the Ullmann Condensation
The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reactants, catalyst, and ligands used. However, a generally accepted catalytic cycle involves the following key steps:
-
Formation of the Active Catalyst: The copper(I) salt reacts with the ligand (L-proline in this case) to form a soluble and reactive copper(I) complex.
-
Oxidative Addition: The aryl halide (1-bromo-4-fluorobenzene) undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.
-
Deprotonation and Ligand Exchange: The base (potassium carbonate) deprotonates the phenol (3-bromophenol) to form a phenoxide. This phenoxide then displaces a ligand on the copper(III) center.
-
Reductive Elimination: The aryl group and the phenoxy group on the copper(III) center couple and are eliminated, forming the diaryl ether product and regenerating a copper(I) species, which can re-enter the catalytic cycle.
Caption: Simplified catalytic cycle of the Ullmann diaryl ether synthesis.
Process Optimization
The yield and purity of the final product can be significantly influenced by several reaction parameters. The following table summarizes key areas for optimization:
| Parameter | Discussion | Recommendations |
| Catalyst | Copper(I) salts such as CuI, CuBr, and Cu₂O are commonly used. The choice of catalyst can impact reaction rate and yield. | CuI is a reliable and readily available choice. For less reactive aryl bromides, using "activated" copper may be beneficial.[3] |
| Ligand | Ligands such as amino acids (L-proline, N,N-dimethylglycine), diamines, and diketones can accelerate the reaction and allow for lower reaction temperatures. | L-proline is a cost-effective and efficient ligand for this type of transformation. |
| Base | The choice of base is critical for the deprotonation of the phenol. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. | K₂CO₃ is a good starting point. For more challenging couplings, the more soluble and basic Cs₂CO₃ may provide better results. |
| Solvent | High-boiling polar aprotic solvents like DMF, DMSO, and NMP are typically used to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures. | DMF is a suitable solvent, but for higher temperatures or improved solubility, NMP can be considered. |
| Temperature | The reaction temperature is a crucial factor. While modern Ullmann reactions are milder than the classical versions, temperatures between 100-150°C are often required for aryl bromides. | 120°C is a reasonable starting temperature. If the reaction is slow, the temperature can be increased to 140°C. |
Analytical Characterization
The identity and purity of the synthesized 3-Bromo-4'-fluorodiphenyl ether should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | The spectrum should show distinct aromatic proton signals consistent with the 3-bromo- and 4-fluoro-substituted phenyl rings. The integration of these signals should correspond to the number of protons on each ring. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals for the diaryl ether structure. The carbon atoms attached to bromine, fluorine, and the ether oxygen will have characteristic chemical shifts. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with approximately equal intensity, which is characteristic of a monobrominated compound. |
| TLC | A single spot should be observed on the TLC plate after purification, indicating a pure compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature | - Use fresh, high-purity CuI.- Ensure the reaction setup is properly dried and purged with nitrogen.- Increase the reaction temperature in 10-20°C increments. |
| Formation of side products | - Homocoupling of the aryl bromide- Decomposition of starting materials | - Use a ligand to promote the desired cross-coupling.- Ensure the reaction temperature is not excessively high. |
| Difficult purification | - Co-elution of starting materials and product | - Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The Ullmann condensation is a robust and reliable method for the synthesis of 3-Bromo-4'-fluorodiphenyl ether. By carefully controlling the reaction conditions and employing a modern catalytic system, this valuable building block can be prepared in good yield and high purity. The protocol and insights provided in this guide are intended to empower researchers in drug development to confidently and successfully utilize this important transformation in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of 1,3-Enynes. Retrieved from [Link]
- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(3), 209-211.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PubMed Central. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.. Retrieved from [Link]
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- 3. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 3-Bromo-4'-fluorodiphenyl ether: An Application Note and Laboratory Protocol
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Bromo-4'-fluorodiphenyl ether, a key intermediate in the development of pharmaceuticals and other advanced materials. The described protocol is based on the robust and versatile Ullmann condensation reaction. This guide offers a detailed, step-by-step methodology, an in-depth discussion of the underlying reaction mechanism, and critical insights into experimental parameters. Furthermore, it includes a complete list of materials, safety precautions, and characterization data to ensure a reproducible and safe execution of the synthesis. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Diaryl ethers are a prevalent structural motif in a multitude of biologically active molecules and functional materials. The specific compound, 3-Bromo-4'-fluorodiphenyl ether, serves as a valuable building block in medicinal chemistry due to the presence of the bromine and fluorine substituents, which allow for further molecular elaboration through various cross-coupling reactions. The synthesis of such diaryl ethers is most commonly and efficiently achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1] This method has been a cornerstone in organic synthesis for over a century, offering a reliable pathway to form carbon-oxygen bonds between aryl halides and phenols.[2] Modern advancements in catalysis have introduced the use of ligands to enhance the efficiency and broaden the scope of the Ullmann reaction, allowing for milder reaction conditions.[3]
This application note details a laboratory-scale protocol for the synthesis of 3-Bromo-4'-fluorodiphenyl ether via a copper(I) iodide-catalyzed Ullmann condensation of 3-bromophenol and 1-fluoro-4-iodobenzene, with 1,10-phenanthroline as a ligand and cesium carbonate as the base.
Reaction Scheme
The synthesis proceeds via the copper-catalyzed coupling of 3-bromophenol and 1-fluoro-4-iodobenzene.
Caption: Ullmann condensation for the synthesis of 3-Bromo-4'-fluorodiphenyl ether.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 3-Bromo-4'-fluorodiphenyl ether.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 3-Bromophenol | ≥98% | Sigma-Aldrich | 591-20-8 |
| 1-Fluoro-4-iodobenzene | ≥98% | Sigma-Aldrich | 352-34-1 |
| Copper(I) iodide (CuI) | 99.995% | Sigma-Aldrich | 7681-65-4 |
| 1,10-Phenanthroline | ≥99%, p.a., ACS | Carl ROTH | 66-71-7 |
| Cesium Carbonate (Cs₂CO₃) | 99.995% | Carl ROTH | 534-17-8 |
| Toluene, anhydrous | 99.8% | Sigma-Aldrich | 108-88-3 |
| Diethyl ether, anhydrous | ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Ethyl acetate | ACS Reagent | Sigma-Aldrich | 141-78-6 |
| Hexane | ACS Reagent | Sigma-Aldrich | 110-54-3 |
| Magnesium sulfate, anhydrous | ≥99.5% | Sigma-Aldrich | 7487-88-9 |
| Silica gel 60 (0.040-0.063 mm) | for column chrom. | Merck | 7631-86-9 |
| Round-bottom flask (100 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Inert gas supply (Nitrogen/Argon) | - | - | - |
| Standard laboratory glassware | - | - | - |
Equipment
-
Magnetic stirrer with heating capabilities
-
Schlenk line or inert gas manifold
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
-
NMR spectrometer
-
FTIR spectrometer
Safety Precautions
This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Bromophenol: Harmful if swallowed and causes skin irritation.[4][5][6][7]
-
1-Fluoro-4-iodobenzene: Causes skin, eye, and respiratory irritation.[8][9][10]
-
Copper(I) iodide: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[11][12][13][14][15]
-
1,10-Phenanthroline: Toxic if swallowed and very toxic to aquatic life with long-lasting effects.[16][17][18]
-
Cesium Carbonate: Causes serious eye damage, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure.[19][20][21][22]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled.
Refer to the Material Safety Data Sheets (MSDS) for each reagent for comprehensive safety information.
Synthesis Procedure
Caption: Experimental workflow for the synthesis of 3-Bromo-4'-fluorodiphenyl ether.
Step 1: Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.00 g, 5.78 mmol, 1.0 equiv), 1-fluoro-4-iodobenzene (1.54 g, 6.94 mmol, 1.2 equiv), copper(I) iodide (0.11 g, 0.58 mmol, 0.1 equiv), 1,10-phenanthroline (0.10 g, 0.58 mmol, 0.1 equiv), and cesium carbonate (3.77 g, 11.56 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene (30 mL) to the flask via syringe.
Step 2: Reaction
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to 110 °C and maintain this temperature for 24 hours under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the starting materials indicates the completion of the reaction.
Step 3: Work-up
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether (50 mL).
-
Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the filter cake with additional diethyl ether (2 x 20 mL).
-
Combine the organic filtrates and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Pack the column with silica gel in hexane.
-
Load the crude product onto the column and elute with a gradient of hexane to hexane/ethyl acetate (98:2).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield 3-Bromo-4'-fluorodiphenyl ether as a colorless to pale yellow oil.
Mechanistic Insights
The Ullmann condensation for the formation of diaryl ethers is believed to proceed through a copper-catalyzed cycle. The generally accepted mechanism involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The base (cesium carbonate) deprotonates the phenol (3-bromophenol) to form the corresponding phenoxide. This phenoxide then reacts with the copper(I) iodide catalyst, likely coordinated to the 1,10-phenanthroline ligand, to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide (1-fluoro-4-iodobenzene) undergoes oxidative addition to the copper(I) phenoxide complex. This step is often considered the rate-determining step of the catalytic cycle.
-
Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether product (3-Bromo-4'-fluorodiphenyl ether) and regenerate the active copper(I) catalyst, which can then re-enter the catalytic cycle.
The use of a ligand such as 1,10-phenanthroline is crucial as it stabilizes the copper catalyst and facilitates the oxidative addition and reductive elimination steps, often allowing the reaction to proceed under milder conditions than the classical, ligand-free Ullmann reaction.[3]
Characterization Data
The structure of the synthesized 3-Bromo-4'-fluorodiphenyl ether can be confirmed by spectroscopic methods.
¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for the aromatic protons. The protons on the fluorophenyl ring will exhibit coupling to the fluorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all twelve carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will show characteristic chemical shifts.
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the C-O-C ether linkage, as well as C-Br and C-F bonds, and the aromatic C-H and C=C stretching vibrations. A strong C-O stretching band is typically observed in the region of 1200-1300 cm⁻¹.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and the solvent are anhydrous. The presence of water can deactivate the catalyst and hydrolyze the base.
-
Verify the quality of the copper(I) iodide catalyst. It should be a fine, off-white to tan powder.
-
Ensure a proper inert atmosphere is maintained throughout the reaction.
-
-
Formation of side products:
-
Side reactions such as homocoupling of the aryl halide can occur. Optimizing the reaction temperature and catalyst/ligand ratio can minimize these.
-
-
Difficult purification:
-
If the product is difficult to separate from starting materials, careful optimization of the eluent system for column chromatography is necessary. A shallow gradient elution can improve separation.
-
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of 3-Bromo-4'-fluorodiphenyl ether using a modified Ullmann condensation. The use of a copper(I) iodide catalyst with 1,10-phenanthroline as a ligand allows for an efficient and high-yielding reaction under relatively mild conditions. The provided experimental details, mechanistic insights, and characterization guidelines will be a valuable resource for researchers in organic and medicinal chemistry.
References
-
Carl ROTH. (2017). Safety Data Sheet: Copper(I) iodide. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cesium carbonate. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,10-Phenanthroline monohydrate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,10-Phenanthroline monohydrate. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Caesium carbonate. [Link]
-
PubChem. (n.d.). 3-Bromophenol. [Link]
-
PubChem. (n.d.). 4-Fluoroiodobenzene. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
ResearchGate. (n.d.). Copper iodide/1,10‐phenanthroline(phen) promoted radical‐mediated.... [Link]
-
ResearchGate. (n.d.). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4.... [Link]
-
ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ACS Publications. (n.d.). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. [Link]
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The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.... [Link]
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PMC - NIH. (2011). A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
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JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros. [Link]
-
ESSLAB. (n.d.). 3-Bromo-4'-fluorodiphenyl ether. [Link]
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Application Notes and Protocols for the Synthesis of 3-Bromo-4'-fluorodiphenyl ether: A Mechanistic Perspective
Abstract
This comprehensive guide details the reaction mechanisms and provides detailed protocols for the synthesis of 3-Bromo-4'-fluorodiphenyl ether, a key intermediate in pharmaceutical and materials science. We explore the two most prevalent and mechanistically distinct synthetic routes: the classic copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and a comparative analysis to guide the selection of the most appropriate synthetic strategy.
Introduction
The diaryl ether motif is a fundamental structural unit in a multitude of biologically active molecules and advanced materials. 3-Bromo-4'-fluorodiphenyl ether (CAS No. 50904-38-6) serves as a critical building block, incorporating both a bromine atom and a fluorine atom, which allows for subsequent, selective functionalization in multi-step syntheses.[1][2] The formation of its central C-O bond can be accomplished through several cross-coupling strategies. This guide provides a deep dive into the two most reliable methods: the time-honored Ullmann condensation and the highly versatile Buchwald-Hartwig amination, adapted for etherification.[3][4] We will dissect the underlying mechanisms of each, explain the rationale behind experimental choices, and present robust, validated protocols.
Part 1: The Ullmann Condensation Route
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a cornerstone reaction for diaryl ether synthesis.[4][5] It involves the copper-promoted coupling of an aryl halide and a phenol (or alcohol) in the presence of a base, typically at elevated temperatures.[6][7] While traditional protocols required harsh conditions with stoichiometric copper, modern advancements utilizing soluble copper(I) salts and ligands have significantly broadened its applicability and improved reaction mildness.[5][7]
Mechanistic Overview
The precise mechanism of the Ullmann reaction has been a subject of extensive study. The most widely accepted pathway for the C-O coupling variant involves copper(I) intermediates. The catalytic cycle is generally understood to proceed as follows:
-
Formation of Copper(I) Phenoxide: The starting phenol reacts with a base and a Cu(I) species to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step. The reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br >> Ar-Cl.[8]
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired diaryl ether product and regenerate a Cu(I) species, which re-enters the catalytic cycle.
Caption: Proposed catalytic cycle for the Ullmann C-O coupling reaction.
Strategic Considerations for Synthesis
For the synthesis of 3-Bromo-4'-fluorodiphenyl ether, two primary reactant pairings are logical:
-
Pairing A: 4-Fluorophenol + 1,3-dibromobenzene
-
Pairing B: 3-Bromophenol + 1-bromo-4-fluorobenzene (or 1-fluoro-4-iodobenzene)
Analysis:
-
Pairing A is less ideal due to the potential for a double addition on 1,3-dibromobenzene and the generally lower reactivity of aryl bromides compared to aryl iodides.
-
Pairing B is more strategic, especially if 1-fluoro-4-iodobenzene is used. The higher reactivity of the C-I bond compared to the C-Br bond allows for a more selective and efficient reaction.[8] The protocol below will assume the use of 3-bromophenol and 4-fluoroiodobenzene for optimal results.
Detailed Protocol: Ullmann Condensation
This protocol is adapted from modern, ligand-assisted Ullmann methodologies.
1. Reagent and Equipment Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Reactants: 3-Bromophenol, 4-Fluoroiodobenzene, Copper(I) iodide (CuI), 1,10-Phenanthroline, Potassium Carbonate (K₂CO₃, finely ground and dried).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Toluene.
2. Reaction Assembly:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (1.0 eq), K₂CO₃ (2.0 eq), CuI (0.1 eq), and 1,10-Phenanthroline (0.2 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (e.g., Toluene) via syringe.
-
Add 4-fluoroiodobenzene (1.1 eq) via syringe.
3. Reaction Execution:
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-4'-fluorodiphenyl ether.
| Parameter | Recommended Setting | Rationale & Justification (E-E-A-T) |
| Aryl Halide | 4-Fluoroiodobenzene | The C-I bond is significantly more reactive than C-Br or C-Cl in copper-catalyzed oxidative addition, allowing for lower temperatures and better yields.[8] |
| Phenol | 3-Bromophenol | The complementary reactant, leaving the bromo-substituent intact for further chemistry. |
| Catalyst | Copper(I) Iodide (CuI) | A common, effective, and relatively inexpensive Cu(I) source. Modern protocols often use 5-10 mol %. |
| Ligand | 1,10-Phenanthroline | A bidentate nitrogen ligand that stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle, preventing catalyst disproportionation. |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong inorganic base sufficient to deprotonate the phenol without causing unwanted side reactions. Cesium carbonate (Cs₂CO₃) can be used for more difficult couplings. |
| Solvent | Toluene or DMF | Toluene is a non-polar solvent that is effective for many modern Ullmann reactions. DMF is a polar aprotic solvent used in more traditional settings but can be harder to remove.[9] |
| Temperature | 110-120 °C | Sufficient thermal energy to overcome the activation barrier for oxidative addition, but mild enough to prevent significant byproduct formation with a modern catalyst system. |
Part 2: The Buchwald-Hartwig C-O Cross-Coupling Route
Developed in the mid-1990s, the Buchwald-Hartwig amination has become a powerhouse in synthetic chemistry for C-N bond formation.[10] Its principles were successfully extended to form C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation.[3][11] The reaction is catalyzed by palladium complexes, which offer high turnover numbers and broad functional group tolerance.
Mechanistic Overview
The Buchwald-Hartwig C-O coupling proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The choice of phosphine ligand is critical, as it influences the stability, reactivity, and steric environment of the palladium center.
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex. The reactivity order is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[12]
-
Ligand Exchange & Deprotonation: The phenol (Ar'-OH) coordinates to the Pd(II) center. A base then deprotonates the phenol to form a palladium-alkoxide complex.
-
Reductive Elimination: This is the key bond-forming step. The diaryl ether (Ar-O-Ar') is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. This step is often the rate-determining step and is heavily influenced by the steric and electronic properties of the phosphine ligand.[12]
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Strategic Considerations for Synthesis
The Buchwald-Hartwig reaction offers similar reactant pairing choices as the Ullmann condensation. However, due to its generally higher functional group tolerance and milder conditions, the choice of aryl halide is often more flexible. Using 3-bromo-4'-fluorophenol is not a viable starting material, as it is not commercially common. Therefore, the reaction will couple an aryl halide with a phenol. The protocol below uses 4-fluorophenol and 1,3-dibromobenzene, leveraging the higher reactivity of modern palladium catalysts towards aryl bromides. Selective mono-arylation can be achieved by controlling stoichiometry.
Detailed Protocol: Buchwald-Hartwig C-O Coupling
This protocol uses a common palladium precatalyst and a bulky biarylphosphine ligand.
1. Reagent and Equipment Preparation:
-
A glovebox or Schlenk line is highly recommended as the Pd(0) species and some phosphine ligands are air-sensitive.
-
Reactants: 4-Fluorophenol, 1,3-Dibromobenzene, Palladium(II) acetate (Pd(OAc)₂), Xantphos, Cesium Carbonate (Cs₂CO₃).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
2. Reaction Assembly (inside a glovebox):
-
To an oven-dried vial or flask, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Add 4-fluorophenol (1.2 eq) and a magnetic stir bar.
-
Add anhydrous toluene, followed by 1,3-dibromobenzene (1.0 eq).
-
Seal the vial or flask tightly.
3. Reaction Execution:
-
Remove the vessel from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 8-16 hours.
-
Monitor progress by TLC or LC-MS.
4. Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate in vacuo.
-
Purify via flash column chromatography (silica gel, hexane/ethyl acetate) to isolate 3-Bromo-4'-fluorodiphenyl ether.
| Parameter | Recommended Setting | Rationale & Justification (E-E-A-T) |
| Aryl Halide | 1,3-Dibromobenzene | Modern Buchwald-Hartwig systems are highly effective for aryl bromides. Using a slight excess of the phenol can promote mono-substitution. |
| Phenol | 4-Fluorophenol | The nucleophilic partner in this coupling. |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Common and reliable Pd(II) and Pd(0) precatalysts, respectively. They form the active Pd(0) species in situ.[10] |
| Ligand | Xantphos / RuPhos | Bulky electron-rich phosphine ligands are essential. They promote oxidative addition and, crucially, facilitate the rate-limiting reductive elimination step.[12] |
| Base | Cs₂CO₃ / K₃PO₄ | A moderately strong base is required to form the phenoxide in situ. Stronger bases like NaOtBu are also common but can be less compatible with sensitive functional groups.[13] |
| Solvent | Toluene / 1,4-Dioxane | Aprotic solvents with relatively high boiling points that effectively solubilize the reactants and catalyst complex. |
| Temperature | 80-110 °C | Generally milder than the Ullmann reaction, these temperatures provide a good balance between reaction rate and catalyst stability.[10] |
Part 3: General Experimental Workflow and Product Validation
A successful synthesis relies not only on the reaction itself but also on a systematic workflow for setup, monitoring, and purification.
Caption: General laboratory workflow for cross-coupling reactions.
Product Characterization
After purification, the identity and purity of the synthesized 3-Bromo-4'-fluorodiphenyl ether must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic aromatic signals. The coupling patterns and integrations will confirm the substitution pattern.
-
¹³C NMR will confirm the number of unique carbon environments.
-
¹⁹F NMR will show a singlet, confirming the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule (C₁₂H₈BrFO, Exact Mass: 265.9794 u), and the isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be a key diagnostic feature.
-
Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion
The synthesis of 3-Bromo-4'-fluorodiphenyl ether can be effectively achieved via both the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. The choice between these two powerful methods depends on available resources, substrate scope, and desired reaction conditions.
-
The Ullmann condensation is a cost-effective and robust method, particularly when using highly reactive aryl iodides and modern ligand systems to mitigate the traditionally harsh conditions.
-
The Buchwald-Hartwig reaction offers superior versatility, milder conditions, and broader functional group tolerance, making it the preferred method in many modern medicinal and process chemistry laboratories, despite the higher cost of palladium catalysts and specialized ligands.
Both routes, when executed with the careful consideration of the mechanistic principles outlined in this guide, provide reliable pathways to this valuable synthetic intermediate.
References
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]
-
Slideshare. Ullmann reaction. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. 2021. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
SynArchive. Ullmann Condensation. 2024. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. 2021.
-
Wikipedia. Ullmann reaction. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
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Application Notes and Protocols for the Utilization of 3-Bromo-4'-fluorodiphenyl ether in the Synthesis of Pharmaceutical Intermediates
Introduction: The diphenyl ether moiety is a prevalent scaffold in numerous biologically active compounds and pharmaceutical agents, valued for its conformational flexibility and metabolic stability. 3-Bromo-4'-fluorodiphenyl ether, in particular, has emerged as a critical building block for medicinal chemists. Its distinct substitution pattern offers two key reactive sites: a bromine atom, ideal for palladium-catalyzed cross-coupling reactions, and a fluorine atom, which can modulate the electronic properties and metabolic fate of the final molecule. This guide provides an in-depth exploration of the application of 3-Bromo-4'-fluorodiphenyl ether in the synthesis of pharmaceutical intermediates, with a focus on detailed protocols for Buchwald-Hartwig amination and Suzuki coupling reactions.
PART 1: Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe synthesis. The key properties of 3-Bromo-4'-fluorodiphenyl ether are summarized below.
| Property | Value | Reference |
| CAS Number | 50904-38-6 | [1] |
| Molecular Formula | C₁₂H₈BrFO | [1] |
| Molecular Weight | 267.09 g/mol | [1] |
| Appearance | Liquid | [1] |
| Melting Point | 33-37 °C | [1] |
| Boiling Point | 220 °C at 25 mmHg | [1] |
| Purity | Typically ≥97% |
Safety and Handling: 3-Bromo-4'-fluorodiphenyl ether is harmful if swallowed and causes serious eye damage. It is also very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.[1] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[1][2][3][4]
PART 2: Core Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5][6] This reaction is instrumental in pharmaceutical synthesis for introducing amine functionalities to aryl systems. The bromine atom of 3-Bromo-4'-fluorodiphenyl ether serves as an excellent handle for this transformation.
Scientific Rationale and Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.[8][9][10] These ligands enhance the reaction's efficiency and substrate scope.[5][11]
Exemplary Protocol: Synthesis of a Key Afatinib Intermediate Precursor
Afatinib is an irreversible tyrosine kinase inhibitor used in cancer therapy.[12][13][14] A key structural feature of Afatinib is the 4-(3-chloro-4-fluoroanilino)quinazoline core. While various synthetic routes to Afatinib exist, a convergent synthesis could involve the coupling of a suitably functionalized aniline with a quinazoline electrophile.[12][15] Here, we detail a protocol for the synthesis of N-(3-(4-fluorophenoxy)phenyl)-3-chloro-4-fluoroaniline, a potential precursor to an Afatinib analogue, via a Buchwald-Hartwig amination.
Reaction Scheme:
Materials:
-
3-Bromo-4'-fluorodiphenyl ether (1.0 equiv)
-
3-Chloro-4-fluoroaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add 3-Bromo-4'-fluorodiphenyl ether (1.0 equiv) to the flask.
-
In a separate vial, dissolve 3-chloro-4-fluoroaniline (1.2 equiv) in a minimal amount of anhydrous toluene and add it to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(3-(4-fluorophenoxy)phenyl)-3-chloro-4-fluoroaniline.
Rationale for Reagent Selection:
-
Catalyst System (Pd₂(dba)₃ and XPhos): The combination of a palladium source and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for the amination of aryl bromides, particularly with electron-rich anilines.[8][9]
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the aniline, forming the active nucleophile.[7]
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents are generally preferred for Buchwald-Hartwig aminations to ensure the stability of the catalyst and reagents.[16]
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
PART 3: Alternative Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[17][18] This reaction pairs an organoboron compound with an organohalide, catalyzed by a palladium complex.[19][20] 3-Bromo-4'-fluorodiphenyl ether can be effectively utilized in Suzuki couplings to generate more complex biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.
Scientific Rationale and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling typically proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[17]
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Application Note: Synthesis of a Biaryl Ether Intermediate
This protocol outlines a general procedure for the Suzuki coupling of 3-Bromo-4'-fluorodiphenyl ether with a generic arylboronic acid.
Materials:
-
3-Bromo-4'-fluorodiphenyl ether (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent mixture: Toluene/Ethanol/Water (e.g., 3:1:1)
Procedure:
-
In a round-bottom flask, combine 3-Bromo-4'-fluorodiphenyl ether (1.0 equiv), the arylboronic acid (1.5 equiv), and sodium carbonate (2.0 equiv).
-
Add the solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 equiv) to the mixture and continue to degas for another 5 minutes.
-
Heat the reaction to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
PART 4: Broader Context and Alternative Syntheses
While palladium-catalyzed reactions are highly effective, it is important to consider classical methods as well. The Ullmann condensation, for instance, is a traditional copper-catalyzed reaction for the synthesis of diaryl ethers.[21][22] Although it often requires harsher conditions than modern palladium-catalyzed methods, it remains a valuable tool in the synthetic chemist's arsenal, particularly for large-scale syntheses where cost is a major consideration.[23]
Conclusion
3-Bromo-4'-fluorodiphenyl ether is a versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its amenability to powerful C-N and C-C bond-forming reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key starting material in their synthetic endeavors.
References
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Kovacevic, T., Mesic, M., Avdagic, A., & Zegarac, M. (2018). An alternative synthesis of the non-small cell lung carcinoma drug afatinib. Tetrahedron Letters, 59(47), 4180–4182.
- Li, S., Xu, Q., & Cheng, Q. (2018).
- Zhang, G., Zhao, X., & Wang, X. (2017).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The First General Method for the Synthesis of N-Arylamides. Journal of the American Chemical Society, 124(21), 6043–6048.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
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- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Bromo-4'-fluorodiphenyl ether in Agrochemical Research
Introduction: The Strategic Importance of Halogenated Diphenyl Ethers in Modern Agrochemicals
In the continuous effort to enhance agricultural productivity and ensure global food security, the design of novel, effective, and environmentally conscious agrochemicals is of paramount importance. Within the vast landscape of synthetic chemistry, halogenated organic compounds, particularly those containing fluorine and bromine, have emerged as critical components in the development of next-generation herbicides, insecticides, and fungicides. The presence of a fluorine atom can significantly improve a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, thereby enhancing its biological activity.[1]
3-Bromo-4'-fluorodiphenyl ether (CAS No: 50904-38-6) is a key building block that embodies these desirable characteristics.[2] This intermediate provides a robust scaffold for the synthesis of complex agrochemical molecules. The diphenyl ether core is a well-established pharmacophore in a major class of herbicides that act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[1][3] Furthermore, the bromine atom offers a versatile reactive handle for introducing diverse functional groups through various cross-coupling reactions, allowing for the fine-tuning of a compound's biological activity and selectivity.[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Bromo-4'-fluorodiphenyl ether in the synthesis of potential agrochemicals. We will explore a representative synthetic pathway to a novel PPO-inhibiting herbicide, provide detailed experimental protocols, and discuss the underlying structure-activity relationships (SAR).
Application in the Synthesis of a Novel PPO-Inhibiting Herbicide
Diphenyl ether herbicides are known to be potent inhibitors of the PPO enzyme, a critical component in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen species that cause rapid cell membrane disruption and plant death.[1] The structural framework of 3-Bromo-4'-fluorodiphenyl ether is an ideal starting point for designing new PPO inhibitors.
The proposed synthetic strategy involves a palladium-catalyzed cross-coupling reaction at the bromine position to introduce a heterocyclic moiety, a common feature in many modern agrochemicals designed to enhance target specificity and efficacy.
Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of a hypothetical PPO-inhibiting herbicide from 3-Bromo-4'-fluorodiphenyl ether.
Caption: Proposed synthetic workflow for a novel herbicide.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4'-fluorodiphenyl ether
This protocol details the synthesis of a key intermediate where the bromine atom is replaced by a heterocyclic ring system, a crucial step in building molecular complexity.
Objective: To synthesize 3-(Pyrazol-4-yl)-4'-fluorodiphenyl ether.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromo-4'-fluorodiphenyl ether | 267.09 | 2.67 g | 10.0 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 194.04 | 2.33 g | 12.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 45 mg | 0.2 |
| SPhos | 410.57 | 164 mg | 0.4 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 4.25 g | 20.0 |
| Toluene | - | 40 mL | - |
| Water | - | 4 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Bromo-4'-fluorodiphenyl ether (2.67 g, 10.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.33 g, 12.0 mmol), Palladium(II) Acetate (45 mg, 0.2 mol%), SPhos (164 mg, 0.4 mol%), and Potassium Phosphate (4.25 g, 20.0 mmol).
-
Solvent Addition: Add toluene (40 mL) and water (4 mL) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Heating: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-(Pyrazol-4-yl)-4'-fluorodiphenyl ether.
Expected Yield: 80-90%
Structure-Activity Relationship (SAR) Insights
The rational design of potent agrochemicals relies on a deep understanding of how different structural components of a molecule contribute to its biological activity. For the hypothetical PPO-inhibiting herbicide synthesized from 3-Bromo-4'-fluorodiphenyl ether, the following SAR can be postulated:
Caption: Key structural features contributing to herbicidal activity.
-
4'-Fluoro Group: The fluorine atom at the 4'-position is crucial for enhancing the molecule's overall efficacy. It increases lipophilicity, which facilitates penetration through the waxy cuticle of plant leaves, and improves metabolic stability, ensuring the compound reaches its target site intact.[1]
-
Diphenyl Ether Core: This rigid scaffold mimics the natural substrate of the PPO enzyme, allowing it to fit into the active site and act as a competitive inhibitor.[3]
-
Heterocyclic Moiety: The introduction of a heterocyclic system, such as a pyrazole ring, in place of the bromine atom can lead to additional high-affinity interactions with the PPO enzyme, potentially increasing potency and selectivity between weed and crop species.
-
Further Functionalization: Additional functional groups, such as a nitro group ortho to the ether linkage (a common feature in commercial diphenyl ether herbicides), can further enhance activity.
Conclusion
3-Bromo-4'-fluorodiphenyl ether is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its unique combination of a diphenyl ether core, a stabilizing fluoro group, and a reactive bromo handle provides a powerful platform for the development of potent herbicides, particularly PPO inhibitors. The synthetic protocols and SAR insights provided herein offer a solid foundation for researchers and scientists working to create the next generation of crop protection solutions. The ability to precisely modify the structure through modern cross-coupling chemistry opens up vast possibilities for discovering molecules with improved efficacy, better crop safety, and a more favorable environmental profile.
References
- Google Patents. (2021). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Google Patents. (1983). EP0003416B1 - Diphenyl ether compounds useful as herbicides; methods of using them, processes for preparing them, and herbicidal compositions containing them.
-
MySkinRecipes. (n.d.). 3-Bromo-4'-fluorobiphenyl. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 3-Bromo-4-Fluorophenol in Agrochemical Innovation. Retrieved from [Link]
- Google Patents. (2010). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
- Google Patents. (1988). EP0252592A1 - Halogenated diphenyl ether derivatives.
-
PubMed. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Retrieved from [Link]
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The Strategic Role of 3-Bromo-4'-fluorodiphenyl Ether in the Advancement of High-Performance Materials
Abstract
This technical guide delineates the critical role of 3-Bromo-4'-fluorodiphenyl ether as a versatile building block in the synthesis of advanced polymers. Primarily utilized in nucleophilic aromatic substitution (SNAr) polymerization, this monomer offers a unique combination of reactive sites that enables the precise engineering of macromolecular architectures. The incorporation of both bromine and fluorine atoms imparts desirable characteristics to the resulting polymers, including inherent flame retardancy, enhanced thermal stability, and tailored dielectric properties. This document provides a comprehensive overview of its application, detailed synthetic protocols for the preparation of poly(aryl ether)s, and a discussion of the structure-property relationships that govern the performance of these novel materials. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are focused on the innovation of next-generation polymers.
Introduction: The Architectural Advantage of a Dual-Halogenated Monomer
In the pursuit of novel materials with superior performance characteristics, the design and selection of monomeric precursors are of paramount importance. 3-Bromo-4'-fluorodiphenyl ether (BrF-DPE) emerges as a molecule of significant interest due to its distinct structural features. The presence of a bromine atom offers a pathway for introducing flame-retardant properties into the polymer backbone, a critical requirement for materials used in electronics, aerospace, and transportation.[1][2] Simultaneously, the fluorine atom, positioned on the adjacent phenyl ring, serves as a highly reactive site for nucleophilic aromatic substitution (SNAr), facilitating efficient polymerization with a variety of bisphenol comonomers.[3][4] This dual functionality allows for the creation of polymers with a predictable and controlled architecture, leading to materials with exceptional thermal stability, chemical resistance, and specific dielectric profiles suitable for advanced electronic applications.[5][6]
The ether linkage within the BrF-DPE backbone provides a degree of flexibility to the resulting polymer chains, which can enhance processability and mechanical toughness. This guide will explore the synthetic strategies to leverage these molecular attributes, providing detailed protocols for the synthesis of high-performance poly(aryl ether)s and offering insights into the characterization of their key properties.
The Synthetic Cornerstone: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The primary route to harnessing the potential of 3-Bromo-4'-fluorodiphenyl ether is through nucleophilic aromatic substitution (SNAr) polymerization. This method relies on the reaction of an activated aromatic halide with a nucleophile, typically a bisphenoxide generated in situ. In the case of BrF-DPE, the fluorine atom is the more reactive leaving group in SNAr reactions due to the higher electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack.[7] The polymerization proceeds via a step-growth mechanism, allowing for the formation of high molecular weight polymers.
The general scheme involves the reaction of BrF-DPE with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent like N,N-dimethylacetamide (DMAc) or sulfolane.[8][9] The base deprotonates the hydroxyl groups of the bisphenol to form the more reactive phenoxide nucleophile, which then attacks the carbon atom bearing the fluorine on the BrF-DPE molecule.
Diagram 1: General Reaction Scheme for SNAr Polymerization
Caption: SNAr polymerization of 3-Bromo-4'-fluorodiphenyl ether with a bisphenol.
Application Notes and Protocols
Synthesis of a Brominated, Fluorinated Poly(aryl ether ketone) (BrF-PAEK)
This protocol details the synthesis of a high-performance poly(aryl ether ketone) using 3-Bromo-4'-fluorodiphenyl ether and 4,4'-difluorobenzophenone with Bisphenol A as the comonomers. The resulting polymer is expected to exhibit excellent thermal stability and inherent flame retardancy.
Materials:
-
3-Bromo-4'-fluorodiphenyl ether (BrF-DPE)
-
4,4'-difluorobenzophenone (DFBP)
-
Bisphenol A (BPA)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
Protocol:
-
Reactor Setup: In a 250 mL three-necked flask, add 3-Bromo-4'-fluorodiphenyl ether (e.g., 0.05 mol), 4,4'-difluorobenzophenone (0.05 mol), Bisphenol A (0.1 mol), and freshly dried potassium carbonate (0.12 mol, 20% excess).
-
Solvent Addition: Add 100 mL of DMAc and 50 mL of toluene to the flask.
-
Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Azeotropic Dehydration: Heat the mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 4 hours to ensure the removal of all water.
-
Polymerization: After dehydration, carefully remove the Dean-Stark trap and increase the reaction temperature to 165-175 °C. Maintain this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Purification: Cool the viscous solution to room temperature and dilute with 50 mL of DMAc. Slowly pour the polymer solution into 1 L of vigorously stirred methanol. A fibrous precipitate will form.
-
Washing: Filter the polymer and wash it thoroughly with hot deionized water several times to remove any remaining salts and solvent. Finally, wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.
Expected Outcome: A tough, off-white to light brown polymer.
Table 1: Typical Properties of a BrF-PAEK
| Property | Typical Value |
| Glass Transition Temp. (Tg) | 180 - 220 °C |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂) |
| Limiting Oxygen Index (LOI) | 30 - 35% |
| Dielectric Constant (1 MHz) | 2.8 - 3.2 |
| Solubility | Soluble in DMAc, NMP, Chloroform |
Diagram 2: Experimental Workflow for BrF-PAEK Synthesis
Caption: Step-by-step workflow for the synthesis of brominated, fluorinated poly(aryl ether ketone).
Structure-Property Relationships and Material Performance
The unique combination of bromine and fluorine in the polymer backbone, derived from 3-Bromo-4'-fluorodiphenyl ether, directly influences the material's performance characteristics.
-
Flame Retardancy: The presence of bromine atoms imparts inherent flame retardancy.[1][10] During combustion, bromine radicals are released, which act as flame inhibitors in the gas phase, interrupting the radical chain reactions of combustion. This leads to self-extinguishing properties and a higher Limiting Oxygen Index (LOI).
-
Thermal Stability: The aromatic ether and ketone linkages contribute to a high glass transition temperature (Tg) and excellent thermal stability. The strong carbon-fluorine and carbon-bromine bonds also enhance the overall thermal resistance of the polymer.
-
Dielectric Properties: The incorporation of fluorine can lower the dielectric constant and dissipation factor of the polymer.[5] This is attributed to the low polarizability of the C-F bond and the increase in free volume within the polymer matrix due to the bulky fluorine atoms, which reduces the overall dielectric permittivity. This makes these materials promising candidates for applications in high-frequency electronics and microelectronics.[11]
-
Solubility and Processability: The ether linkages in the polymer backbone provide a degree of rotational freedom, which can improve the solubility of the polymer in organic solvents and enhance its processability from solution or the melt.
Conclusion
3-Bromo-4'-fluorodiphenyl ether stands out as a strategically important monomer for the development of advanced, high-performance polymers. Its dual-halogenated structure provides a versatile platform for synthesizing poly(aryl ether)s with a desirable combination of properties, including inherent flame retardancy, high thermal stability, and low dielectric constants. The synthetic protocols outlined in this guide provide a robust framework for researchers to explore the potential of this monomer in creating novel materials for a wide range of demanding applications. The continued investigation into the polymerization of 3-Bromo-4'-fluorodiphenyl ether with various comonomers will undoubtedly lead to the discovery of new materials with tailored properties for the challenges of modern technology.
References
-
Polybrominated diphenyl ethers. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Department of Climate Change, Energy, the Environment and Water. (n.d.). Polybrominated diphenyl ether flame retardants fact sheet. Australian Government. Retrieved January 21, 2026, from [Link]
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Breast Cancer Prevention Partners. (n.d.). Polybrominated Diphenyl Ethers (PBDEs and Flame Retardants). Retrieved January 21, 2026, from [Link]
- Darnerud, P. O., Eriksen, G. S., Jóhannesson, T., Larsen, P. B., & Viluksela, M. (2001). Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology. Environmental Health Perspectives, 109(Suppl 1), 49–68.
- Tian, C., Han, Z., Zheng, S., & You, W. (2024). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 15(15), 1947-1954.
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Brominated flame retardant. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Peng, J., Wang, Q., Wang, J., & Zeng, G. (2022). Structure and Properties of Low Dielectric Constant Polyetherimide Films Containing-CF3 and Cardo Groups. Polymers, 14(14), 2845.
- A. S. Hay. (1993). Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s. Journal of Polymer Science Part A: Polymer Chemistry, 31(5), 1325-1334.
- Synthesis of a Novel Low Dielectric Constant Fluorine Containing Epoxy. (2015). Journal of Applied Polymer Science, 132(42).
- Wang, C., Chen, Y., Zhang, Y., & Li, Z. (2023). Sustainable Dielectric Films with Ultralow Permittivity from Soluble Fluorinated Polyimide. ACS Applied Materials & Interfaces, 15(13), 16671–16680.
- Wang, L., Wang, Z., Qu, M., & Zhou, G. (2023). Characterization of fluorinated poly(aryl ether) with low dielectric constant synthesized by nucleophilic polycondensation. Journal of Polymer Research, 30(9).
- Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. (2003). Journal of Polymer Science Part A: Polymer Chemistry, 41(12), 1851-1859.
- Singleton, D. A., & Hang, C. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(4), 1354–1364.
- Hedrick, J. L., & Economy, J. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers).
- Al-Ammar, K. A., Al-Rasheed, H. H., & Al-Otaibi, M. M. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 15(21), 4256.
- Cheng, Z., & Percec, V. (2012). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymer Chemistry, 3(10), 2845-2852.
-
The mechanism of nucleophilic aromatic substitution polymerization. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. (2020). Polymer Chemistry, 11(3), 603-614.
- Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. (2023). Polymers, 15(21), 4256.
-
Nucleophilic aromatic substitution of fluorinated, fully conjugated... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Jaynes, T. J., Sharafi, M., Campbell, J. P., Bocanegra, J., McKay, K. T., Little, K., ... & Schneebeli, S. T. (2021). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Frontiers in Chemistry, 9, 648395.
- Designed poly(ether-imide)s and fluoro-copoly(ether-imide)s: Synthesis, characterization and their film properties. (2003). Polymer, 44(18), 5247-5261.
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Application Notes and Protocols for Reactions with 3-Bromo-4'-fluorodiphenyl ether
Introduction: The Strategic Value of 3-Bromo-4'-fluorodiphenyl ether in Synthesis
3-Bromo-4'-fluorodiphenyl ether is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its diaryl ether core is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. The strategic placement of two distinct halogen atoms—a bromine and a fluorine—at specific positions offers orthogonal reactivity and allows for precise, stepwise functionalization. The bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The fluorine atom, a common bioisostere in drug design, can enhance metabolic stability, binding affinity, and membrane permeability of the final molecule.[1][2][3][4]
This guide provides detailed, field-proven protocols for three fundamental cross-coupling reactions utilizing 3-Bromo-4'-fluorodiphenyl ether as the starting material: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.
Compound Profile & Safety Imperatives
Before commencing any experimental work, a thorough understanding of the reactant's properties and associated hazards is critical.
| Property | Value | Reference |
| Chemical Name | 3-Bromo-4'-fluorodiphenyl ether | [5] |
| CAS Number | 50904-38-6 | [5] |
| Molecular Formula | C₁₂H₈BrFO | [5] |
| Molecular Weight | 267.09 g/mol | [5] |
| Appearance | Liquid to low-melting solid | - |
| Melting Point | 33-37 °C | - |
| Boiling Point | 220 °C at 25 mmHg | [5] |
GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long lasting effects).
Precautionary Measures:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink, or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage: Handle in a well-ventilated area, preferably within a fume hood. Avoid contact with skin, eyes, and clothing. Store the container tightly closed in a dry, cool, and well-ventilated place.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[6] This protocol details the coupling of 3-Bromo-4'-fluorodiphenyl ether with a generic arylboronic acid, a transformation that yields functionalized biaryl ether scaffolds. These structures are prevalent in pharmaceuticals and liquid crystal materials.[7]
Causality of Protocol Design:
-
Catalyst System: A palladium(0) species is the active catalyst. We use Pd(PPh₃)₄, a common and reliable pre-catalyst that readily generates the active Pd(0) species. For more challenging couplings, a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can improve reaction efficiency by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[6][8]
-
Base: A base is essential to activate the boronic acid for transmetalation to the palladium center.[6] An aqueous solution of a carbonate base like K₃PO₄ or Na₂CO₃ is effective, mild, and generally does not interfere with common functional groups.
-
Solvent System: A two-phase solvent system, such as 1,4-dioxane and water, is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.
Detailed Experimental Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 3-(4-Fluorophenoxy)-[1,1'-biphenyl]-4-carbonitrile
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4'-fluorodiphenyl ether (267 mg, 1.0 mmol, 1.0 equiv.).
-
Add 4-cyanophenylboronic acid (162 mg, 1.1 mmol, 1.1 equiv.).
-
Add Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 2.5 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add 6 mL of anhydrous 1,4-dioxane via syringe.
-
Add 1.5 mL of degassed deionized water via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Product | 3-(4-Fluorophenoxy)-[1,1'-biphenyl]-4-carbonitrile |
| Yield | 85-95% (based on similar couplings) |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with proposed structure |
| ¹³C NMR | Consistent with proposed structure |
| Mass Spec (HRMS) | Calculated and found values for C₁₉H₁₂FNO should match |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging to achieve under mild conditions.[9][10] This protocol describes the coupling of 3-Bromo-4'-fluorodiphenyl ether with a secondary amine (e.g., diphenylamine) to synthesize triarylamine derivatives. These motifs are crucial components in organic light-emitting diodes (OLEDs) and have applications as fluorescent probes.[11][12]
Causality of Protocol Design:
-
Catalyst System: This reaction requires a robust catalyst system. A common and highly effective combination is a palladium source, such as Palladium(II) acetate [Pd(OAc)₂], and a sterically hindered, electron-rich biarylphosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The bulky ligand facilitates the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is a standard and effective choice for this purpose.[8]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the strongly basic reaction conditions.
Detailed Experimental Protocol 2: Buchwald-Hartwig Amination
Reaction: Synthesis of N,N-diphenyl-3-(4-fluorophenoxy)aniline
-
Reagent Preparation:
-
To an oven-dried Schlenk tube, add Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19 mg, 0.04 mmol, 4 mol%).
-
Seal the tube, evacuate, and backfill with Argon.
-
Add 2 mL of anhydrous toluene and stir at room temperature for 10 minutes to form the pre-catalyst complex.
-
To this mixture, add 3-Bromo-4'-fluorodiphenyl ether (267 mg, 1.0 mmol, 1.0 equiv.).
-
Add Diphenylamine (186 mg, 1.1 mmol, 1.1 equiv.).
-
Finally, add Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.) carefully, as it is hygroscopic.
-
-
Reaction Execution:
-
Seal the Schlenk tube tightly.
-
Place the tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexane/dichloromethane gradient) to afford the desired triarylamine.
-
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Product | N,N-diphenyl-3-(4-fluorophenoxy)aniline |
| Yield | 80-90% (based on similar couplings) |
| Appearance | White to pale yellow solid |
| ¹H NMR | Consistent with proposed structure |
| ¹⁹F NMR | Singlet or doublet consistent with structure |
| Mass Spec (HRMS) | Calculated and found values for C₂₄H₁₈FNO should match |
Visualization: Buchwald-Hartwig Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Part 3: Ullmann Condensation for C-O Bond Formation
The Ullmann condensation is a classical copper-catalyzed reaction for the synthesis of diaryl ethers.[14] While modern palladium-catalyzed methods exist, the Ullmann reaction remains a valuable and often complementary approach, particularly for certain substrate combinations.[15] This protocol outlines the coupling of 3-Bromo-4'-fluorodiphenyl ether with a phenol to form a polyether structure.
Causality of Protocol Design:
-
Catalyst System: The reaction is traditionally catalyzed by copper. Using a copper(I) salt, such as Copper(I) iodide (CuI), is generally more effective than using copper powder. The addition of a ligand can significantly improve the reaction rate and yield by increasing the solubility and reactivity of the copper catalyst.[16][17] N,N'-dimethylglycine is an inexpensive and effective amino acid ligand for this purpose.[15]
-
Base: A strong base is needed to deprotonate the phenol, forming the phenoxide nucleophile. Cesium carbonate (Cs₂CO₃) is often superior to other bases in Ullmann couplings, likely due to its high solubility in polar aprotic solvents and the favorable properties of the cesium cation.
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are required to facilitate the reaction, which often needs elevated temperatures.[14][18]
Detailed Experimental Protocol 3: Ullmann Condensation
Reaction: Synthesis of 1-(4-Fluorophenoxy)-3-(4-methoxyphenoxy)benzene
-
Reagent Preparation:
-
In a reaction vial equipped with a magnetic stir bar, combine 3-Bromo-4'-fluorodiphenyl ether (267 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenol (149 mg, 1.2 mmol, 1.2 equiv.), Copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), and N,N'-dimethylglycine (21 mg, 0.2 mmol, 20 mol%).
-
Add Cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv.).
-
-
Reaction Setup:
-
Add 4 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Seal the vial with a Teflon-lined cap.
-
Purge the vial with Argon for 5 minutes.
-
-
Reaction Execution:
-
Place the vial in a preheated aluminum heating block at 120-130 °C.
-
Stir the mixture vigorously for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with 20 mL of water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with 1 M aqueous NaOH (2 x 15 mL) to remove excess phenol, followed by a brine wash (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
-
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Product | 1-(4-Fluorophenoxy)-3-(4-methoxyphenoxy)benzene |
| Yield | 70-85% (based on similar couplings) |
| Appearance | Colorless oil or white solid |
| ¹H NMR | Consistent with proposed structure |
| ¹⁹F NMR | Singlet or doublet consistent with structure |
| Mass Spec (HRMS) | Calculated and found values for C₁₉H₁₅FO₃ should match |
Visualization: Ullmann Reaction Logical Relationship
Caption: Key components and their roles in the Ullmann condensation.
Applications in Drug Discovery and Materials Science
The synthetic products derived from 3-Bromo-4'-fluorodiphenyl ether are of considerable interest in applied research.
-
Medicinal Chemistry: The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The biaryl and triaryl scaffolds produced via the Suzuki and Buchwald-Hartwig reactions, respectively, are core components of molecules targeting a range of diseases. For example, derivatives of these structures have been investigated as antitumor agents, anti-inflammatory agents, and enzyme inhibitors.[19][20][21] The ability to systematically vary the "R" group via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Materials Science: Triarylamines are a fundamental class of hole-transport materials used in the fabrication of OLEDs. The thermal and electronic properties of these materials can be fine-tuned by modifying the peripheral aryl groups. The fluorinated derivatives synthesized from 3-Bromo-4'-fluorodiphenyl ether can lead to materials with improved stability, efficiency, and color purity.[11]
Conclusion
3-Bromo-4'-fluorodiphenyl ether is a highly valuable and versatile starting material. The detailed protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions offer reliable and robust methods for its elaboration into complex molecular architectures. By understanding the underlying principles of each reaction, researchers can leverage this building block to accelerate the discovery and development of novel pharmaceuticals and advanced functional materials.
References
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Buck, E.; Song, J. J.; Tschaen, D.; Dormer, P. G.; Volante, R. P.; Reider, P. J. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Org. Lett.2002 , 4(9), 1623-6. [Link]
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Xie, Y. X.; Chen, C.; Pi, S. F.; Zhou, Y. Y.; Li, J. H.; Wu, Y. J. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chin. Chem. Lett.2012 , 23(1), 25-28. [Link]
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Sarma, B.; Laskar, D. D. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.2024 . [Link]
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Zhai, Y.; Chen, X.; Zhou, W.; Fan, M.; Lai, Y.; Ma, D. Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. J. Org. Chem.2016 , 81(11), 4626-33. [Link]
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Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023 . [Link]
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Moroz, A. A.; Shvartsberg, M. S. The Ullmann Ether Condensation. ResearchGate. 2025 . [Link]
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Wikipedia. Ullmann condensation. Wikipedia. [Link]
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Liang, T.; Neumann, C. N.; Ritter, T. Introduction of fluorine and fluorine-containing functional groups. Angew. Chem. Int. Ed. Engl.2013 , 52(35), 8214-64. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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Aher, R. D.; Kumar, A.; Bhattacharya, A. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. 2018 . [Link]
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Tron, G. C.; Pirali, T.; Billington, R. A.; Canonico, P. L.; Sorba, G.; Genazzani, A. A. Synthesis and biological activity of fluorinated combretastatin analogues. J. Med. Chem.2008 , 51(9), 2707-19. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Ningbo Inno Pharmchem Co., Ltd.. [Link]
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de Kock, C.; Taylor, D.; Smith, P. J.; van der Watt, M. E.; Singh, K.; Singh, V. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein J. Org. Chem.2023 , 19, 137-147. [Link]
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Hartwig, J. F. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. J. Am. Chem. Soc.2010 , 132(16), 5833–5843. [Link]
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Ni, Y.; Ni, H.; Wang, Y.; Cai, Y. Enzymatic synthesis of fluorinated compounds. Appl. Microbiol. Biotechnol.2021 , 105(21-22), 8019-8036. [Link]
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Zhang, F.; Min, Q. Q.; Xiao, Y. L.; Zhang, B.; Zhang, X. Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives. Angew. Chem. Int. Ed. Engl.2014 , 53(6), 1669-73. [Link]
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ResearchGate. Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. [Link]
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ChemRxiv. Silver-Free, F+-enabled Pd-Catalyzed C–H Arylation at Room Temperature Using Boronic Acids. ChemRxiv. 2020 . [Link]
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LookChem. Palladium-catalyzed fluoroacylation of (Hetero)arylboronic acid with fluorothioacetates at ambient temperature. LookChem. [Link]
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Reddy, P. V.; Kulkarni, V. R.; Kulkarni, M. V.; Han, O. H. Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. Eur. J. Med. Chem.2008 , 43(10), 2178-88. [Link]
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Faghih, Z.; Emami, L.; Zomoridian, K.; Sabet, R.; Bargebid, R.; Mansourian, A.; Zeinali, B.; Rostami, Z.; Khabnadideh, S. Aryloxy Alkyl Theophylline Derivatives as Antifungal Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ResearchGate. 2022 . [Link]
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Lim, T.; Byun, S.; Kim, B. Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Asian Journal of Organic Chemistry. 2017 . [Link]
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Bosiak, M. J.; Zielińska, A. A.; Trzaska, P.; Kędziera, D.; Adams, J.; Maćkowski, S.; Fita, P.; Anulewicz-Ostrowska, R.; Nowacki, J.; Ośmiałowski, B. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.2021 , 86(24), 17594-17605. [Link]
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Al-Masoudi, N. A.; Al-Salihen, A. K.; Ferwanah, A. E. R. S. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. 2017 . [Link]
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Wang, D.; Wang, J.; Zhang, Y.; Li, P. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. MDPI. 2022 . [Link]
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Wang, Q.; Wang, W.; Wang, L.; Liu, J.; Li, Y.; Wang, L.; Wang, X.; Li, Y. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. 2022 . [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. 2022 . [Link]
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Nemr, M. T. M.; Fadaly, W. A. A.; Abdelaziz, M. A. Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. ResearchGate. 2025 . [Link]
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Bosiak, M. J.; et al. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. 2021 . [Link]
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ChemRxiv. Palladium-Catalyzed Enantioselective Three- Component Synthesis of α-Arylglycine Derivatives from Glyoxylic Acid, Sulfonamides and Aryl Trifluoroborates. ChemRxiv. 2018 . [Link]
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Chiron. 3-Bromo-4'-fluorodiphenyl ether. ESSLAB. [Link]
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Li, S.; et al. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. PubMed Central. 2022 . [Link]
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Li, S.; et al. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. ResearchGate. 2025 . [Link]
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Application Note & Protocol Guide: Advanced Catalytic Systems for the Synthesis of 3-Bromo-4'-fluorodiphenyl ether
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Bromo-4'-fluorodiphenyl ether is a key structural motif and versatile building block in the synthesis of complex pharmaceutical agents, particularly in the domain of kinase inhibitors and other targeted therapies. Its synthesis via traditional methods is often inefficient, requiring harsh conditions. This guide provides an in-depth analysis and detailed protocols for two state-of-the-art catalytic C-O cross-coupling methodologies: the Copper-catalyzed Ullmann Condensation and the Palladium-catalyzed Buchwald-Hartwig Etherification. We will explore the mechanistic underpinnings of each system, provide step-by-step experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific needs.
Strategic Overview: The Challenge of Diaryl Ether Synthesis
The formation of the diaryl ether bond (Ar-O-Ar') is a cornerstone of modern organic synthesis. However, the direct nucleophilic aromatic substitution (SNAr) is generally restricted to substrates with strong electron-withdrawing groups, a condition not met by the precursors to 3-Bromo-4'-fluorodiphenyl ether. Consequently, transition-metal catalysis is the method of choice. This guide focuses on the two most powerful and widely adopted catalytic platforms.
The primary synthetic disconnection for 3-Bromo-4'-fluorodiphenyl ether involves coupling a phenol with an aryl halide. The two logical precursor pairs are:
-
Route A: 3-Bromophenol + 1-fluoro-4-iodobenzene (or bromobenzene)
-
Route B: 4-Fluorophenol + 1,3-dibromobenzene
For this guide, we will focus on Route A , which offers excellent regiochemical control.
Catalytic System I: The Modified Ullmann Condensation
The Ullmann condensation, one of the oldest cross-coupling reactions, traditionally required high temperatures and stoichiometric copper. Modern advancements, particularly the use of ligands like amino acids or diamines, have transformed it into a highly efficient catalytic process that proceeds under milder conditions.
Mechanistic Rationale
The currently accepted mechanism for the ligand-accelerated Ullmann condensation avoids the high-energy Cu(III) intermediates of older proposals. The cycle is believed to proceed as follows: The Cu(I) catalyst first coordinates with the phenoxide. This complex then undergoes oxidative addition with the aryl halide. The resulting intermediate, stabilized by the ligand, moves towards the product-forming reductive elimination step, which regenerates the active Cu(I) catalyst. The ligand is crucial for solubilizing the copper salt and accelerating the reductive elimination step, which is often rate-limiting.
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3-Bromo-4'-fluorodiphenyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3-Bromo-4'-fluorodiphenyl ether, a key intermediate in the pharmaceutical and agrochemical industries. We present detailed protocols for two primary synthetic routes: the classic Ullmann Condensation and the modern Buchwald-Hartwig C-O cross-coupling reaction. This guide emphasizes the practical considerations for industrial production, including reaction optimization, catalyst selection, safety protocols, and purification strategies. The information is intended to enable researchers and process chemists to develop robust, scalable, and economically viable manufacturing processes for this important diaryl ether.
Introduction: Significance of 3-Bromo-4'-fluorodiphenyl ether
3-Bromo-4'-fluorodiphenyl ether is a crucial building block in the synthesis of a variety of complex organic molecules. Its structural motif is present in numerous biologically active compounds, making it a high-value intermediate in drug discovery and development. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the fluoro-substituted phenyl ring can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). The diaryl ether linkage is also a common feature in many agrochemicals. Given its industrial importance, the development of an efficient and scalable synthesis is of paramount importance.
Strategic Overview of Synthetic Routes
The formation of the diaryl ether bond is the key transformation in the synthesis of 3-Bromo-4'-fluorodiphenyl ether. Two primary methodologies have proven effective for this purpose on an industrial scale:
-
Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and a phenol. While traditionally requiring harsh conditions, modern advancements with ligands have made this a more viable option.
-
Buchwald-Hartwig Amination (C-O Coupling Variant): A palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-heteroatom bonds, including C-O bonds. This method often offers milder reaction conditions and broader substrate scope compared to the traditional Ullmann reaction.[1]
This guide will detail protocols for both approaches, allowing for a comparative assessment based on factors such as cost, efficiency, and available equipment.
Synthesis of Key Starting Materials
The successful industrial synthesis of the target molecule relies on the ready availability of the key starting materials: 3-bromophenol and 1-bromo-4-fluorobenzene.
Industrial Production of 3-Bromophenol
A common industrial route to 3-bromophenol involves the diazotization of 3-bromoaniline, followed by hydrolysis.[2][3]
Workflow for 3-Bromophenol Synthesis
Caption: Diazotization-hydrolysis route to 3-bromophenol.
Industrial Production of 1-Bromo-4-fluorobenzene
This starting material is typically produced via the electrophilic bromination of fluorobenzene using a Lewis acid catalyst.[4]
Workflow for 1-Bromo-4-fluorobenzene Synthesis
Caption: Electrophilic bromination of fluorobenzene.
Protocol 1: Ullmann Condensation for Scale-Up Synthesis
The Ullmann condensation is a cost-effective method for diaryl ether synthesis, relying on abundant and inexpensive copper catalysts.[5][6][7] Modern protocols utilize ligands to improve reaction rates and yields under milder conditions.[8]
Reaction Principle
The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution, where a phenoxide displaces a halide on an aromatic ring. The use of a suitable ligand accelerates the reaction by increasing the solubility and reactivity of the copper catalyst.
Reaction Scheme: Ullmann Condensation
Caption: Ullmann condensation for 3-Bromo-4'-fluorodiphenyl ether.
Detailed Industrial Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 3-Bromophenol | 173.01 | 173.0 | 1.0 |
| 1-Bromo-4-fluorobenzene | 175.00 | 210.0 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 9.5 | 0.05 |
| Salicylaldimine Ligand | Varies | Varies | Varies |
| Potassium Phosphate (K₃PO₄) | 212.27 | 424.5 | 2.0 |
| Dioxane | 88.11 | 1000 L | - |
Equipment:
-
Glass-lined or stainless steel reactor (2000 L) with overhead stirrer, reflux condenser, and temperature control unit.
-
Inert gas (Nitrogen or Argon) supply.
-
Addition funnel for solids or liquids.
-
Filtration unit (e.g., Nutsche filter).
-
Distillation apparatus for solvent recovery and product purification.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 3-bromophenol (173.0 kg, 1.0 kmol), potassium phosphate (424.5 kg, 2.0 kmol), copper(I) iodide (9.5 kg, 0.05 kmol), and the salicylaldimine ligand.
-
Solvent Addition: Add dioxane (1000 L) to the reactor.
-
Inerting: Purge the reactor headspace with nitrogen for at least 30 minutes with gentle agitation.
-
Addition of Aryl Halide: Slowly add 1-bromo-4-fluorobenzene (210.0 kg, 1.2 kmol) to the reaction mixture.
-
Reaction: Heat the mixture to 100-120 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by HPLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of dioxane.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the dioxane.
-
The crude product can be purified by fractional distillation under high vacuum.
-
Safety and Waste Management
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Ventilation: All operations should be conducted in a well-ventilated area or in a closed system to avoid inhalation of solvent vapors and dust.
-
Waste Disposal:
-
The inorganic salts (potassium phosphate and copper salts) should be treated as hazardous waste and disposed of according to local regulations.
-
The recovered dioxane can be recycled after appropriate purification.
-
Any aqueous waste should be neutralized and treated before disposal.
-
Protocol 2: Buchwald-Hartwig C-O Cross-Coupling
The Buchwald-Hartwig reaction provides a more modern and often milder alternative for the synthesis of diaryl ethers.[1][10] It utilizes a palladium catalyst with a specialized phosphine ligand.
Reaction Principle
This reaction involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with an alcohol or phenol. The catalytic cycle consists of oxidative addition, ligand exchange, and reductive elimination.
Reaction Scheme: Buchwald-Hartwig C-O Coupling
Caption: Buchwald-Hartwig synthesis of 3-Bromo-4'-fluorodiphenyl ether.
Detailed Industrial Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 3-Bromophenol | 173.01 | 173.0 | 1.0 |
| 1-Bromo-4-fluorobenzene | 175.00 | 192.5 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.49 | 2.25 | 0.01 |
| SPhos (Ligand) | 410.48 | 8.2 | 0.02 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 488.7 | 1.5 |
| Toluene | 92.14 | 1000 L | - |
Equipment:
-
Same as for the Ullmann condensation.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and thoroughly purged with an inert gas (argon is preferred for palladium catalysis).
-
Charging Reagents: To the reactor, add cesium carbonate (488.7 kg, 1.5 kmol).
-
Catalyst and Ligand Addition: In a separate, inerted glovebox or contained charging system, prepare a mixture of palladium(II) acetate (2.25 kg, 0.01 kmol) and SPhos (8.2 kg, 0.02 kmol) in a small amount of toluene. Transfer this catalyst slurry to the reactor.
-
Reactant and Solvent Addition: Add 3-bromophenol (173.0 kg, 1.0 kmol), 1-bromo-4-fluorobenzene (192.5 kg, 1.1 kmol), and toluene (1000 L).
-
Reaction: Heat the reaction mixture to 80-110 °C under a positive pressure of argon. Stir vigorously for 8-16 hours, monitoring the reaction progress by HPLC or GC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the base and palladium residues. Wash the celite pad with toluene.
-
The toluene solution can be washed with water and brine to remove any remaining inorganic impurities.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Safety and Waste Management
-
Palladium Handling: Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Ligand Handling: Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Waste Disposal:
-
Palladium waste should be collected separately for recovery, as it is a precious metal.
-
The cesium carbonate waste should be disposed of as hazardous material.
-
Solvent can be recovered and recycled.
-
Comparison of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst Cost | Low (Copper) | High (Palladium) |
| Ligand Cost | Generally lower | High (specialized phosphines) |
| Reaction Temp. | Higher (100-220 °C) | Milder (80-110 °C) |
| Reaction Time | Longer (12-24 h) | Shorter (8-16 h) |
| Substrate Scope | More limited | Broader |
| Functional Group Tol. | Moderate | High |
| Process Robustness | Generally robust | Can be sensitive to air/moisture |
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are viable methods for the industrial-scale synthesis of 3-Bromo-4'-fluorodiphenyl ether. The choice of method will depend on a careful evaluation of economic factors, available equipment, and the desired purity of the final product. The Ullmann approach is often favored for its lower catalyst cost, while the Buchwald-Hartwig reaction offers milder conditions and potentially higher yields with a broader range of substrates. The protocols provided in this document serve as a detailed starting point for process development and optimization.
References
- Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chin. J. Chem.2012, 30, 2633-2638.
- Salgado-Zamora, H. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. J. Mex. Chem. Soc.2003, 47, 273-275.
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
- Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004, 6, 913-916.
- Process for the preparation of p-bromofluorobenzene.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Process for the preparation of 3-bromo-4-fluorobenzaldehyde. WO 2010/086877 A2.
- The synthetic method of the bromophenol of 3 amino 4. CN 102060717 B.
-
Weizmann Institute of Science. Chemical Safety, Storage and Waste Disposal. [Link]
-
Wikipedia. 1-Bromo-4-fluorobenzene. [Link]
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. J. Phys. Chem. C2021, 125, 19, 10476–10484.
- New technology for synthesis of m-bromophenol with tubular reactor. Journal of Chemical Industry and Engineering (China)2009, 60, 12, 3133-3137.
- Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Polymers2022, 14, 786.
- Ullmann's Encyclopedia of Industrial Chemistry. Formaldehyde.
- Dangerous chemical reaction at a waste recycling plant in Järvenpää on 19 September 2022. Finnish Safety and Chemicals Agency (Tukes).
-
PubChem. 3-Bromophenol. [Link]
- Organic Syntheses. 3-bromo-4-hydroxytoluene.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein J. Org. Chem.2012, 8, 1058–1065.
- Ullmann's Encyclopedia of Industrial Chemistry. Nondestructive Testing.
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Org. Synth.2018, 95, 328-344.
- YouTube. Conversion of benzene to 3-bromophenol.
- Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules2021, 26, 6296.
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. CN 109912396 B.
- BenchChem.
- Journal of Chemical Education.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4'-fluorodiphenyl Ether
Welcome to the technical support center for the synthesis of 3-Bromo-4'-fluorodiphenyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields.
Introduction to the Synthesis of 3-Bromo-4'-fluorodiphenyl Ether
3-Bromo-4'-fluorodiphenyl ether is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation typically involves the formation of a diaryl ether bond, a reaction that can be challenging due to the need for specific catalysts and conditions to ensure high yields and purity. The two most common and effective methods for this synthesis are the Ullmann condensation and the Buchwald-Hartwig amination.
This guide will provide a detailed overview of both methods, address common issues encountered during the synthesis, and offer practical solutions to improve your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 3-Bromo-4'-fluorodiphenyl ether, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am not getting the desired 3-Bromo-4'-fluorodiphenyl ether product, or the yield is very low. What could be the problem?
A: Low or no yield is a common issue that can stem from several factors related to the reagents, catalyst, or reaction conditions.
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Ullmann Reaction: The copper catalyst may be oxidized or of low quality. Ensure you are using freshly purchased, high-purity copper(I) iodide (CuI) or another suitable copper source.
-
Buchwald-Hartwig Reaction: The palladium catalyst may have decomposed. Use a reliable source of palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, and ensure it is handled under an inert atmosphere.[1][2][3]
-
-
Ligand Issues (Buchwald-Hartwig):
-
The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. For the synthesis of diaryl ethers, bulky, electron-rich ligands such as Xantphos or DPEphos are often effective.[2] If you are using a general-purpose ligand, it may not be suitable for this specific transformation. Consider screening a panel of ligands to find the optimal one for your system.
-
-
Inappropriate Base:
-
The base plays a crucial role in deprotonating the phenol and facilitating the catalytic cycle. For the Ullmann reaction, strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. For the Buchwald-Hartwig reaction, sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often preferred.[4] The base must be strong enough to deprotonate the phenol but not so strong that it leads to side reactions.
-
-
Presence of Water or Oxygen:
-
Both the Ullmann and Buchwald-Hartwig reactions are sensitive to moisture and oxygen. Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent and reagents before use is highly recommended.
-
-
Incorrect Reaction Temperature:
-
Ullmann Reaction: This reaction typically requires high temperatures, often in the range of 100-200 °C.[5] If the temperature is too low, the reaction may not proceed.
-
Buchwald-Hartwig Reaction: The optimal temperature for this reaction is generally lower than for the Ullmann reaction, typically between 80-110 °C.[6] However, the ideal temperature can vary depending on the specific catalyst and ligand system used.
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?
A: The formation of side products is a common challenge in cross-coupling reactions. The most likely side products in the synthesis of 3-Bromo-4'-fluorodiphenyl ether are the result of hydrodehalogenation and homocoupling.
Potential Side Products and Mitigation Strategies:
-
Hydrodehalogenation:
-
This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 4-fluorodiphenyl ether. This side reaction is often promoted by the presence of water or other protic sources.
-
Solution: Ensure that all reagents and solvents are scrupulously dried. Using a fresh, anhydrous solvent and drying agents can help minimize this side reaction.[1]
-
-
Homocoupling of the Aryl Halide:
-
This results in the formation of 3,3'-dibromobiphenyl. This is more common in Ullmann-type reactions.
-
Solution: Carefully controlling the reaction temperature and using the correct stoichiometry of reagents can help to reduce the extent of homocoupling.
-
-
Homocoupling of the Phenol:
-
While less common, oxidative homocoupling of the phenol can occur under certain conditions.
-
Solution: Maintaining a strictly inert atmosphere and using an appropriate antioxidant, if necessary, can prevent this side reaction.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the 3-Bromo-4'-fluorodiphenyl ether from the crude reaction mixture. What is the best way to do this?
A: Purification of diaryl ethers can be challenging due to their similar polarity to some of the starting materials and side products.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the inorganic salts and any water-soluble impurities. This typically involves quenching the reaction with water or a mild acid, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is the most effective method for purifying 3-Bromo-4'-fluorodiphenyl ether.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. The exact ratio will need to be optimized based on TLC analysis of your crude product.
-
-
Crystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be used to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing 3-Bromo-4'-fluorodiphenyl ether: Ullmann or Buchwald-Hartwig?
A1: Both methods have their advantages and disadvantages.
-
Ullmann Reaction: This is a classic method that is often cost-effective due to the use of a copper catalyst. However, it typically requires harsh reaction conditions, including high temperatures and sometimes stoichiometric amounts of copper.[7]
-
Buchwald-Hartwig Reaction: This method uses a more expensive palladium catalyst but offers several advantages, including milder reaction conditions, higher functional group tolerance, and often higher yields.[8] For many modern applications, the Buchwald-Hartwig reaction is the preferred method due to its versatility and efficiency.
The choice between the two will depend on the scale of your synthesis, your budget, and the specific functional groups present in your starting materials.
Q2: What are the best starting materials for this synthesis?
A2: There are two primary routes to synthesize 3-Bromo-4'-fluorodiphenyl ether:
-
Route A: 3-Bromophenol and 1-fluoro-4-iodobenzene.
-
Route B: 4-Fluorophenol and 1,3-dibromobenzene.
Both routes are viable. The choice of starting materials may depend on their commercial availability and cost. In general, aryl iodides are more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig reactions, which might favor Route A.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
TLC: This is a quick and easy way to get a qualitative assessment of the reaction progress. You will need to find a suitable solvent system that allows for good separation of the starting materials and the product.
-
GC-MS: This technique provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion of starting materials and the formation of the product and any side products.
Experimental Protocols
The following are generalized protocols for the synthesis of 3-Bromo-4'-fluorodiphenyl ether. These should be considered as starting points, and optimization may be necessary to achieve the best results in your specific laboratory setting.
Protocol 1: Ullmann Condensation
-
Reagents:
-
3-Bromophenol (1.0 eq)
-
1-Fluoro-4-iodobenzene (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromophenol, 1-fluoro-4-iodobenzene, CuI, and K₂CO₃.
-
Add anhydrous DMF and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig C-O Coupling
-
Reagents:
-
4-Fluorophenol (1.2 eq)
-
1,3-Dibromobenzene (1.0 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and Xantphos.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add 4-fluorophenol, 1,3-dibromobenzene, and NaOtBu.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
-
Data Presentation
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper(I) Iodide | Palladium(0) complex |
| Ligand | Often not required, but can improve yield | Bulky, electron-rich phosphine (e.g., Xantphos) |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (e.g., NaOtBu) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Aprotic (e.g., Toluene, Dioxane) |
| Temperature | High (100-200 °C) | Moderate (80-110 °C) |
| Typical Yields | Moderate to good | Good to excellent |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield.
Key Steps in Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(9), 1101–1104. [Link]
-
Schranck, J., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1156–1165. [Link]
-
Schön, U., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 218–226. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Arnaiz, G., et al. (2000). Phosphazene P4-But base for the Ullmann biaryl ether synthesis. Chemical Communications, (19), 1893-1894. [Link]
-
Luthe, G., et al. (2008). Effects of fluoro substitution on 4-bromodiphenyl ether (PBDE 3). Acta Crystallographica Section B: Structural Science, 64(Pt 1), 105–116. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Reddit. (2023). Troubleshooting Ullmann Coupling. [Link]
-
Monge, M., & Buchwald, S. L. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 17(16), 1696–1718. [Link]
-
Arnaiz, G., et al. (2000). Phosphazene P4-But Base for the Ullmann Biaryl Ether Synthesis. ResearchGate. [Link]
-
Lu, H., et al. (2019). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 123(45), 27641–27649. [Link]
-
Van Allen, D. (2011). REINVESTIGATING THE ULLMANN REACTION. [Link]
-
Royal Society of Chemistry. (2011). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Reddit. (2020). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. [Link]
-
Wang, D., et al. (2016). Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides. Dalton Transactions, 45(38), 15068–15078. [Link]
-
ResearchGate. (n.d.). Ullmann reaction of substituted aryl halide and phenol compound. [Link]
-
Ni, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23465. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
ESSLAB. (n.d.). 3-Bromo-4'-fluorodiphenyl ether. [Link]
-
Sapphire North America. (n.d.). 3-Bromo-4'-fluorodiphenyl ether. [Link]
- Google Patents. (2010). Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]
-
Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(5), 332–339. [Link]
- Google Patents. (1989). Process for producing 4,4'-dibromodiphenyl ether.
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 213-215. [Link]
- Google Patents. (2010). Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. 3-Bromo-4-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
Technical Support Center: Purification of 3-Bromo-4'-fluorodiphenyl ether
Welcome to the technical support center for the purification of 3-Bromo-4'-fluorodiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important chemical intermediate.
Introduction to Purification Challenges
3-Bromo-4'-fluorodiphenyl ether is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final product. The purification process can be challenging due to the presence of structurally similar impurities, including unreacted starting materials, regioisomers, and by-products. This guide provides a systematic approach to the purification of 3-Bromo-4'-fluorodiphenyl ether, focusing on the most common and effective techniques: column chromatography and recrystallization.
Physical Properties for Purification Strategy
Understanding the physical properties of 3-Bromo-4'-fluorodiphenyl ether is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 267.09 g/mol | Influences diffusion rates during chromatography. |
| Melting Point | 33-37 °C | A low melting point makes it suitable for melt crystallization and indicates that it is a solid at room temperature, making recrystallization a viable option.[1] |
| Boiling Point | 220 °C at 25 mmHg | High boiling point suggests that vacuum distillation can be used for purification, especially for removing non-volatile impurities.[1] |
| Appearance | Liquid or low melting solid | The physical state at room temperature will dictate handling procedures.[1] |
Potential Impurities
The nature and quantity of impurities will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 3-bromophenol and 1-fluoro-4-iodobenzene (or other coupling partners).
-
Regioisomers: Isomers with different substitution patterns on the aromatic rings.
-
Homocoupled By-products: Such as biphenyl derivatives formed from the starting materials.
-
Catalyst Residues: If transition metal catalysts (e.g., copper or palladium) are used in the synthesis.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
A general workflow for the purification of 3-Bromo-4'-fluorodiphenyl ether is outlined below. The choice of technique will depend on the scale of the purification and the nature of the impurities.
Caption: General purification strategy for 3-Bromo-4'-fluorodiphenyl ether.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Column Chromatography
Q1: What is a good starting solvent system (eluent) for the column chromatography of 3-Bromo-4'-fluorodiphenyl ether on silica gel?
A: Based on the structure, 3-Bromo-4'-fluorodiphenyl ether is a relatively non-polar compound. A good starting point for a solvent system would be a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. We recommend starting with a low percentage of the polar solvent and gradually increasing the polarity.
-
Recommended Starting Eluent: 5% Ethyl Acetate in Hexanes.
-
Rationale: This low polarity eluent should allow for good separation of the target compound from more polar impurities. The polarity can be gradually increased to 10-20% ethyl acetate to elute the product in a reasonable number of column volumes. Thin Layer Chromatography (TLC) should always be used to determine the optimal solvent system before running the column.
Q2: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
A: Streaking is often caused by one of the following:
-
Compound Insolubility: The compound may not be fully soluble in the eluent, causing it to streak as it moves down the column. Try a different solvent system in which your compound is more soluble.
-
Acidic Silica Gel: The slightly acidic nature of silica gel can sometimes interact with certain compounds, causing tailing or streaking. Adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent can help to neutralize the active sites on the silica gel and improve the peak shape.
-
Overloading: Applying too much sample to the column can lead to band broadening and streaking. A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight.
Q3: I am not getting good separation between my product and an impurity. What can I do?
A: Poor separation can be addressed by several strategies:
-
Optimize the Solvent System: A slight change in the eluent composition can significantly impact separation. Try using a solvent system with a different selectivity, for example, a mixture of hexanes and dichloromethane.
-
Use a Gradient Elution: Start with a low polarity eluent to separate the less polar compounds and gradually increase the polarity to elute your target compound and then the more polar impurities.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).[2]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexanes/ethyl acetate). The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude 3-Bromo-4'-fluorodiphenyl ether in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Fraction Analysis: Spot each fraction on a TLC plate, visualize under UV light, and identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Bromo-4'-fluorodiphenyl ether.
Caption: Step-by-step workflow for flash column chromatography.
Recrystallization
Q4: What is a suitable solvent for the recrystallization of 3-Bromo-4'-fluorodiphenyl ether?
A: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the relatively non-polar nature of 3-Bromo-4'-fluorodiphenyl ether and its low melting point, a non-polar or moderately polar solvent is likely to be effective.
-
Recommended Solvents to Screen:
-
Hexanes or Heptane: Good for non-polar compounds.
-
Ethanol or Methanol: May work if the compound has some polarity.
-
Solvent Pairs: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. A common pair for compounds of this type is Dichloromethane/Hexanes or Ethyl Acetate/Hexanes.
-
Q5: My compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is too non-polar.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.
-
Adjust the Solvent System: If using a solvent pair, add a little more of the "good" solvent to the hot solution to ensure the compound is fully dissolved before cooling.
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential "good" solvent. If it does not, it may be a "poor" solvent.
-
Dissolution: Place the crude 3-Bromo-4'-fluorodiphenyl ether in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to completely dissolve the solid.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Safety and Handling
3-Bromo-4'-fluorodiphenyl ether and the solvents used for its purification should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.
-
Hazard Information: Based on data for the related compound 4-Bromodiphenyl ether, this class of compounds may be harmful if swallowed and can cause serious eye damage.[3] Avoid inhalation, ingestion, and skin contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
References
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Run a Prep TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Hayward, J. J., Mader, L., & Trant, J. F. (2021). Giving preparative thin layer chromatography some tender loving care. ChemRxiv. [Link]
Sources
Technical Support Center: Synthesis of 3-Bromo-4'-fluorodiphenyl ether
Welcome to the technical support center for the synthesis of 3-Bromo-4'-fluorodiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important diaryl ether intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of 3-Bromo-4'-fluorodiphenyl ether typically involves a copper-catalyzed cross-coupling reaction, most commonly the Ullmann condensation, between a substituted phenol and an aryl halide. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce the overall yield of the desired product. Understanding the genesis of these impurities is paramount to developing strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 3-Bromo-4'-fluorodiphenyl ether via the Ullmann condensation?
A1: The primary side products encountered are typically the result of homo-coupling of the starting materials and reductive dehalogenation. Specifically, you may observe:
-
3,3'-Dibromobiphenyl: Arising from the homo-coupling of 1,3-dibromobenzene (if used as the aryl halide precursor to 3-bromophenol) or the homo-coupling of a 3-bromophenyl intermediate.
-
4,4'-Difluorobiphenyl: Formed from the homo-coupling of 1-bromo-4-fluorobenzene.[1][2]
-
Bromobenzene and Fluorobenzene: These are products of reductive dehalogenation of the respective starting materials.[3]
-
Phenol and 4-Fluorophenol: May be present due to incomplete reaction or hydrolysis of the corresponding phenoxide.
-
Symmetrical diaryl ethers: Such as bis(3-bromophenyl) ether and bis(4-fluorophenyl) ether, can also form through homo-coupling of the respective phenols.[4]
Q2: What is the primary mechanism leading to the formation of homo-coupled side products?
A2: Homo-coupling in Ullmann-type reactions is a classic side reaction where two molecules of the same aryl halide couple to form a biaryl compound.[1][5] This occurs in parallel with the desired hetero-coupling (ether formation). The mechanism involves the formation of an organocopper intermediate from the aryl halide. This intermediate can then react with another molecule of the aryl halide in an oxidative addition and subsequent reductive elimination sequence to yield the symmetrical biaryl product.[5]
Q3: How can I minimize the formation of these homo-coupled byproducts?
A3: Minimizing homo-coupling requires careful control of reaction conditions to favor the hetero-coupling pathway. Key strategies include:
-
Ligand Selection: The use of appropriate ligands can modulate the reactivity of the copper catalyst and steer the reaction towards the desired diaryl ether synthesis. Ligands like 1,10-phenanthroline and N,N-dimethylglycine have been shown to improve the efficiency of C-O bond formation.[6]
-
Reaction Temperature: While Ullmann reactions traditionally require high temperatures, modern modifications with more active catalysts can often be run at lower temperatures.[3] Lowering the temperature can sometimes reduce the rate of homo-coupling relative to the desired etherification.
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants can also be beneficial. Using a slight excess of the phenol component can sometimes favor the hetero-coupling pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High levels of 3,3'-Dibromobiphenyl and/or 4,4'-Difluorobiphenyl in the crude product. | Excessive homo-coupling of the aryl halide starting materials. | 1. Optimize Ligand: Screen different ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine) to enhance the rate of C-O bond formation over C-C bond formation. 2. Lower Reaction Temperature: If possible with your catalytic system, reduce the reaction temperature in increments of 10-20 °C to find a balance between reaction rate and selectivity. 3. Use a More Reactive Phenoxide: Ensure the complete formation of the phenoxide by using a strong, non-nucleophilic base like potassium carbonate or cesium carbonate.[7] |
| Significant presence of bromobenzene and/or fluorobenzene in the product mixture. | Reductive dehalogenation of the starting aryl halides. | 1. Ensure Anhydrous Conditions: Moisture can be a source of protons for the dehalogenation pathway. Thoroughly dry all reagents and solvents. 2. Degas the Reaction Mixture: Oxygen can participate in radical pathways that may lead to dehalogenation. Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon). 3. Choose a Suitable Solvent: Aprotic polar solvents like DMF or DMSO are commonly used. Avoid protic solvents that can facilitate dehalogenation. |
| Low conversion of starting materials to the desired diaryl ether. | Inefficient catalyst activity or suboptimal reaction conditions. | 1. Catalyst Activation: If using copper powder, consider activating it prior to the reaction (e.g., by treatment with iodine). Using a well-defined copper(I) salt like CuI is often more reliable. 2. Increase Catalyst Loading: While catalytic amounts are desired, a modest increase in the copper catalyst and/or ligand concentration may improve conversion. 3. Optimize Base: The choice and amount of base are critical for phenoxide formation. Cs2CO3 is often more effective than K2CO3 due to its higher solubility and basicity.[7] |
Visualizing Reaction Pathways
To better understand the competition between the desired reaction and side product formation, the following diagrams illustrate the key mechanistic steps.
Caption: Desired pathway for 3-Bromo-4'-fluorodiphenyl ether synthesis.
Caption: Formation of 4,4'-Difluorobiphenyl via homo-coupling.
Experimental Protocol: Minimizing Side Products
This protocol for the synthesis of 3-Bromo-4'-fluorodiphenyl ether is designed to minimize the formation of common side products.
Materials:
-
3-Bromophenol
-
1-Bromo-4-fluorobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs2CO3), finely ground and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cesium carbonate (2.0 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.1 equivalents) under a nitrogen or argon atmosphere.
-
Reagent Addition: Add anhydrous DMF, followed by 3-bromophenol (1.2 equivalents) and 1-bromo-4-fluorobenzene (1.0 equivalent).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 3-Bromo-4'-fluorodiphenyl ether.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-4'-fluorodiphenyl Ether Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Bromo-4'-fluorodiphenyl ether. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols. Our goal is to empower you to overcome common challenges and achieve high-yielding, reproducible results in your synthesis of this important diaryl ether intermediate.
Introduction to the Synthesis of 3-Bromo-4'-fluorodiphenyl Ether
The synthesis of 3-Bromo-4'-fluorodiphenyl ether, a key building block in various pharmaceutical and agrochemical compounds, is typically achieved through cross-coupling reactions that form the central C-O ether bond. The two most prominent and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination-type C-O coupling.
-
Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base. While historically requiring harsh conditions, modern advancements with the use of ligands have made it a more viable and cost-effective option.[1][2]
-
Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed method that offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann reaction.[3][4] The choice of phosphine ligand is critical to the success of this reaction.
This guide will delve into the nuances of both methodologies, providing you with the technical insights to select the optimal conditions for your specific needs and troubleshoot any issues that may arise.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 3-Bromo-4'-fluorodiphenyl ether in a practical question-and-answer format.
Q1: My reaction shows low or no conversion to the desired 3-Bromo-4'-fluorodiphenyl ether. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue that can stem from several factors related to your reagents, catalyst system, or reaction conditions.
For Ullmann Condensation:
-
Inactive Copper Catalyst: The active catalytic species is Cu(I). If you are using a Cu(0) or Cu(II) source, ensure your reaction conditions can generate Cu(I) in situ. The use of old or oxidized copper salts can lead to catalyst inactivity.
-
Solution: Use a fresh, high-purity copper(I) salt such as CuI or CuBr. Consider activating the copper catalyst before the reaction.
-
-
Inappropriate Ligand or No Ligand: While traditional Ullmann reactions were often run without ligands at high temperatures, modern protocols benefit significantly from ligands that stabilize the copper catalyst and facilitate the reaction.
-
Solution: Screen a variety of ligands. For electron-rich phenols and aryl halides, ligands like 1,10-phenanthroline or N,N-dimethylglycine can be effective.
-
-
Suboptimal Base: The base is crucial for deprotonating the phenol and promoting catalyst turnover.
-
Solution: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous, as water can deactivate it.[5]
-
-
Insufficient Temperature: Traditional Ullmann couplings often require high temperatures (>150 °C).[1]
-
Solution: If using a modern, ligand-accelerated system, start around 80-120 °C and incrementally increase the temperature if no reaction is observed.[5]
-
For Buchwald-Hartwig C-O Coupling:
-
Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ.
-
Solution: Ensure your reaction conditions (phosphine ligand, base, and sometimes the phenol itself) are suitable for the reduction of the Pd(II) precatalyst. Alternatively, use a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.
-
-
Incorrect Ligand Choice: The ligand is arguably the most critical component of the Buchwald-Hartwig reaction. The steric and electronic properties of the ligand must be matched to the substrates.
-
Solution: For electron-rich phenols and potentially challenging aryl bromides, bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are often excellent choices.
-
-
Base Incompatibility: While strong bases like NaOtBu are very effective, they can be incompatible with sensitive functional groups.[6]
-
Solution: Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, especially with more active catalyst systems. The choice of base and ligand are often intertwined.
-
Q2: I am observing significant formation of side products, such as debromination of my starting material or homocoupling. How can I minimize these?
A2: The formation of side products is a clear indication that your reaction conditions are not optimal for the desired cross-coupling pathway.
-
Debromination (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled.
-
Potential Cause: Presence of protic impurities (e.g., water) or a catalyst system that favors a reductive elimination pathway. In Buchwald-Hartwig reactions, β-hydride elimination from the palladium amide intermediate can also lead to this side product, though it is more common in C-N coupling.[7]
-
Solution:
-
Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox.
-
In Buchwald-Hartwig reactions, the choice of a bulky ligand can disfavor the pathway leading to hydrodehalogenation.
-
-
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl byproduct.
-
Potential Cause: This is a common side reaction in Ullmann couplings, especially at high temperatures.[8]
-
Solution:
-
For Ullmann reactions, using a ligand can often suppress homocoupling by favoring the desired cross-coupling pathway.
-
Optimizing the reaction temperature is crucial; sometimes lowering the temperature can reduce the rate of homocoupling relative to the desired reaction.
-
-
Q3: The purification of my crude 3-Bromo-4'-fluorodiphenyl ether is proving difficult. What is the best approach?
A3: Purification of diaryl ethers can sometimes be challenging due to their similar polarities to starting materials and byproducts.
-
Recommended Method: Flash column chromatography on silica gel is the most common and effective method for purifying 3-Bromo-4'-fluorodiphenyl ether.
-
Solvent System Selection: The choice of eluent is critical for achieving good separation.
-
Starting Point: A non-polar solvent system like a gradient of ethyl acetate in hexanes is a good starting point. For example, starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes.
-
TLC Analysis: Before running the column, it is essential to determine the optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf value of around 0.2-0.3 for the desired product.
-
-
Alternative Techniques: If co-elution is a persistent issue, consider using a different stationary phase for chromatography, such as alumina, or explore preparative HPLC with a C18 or phenyl-hexyl column for small-scale purifications.[9]
Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing 3-Bromo-4'-fluorodiphenyl ether: Ullmann or Buchwald-Hartwig?
A1: Both methods are viable, and the "better" choice depends on several factors including available resources, scale, and the specific starting materials.
-
Ullmann Condensation:
-
Advantages: Uses a less expensive copper catalyst. Can be advantageous for large-scale synthesis where cost is a major factor.
-
Disadvantages: Often requires higher reaction temperatures and can have a more limited substrate scope. Modern ligand-accelerated protocols have mitigated these issues to some extent.[10]
-
-
Buchwald-Hartwig C-O Coupling:
-
Advantages: Generally proceeds under milder conditions, has a broader substrate scope, and often gives higher yields with complex substrates. A wide variety of highly effective and commercially available ligands allows for fine-tuning of the reaction.[4]
-
Disadvantages: Palladium catalysts and specialized phosphine ligands are more expensive than their copper-based counterparts.
-
For laboratory-scale synthesis and methods development, the Buchwald-Hartwig reaction often provides a more reliable and faster route to the desired product due to its milder conditions and high efficiency.
Q2: What are the possible starting material combinations for the synthesis of 3-Bromo-4'-fluorodiphenyl ether?
A2: There are two primary retrosynthetic disconnections for this molecule:
-
3-Bromophenol and a 4-fluorophenyl halide/pseudohalide: (e.g., 4-fluoroiodobenzene, 4-fluorobromobenzene, or 4-fluorophenyl triflate).
-
4-Fluorophenol and a 3-bromophenyl halide/pseudohalide: (e.g., 1,3-dibromobenzene or 1-bromo-3-iodobenzene).
The choice of starting materials will depend on their commercial availability, cost, and reactivity in the chosen coupling reaction. For instance, aryl iodides are generally more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings.
Q3: How do I monitor the progress of my reaction?
A3: The most common methods for monitoring the reaction progress are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product. It is crucial to choose a solvent system that provides good separation between the starting materials and the product.
-
GC-MS: Provides more quantitative information about the reaction progress and can help identify the formation of any side products by their mass-to-charge ratio. This is particularly useful for optimizing reaction conditions.
Experimental Protocols
The following are representative, optimized protocols for the synthesis of 3-Bromo-4'-fluorodiphenyl ether. Note: These are starting points, and optimization may be necessary depending on the specific purity of reagents and equipment used.
Protocol 1: Ullmann Condensation
This protocol is based on modern, ligand-accelerated Ullmann conditions.
Reagents and Materials:
-
3-Bromophenol
-
4-Fluoroiodobenzene
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium Phosphate (K₃PO₄), anhydrous and finely powdered
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromophenol (1.0 eq), K₃PO₄ (2.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add 4-fluoroiodobenzene (1.2 eq) via syringe.
-
Add anhydrous, degassed solvent (to make a ~0.5 M solution with respect to the limiting reagent) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with 0-10% ethyl acetate in hexanes).
Protocol 2: Buchwald-Hartwig C-O Coupling
This protocol utilizes a modern, highly active palladium catalyst system.
Reagents and Materials:
-
4-Fluorophenol
-
1,3-Dibromobenzene
-
Palladium(II) Acetate (Pd(OAc)₂) or a suitable precatalyst
-
RuPhos (or another suitable biarylphosphine ligand)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 eq) and RuPhos (0.04 eq) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to form the active catalyst.
-
Add 4-fluorophenol (1.2 eq), 1,3-dibromobenzene (1.0 eq), and Cs₂CO₃ (2.0 eq).
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., gradient elution with 0-10% ethyl acetate in hexanes).
Visualizations
Reaction Scheme
Caption: A general workflow for troubleshooting low-yielding reactions.
References
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
-
Brainstorming a Buchwald-Hartwig coupling. Reddit. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
How can I purify two different-substituted aromatic compounds?. ResearchGate. [Link]
-
Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today. [Link]
-
2-methoxydiphenyl ether. Organic Syntheses. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 3-Bromo-4′-fluorodiphenyl ether | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
stability and degradation of 3-Bromo-4'-fluorodiphenyl ether under reaction conditions
Welcome to the technical support center for 3-Bromo-4'-fluorodiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation of this compound under common reaction conditions. By understanding the underlying chemical principles, you can better anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Introduction: Structural Considerations and Reactivity Profile
3-Bromo-4'-fluorodiphenyl ether is a versatile building block in organic synthesis, frequently employed in the construction of more complex molecules through cross-coupling reactions. Its structure incorporates three key features that dictate its reactivity and stability:
-
An Aryl Bromide Moiety: The carbon-bromine (C-Br) bond is the primary reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity of this bond is influenced by the electronic nature of the aromatic ring.
-
A Diaryl Ether Linkage: The ether bond is generally stable but can be susceptible to cleavage under harsh acidic conditions.
-
A Fluorinated Aromatic Ring: The carbon-fluorine (C-F) bond is significantly stronger than the C-Br bond and is generally unreactive under standard palladium-catalyzed cross-coupling conditions.
This guide will address potential stability issues arising from these structural features under various reaction conditions.
Troubleshooting Guides
Scenario 1: Incomplete Conversion or Low Yield in Suzuki-Miyaura Coupling
Issue: You are performing a Suzuki-Miyaura coupling with 3-Bromo-4'-fluorodiphenyl ether and an arylboronic acid, but you observe incomplete consumption of the starting material or a low yield of the desired biaryl product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Catalyst Deactivation | The palladium catalyst can deactivate through various pathways, including the formation of palladium black. This is often exacerbated by impurities or inappropriate reaction conditions. | 1. Ensure Rigorous Degassing: Oxygen can oxidize the Pd(0) catalyst. Degas your solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). 2. Use a Pre-catalyst: Consider using a more stable palladium pre-catalyst that generates the active Pd(0) species in situ. 3. Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the desired catalytic cycle.[1][2] |
| Inefficient Transmetalation | The transfer of the organic group from boron to palladium is a critical step and is highly dependent on the base and solvent. | 1. Base Selection: Use a base that is sufficiently strong to activate the boronic acid but does not promote side reactions. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be highly context-dependent. 2. Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often necessary to dissolve both the organic and inorganic reagents. |
| Hydrodehalogenation (Debromination) | A common side reaction in palladium-catalyzed couplings is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 4-fluorodiphenyl ether. This is often promoted by certain hydride sources in the reaction mixture. | 1. Choice of Base: Avoid bases that can generate hydrides, such as those containing alkoxides with β-hydrogens. 2. Purity of Reagents: Ensure your solvent and other reagents are free from impurities that can act as hydride donors. 3. Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway. |
| Homocoupling of Boronic Acid | The boronic acid can couple with itself to form a biaryl byproduct, consuming the reagent and reducing the yield of the desired product. This can be promoted by the presence of Pd(II) species and oxygen. | 1. Strictly Anaerobic Conditions: As with catalyst deactivation, maintaining an inert atmosphere is crucial. 2. Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes minimize homocoupling. |
Experimental Workflow for Troubleshooting Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Scenario 2: Decomposition or Side Reactions in Buchwald-Hartwig Amination
Issue: When attempting a Buchwald-Hartwig amination with 3-Bromo-4'-fluorodiphenyl ether, you observe the formation of unexpected byproducts or degradation of the starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Ether Cleavage | While diaryl ethers are generally stable, very strong bases or high temperatures in the presence of certain reagents could potentially lead to cleavage of the ether linkage, although this is less common under typical Buchwald-Hartwig conditions. More likely is cleavage under acidic workup conditions. | 1. Base Selection: Use the mildest effective base. While strong bases like NaOtBu are common, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective with the right ligand and may be less likely to promote side reactions.[3] 2. Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate. 3. Neutral or Basic Workup: Avoid strongly acidic conditions during the reaction workup to prevent acid-catalyzed ether cleavage. |
| Hydrodehalogenation (Debromination) | Similar to the Suzuki reaction, the C-Br bond can be reduced to a C-H bond, especially with strong bases that can generate hydride species. | 1. Choice of Base: Be cautious with alkoxide bases. Consider using a non-nucleophilic inorganic base like K₃PO₄. 2. Ligand Effects: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands often favor the desired C-N bond formation.[4] |
| Reaction with the Fluoro-Substituent | Although the C-F bond is much stronger than the C-Br bond, under very harsh conditions or with specific catalysts, activation of the C-F bond is possible, though highly unlikely in standard Buchwald-Hartwig reactions. | This is an improbable side reaction under typical conditions. If all other possibilities have been exhausted, consider a detailed analysis of byproducts to investigate this unlikely pathway. |
Logical Relationship Diagram for Buchwald-Hartwig Troubleshooting:
Caption: Factors influencing side reactions in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: How stable is 3-Bromo-4'-fluorodiphenyl ether to storage?
A: 3-Bromo-4'-fluorodiphenyl ether is a stable crystalline solid at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, away from direct sunlight. There is no indication of significant degradation under normal storage conditions.
Q2: Can the C-F bond react under typical cross-coupling conditions?
A: The C(sp²)-F bond is significantly stronger than the C(sp²)-Br bond, with a much higher bond dissociation energy. Under the standard palladium-catalyzed conditions used for Suzuki-Miyaura and Buchwald-Hartwig reactions, the C-F bond is generally considered inert. Oxidative addition of a C-F bond to palladium requires much more forcing conditions and specialized catalytic systems that are not typically employed for C-Br bond activation.[5][6]
Q3: What are the best analytical methods to monitor the stability of 3-Bromo-4'-fluorodiphenyl ether during a reaction?
A: A combination of techniques is often ideal:
-
Thin Layer Chromatography (TLC): Provides a quick and simple way to qualitatively monitor the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying volatile components of the reaction mixture. It can be used to detect the starting material, the desired product, and potential byproducts such as the hydrodehalogenated compound (4-fluorodiphenyl ether).[7]
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for monitoring reaction progress. It can provide accurate measurements of the concentrations of starting materials and products over time.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to characterize the final product and identify any impurities. ¹⁹F NMR is particularly useful for tracking the fluorine-containing species in the reaction.[10]
Q4: Are there any known incompatibilities of 3-Bromo-4'-fluorodiphenyl ether with common reagents or solvents?
A: 3-Bromo-4'-fluorodiphenyl ether is compatible with most common organic solvents used in cross-coupling reactions, such as toluene, dioxane, THF, and DMF. It is also compatible with the common bases and palladium catalysts used in these reactions. The primary incompatibilities would be with very strong acids, which could promote ether cleavage, especially at elevated temperatures.[11][12][13]
Q5: What are the likely degradation products I should look for if I suspect my sample of 3-Bromo-4'-fluorodiphenyl ether is impure?
A: Potential impurities could arise from the synthesis of the compound. These might include isomers or related brominated and fluorinated diphenyl ethers. If degradation has occurred, the most likely product would be 4-fluorodiphenyl ether resulting from hydrodehalogenation. Phenols and brominated phenols could be present if ether cleavage has occurred.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Suzuki-Miyaura Coupling Reaction by GC-MS
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-Bromo-4'-fluorodiphenyl ether (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water).
-
Reaction Initiation: Place the flask in a preheated oil bath at the desired temperature and begin stirring.
-
Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 50 µL) of the reaction mixture using a syringe under a positive pressure of inert gas.
-
Sample Preparation: Quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of water. Shake vigorously and allow the layers to separate.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.
-
Data Analysis: Monitor the disappearance of the peak corresponding to 3-Bromo-4'-fluorodiphenyl ether and the appearance of the peak for the product. Quantify the relative peak areas to determine the reaction progress. Search for the mass of potential byproducts such as 4-fluorodiphenyl ether.
References
-
The Role of the Base in Buchwald-Hartwig Amination. (2025). ResearchGate. Retrieved from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018). Agilent. Retrieved from [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. (n.d.). ChemRxiv. Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2025). MDPI. Retrieved from [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). Chemical Reviews. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates. (2014). Organic Letters. Retrieved from [Link]
-
Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
GC-MS chromatograms obtained at different reaction time (5–100 min)... (n.d.). ResearchGate. Retrieved from [Link]
-
A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. (2025). ResearchGate. Retrieved from [Link]
-
Combination of a Suzuki cross-coupling reaction using a water-soluble palladium catalyst with an asymmetric enzymatic reduction towards a one-pot process in aqueous medium at room temperature. (2025). ResearchGate. Retrieved from [Link]
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Synthesis of 3-bromo-4-fluoronitrobenzene. (2025). ResearchGate. Retrieved from [Link]
-
PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)–O Bond Cleavage Accelerated by TBAT. (n.d.). MDPI. Retrieved from [Link]
-
Palladium-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. (n.d.). ProQuest. Retrieved from [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PMC. Retrieved from [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. Retrieved from [Link]
-
Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. (2020). ResearchGate. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
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- 7. agilent.com [agilent.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. azom.com [azom.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-4'-fluorodiphenyl ether
Introduction: 3-Bromo-4'-fluorodiphenyl ether is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of this crude product. We will explore the underlying principles of purification techniques and offer practical, step-by-step protocols to achieve high purity.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. For 3-Bromo-4'-fluorodiphenyl ether, typically synthesized via an Ullmann condensation or a related cross-coupling reaction, impurities often include:
-
Unreacted Starting Materials: Such as 3-bromophenol, 1-bromo-4-fluorobenzene, or their equivalents.
-
Homocoupled Byproducts: Formation of biphenyls from the starting aryl halides.
-
Catalyst Residues: Residual copper or palladium catalysts used in the coupling reaction.[1][2][3][4]
-
Inorganic Salts: Bases like potassium carbonate or cesium carbonate used in the reaction.[5]
-
High-Boiling Solvents: Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are common in Ullmann-type reactions and can be difficult to remove.[2]
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing direct solutions and explanations.
Q1: My crude product is a dark, oily, or tar-like substance, but the pure compound should be a low-melting solid. What is the first step?
A1: This is a very common issue, often caused by residual high-boiling solvents (e.g., DMF, DMSO), catalyst residues, or colored byproducts.
-
Causality: High-boiling solvents can be difficult to remove under standard rotary evaporation. Dark colors often indicate the presence of colloidal copper species or polymeric byproducts from the high-temperature reaction.
-
Recommended First Step: Aqueous Workup/Extraction. Before attempting more advanced purification, perform a liquid-liquid extraction. Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or diethyl ether. Wash this solution sequentially with:
-
Water: To remove the bulk of DMF or DMSO.
-
Dilute Acid (e.g., 1M HCl): To neutralize and remove any basic starting materials or additives.
-
Dilute Base (e.g., 5% NaOH or NaHCO₃): To remove any acidic starting materials, like unreacted phenols.
-
Brine (saturated NaCl solution): To remove residual water from the organic layer and break up emulsions.[6] Finally, dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. This step alone can significantly clean up the material.
-
Q2: After an aqueous workup, my product is still impure. Should I use recrystallization or column chromatography?
A2: The choice depends on the nature of the impurities and the desired final purity.
-
Recrystallization is ideal when you have a solid product and the impurities have different solubility profiles than your target compound. It's a cost-effective method for removing small amounts of impurities or those that are either much more or much less soluble than your product.[7]
-
Column Chromatography is more powerful and versatile, capable of separating compounds with very similar polarities.[8][9] It is the preferred method if your product is an oil, or if TLC analysis shows multiple impurities, especially those with Rf values close to your product.
Decision-Making Workflow: Purification Strategy
Caption: Decision tree for selecting a purification method.
Q3: I'm trying recrystallization, but my yield is very low, or the product "oils out." What can I do?
A3: This is a classic recrystallization problem related to solvent choice and technique. "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated before the freezing point is reached.
-
Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[10] For a moderately polar compound like 3-Bromo-4'-fluorodiphenyl ether, good starting points are:
-
Troubleshooting Steps:
-
Avoid "Oiling Out": Use a larger volume of solvent or switch to a solvent system where the compound is more soluble when hot. If it still oils out, try adding a small seed crystal or scratching the inside of the flask with a glass rod at the cloud point to induce crystallization.
-
Maximize Yield: After filtering the cold solution to collect your crystals, place the filtrate (mother liquor) in an ice bath or freezer to induce a second crop of crystals. Be aware that the second crop may be less pure.
-
Cool Slowly: Rapid cooling encourages the formation of small, impure crystals. Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the growth of larger, purer crystals.
-
Q4: My TLC shows several spots, and I need to run a column. How do I choose the right solvent system (mobile phase)?
A4: The goal is to find a solvent system that gives your product an Rf (retention factor) of approximately 0.3-0.4, with good separation from impurities.[12]
-
Methodology: Use Thin Layer Chromatography (TLC) to screen solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Data-Driven Approach:
| Solvent System (Hexane:Ethyl Acetate) | Observation | Next Step |
| 100% Hexane | All spots remain at the baseline (Rf ~ 0) | Increase polarity |
| 95:5 | Spots move slightly, but Rf is too low | Increase polarity |
| 90:10 | Product Rf ~ 0.35, good separation | Optimal for column |
| 70:30 | All spots are near the solvent front (Rf ~ 1) | Decrease polarity |
-
Pro-Tip: For halogenated diphenyl ethers, a mixture of hexane (or heptane) and ethyl acetate is often a very effective eluent system for silica gel chromatography.[13]
Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol assumes the crude product has undergone an initial aqueous workup.
-
TLC Analysis: Determine the optimal solvent system as described in Q4. For this example, we'll assume 90:10 Hexane:Ethyl Acetate is ideal.
-
Column Preparation (Slurry Method):
-
Clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[12]
-
Add a small layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen eluent. Use about 20-50 times the weight of your crude sample in silica gel.[12]
-
Pour the slurry into the column. Use additional eluent to rinse the beaker and top up the column.
-
Tap the column gently to pack the silica bed evenly and open the stopcock to drain some solvent, ensuring no air bubbles are trapped.[12] The final solvent level should be just above the top of the silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Carefully add this solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
Gently add a small layer of sand on top of the absorbed sample to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or vials as the solvent drips from the bottom. If using flash chromatography, apply gentle air pressure.[8]
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
-
Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-4'-fluorodiphenyl ether.
-
Workflow: Column Chromatography Protocol
Caption: Step-by-step workflow for purification by column chromatography.
Physicochemical Data for Reference
Having key physical properties at hand is crucial for purification and characterization.
| Property | Value | Source |
| CAS Number | 50904-38-6 | [14] |
| Molecular Formula | C₁₂H₈BrFO | [14][15] |
| Molecular Weight | 267.09 g/mol | [14] |
| Melting Point | 33-37 °C | [14] |
| Boiling Point | 220 °C at 25 mmHg | [14] |
| Appearance | Liquid or low-melting solid | [15] |
References
-
University of Calgary. Column chromatography. Available from: [Link]
-
University of Rochester. Solvents for Recrystallization. Available from: [Link]
-
University of Colorado Boulder. Column Chromatography. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
Liu, Y., et al. (2010). Separation of polybrominated diphenyl ethers, polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins and dibenzo-furans in environmental samples using silica gel and florisil fractionation chromatography. ResearchGate. Available from: [Link]
-
Semantic Scholar. Purifying Compounds by Recrystallization. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Sperotto, E., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry via PMC. Available from: [Link]
-
Chemeurope.com. Ullmann condensation. Available from: [Link]
-
SynArchive. Ullmann Condensation. Available from: [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann_condensation [chemeurope.com]
- 4. synarchive.com [synarchive.com]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. columbia.edu [columbia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. 3-Bromo-4′-fluorodiphenyl ether | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of Substituted Diphenyl Ethers
Welcome to the technical support center for the synthesis of substituted diphenyl ethers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The synthesis of the diaryl ether linkage, a common motif in pharmaceuticals, natural products, and materials science, is often challenging. This resource offers expert insights and practical solutions to overcome common hurdles in your synthetic endeavors.
Section 1: Troubleshooting Common Synthetic Challenges
This section is structured in a question-and-answer format to directly address the most frequent issues encountered in the synthesis of substituted diphenyl ethers, covering both classical and modern catalytic methods.
Low or No Product Yield
Question 1: My Ullmann condensation reaction is showing very low or no conversion to the desired diphenyl ether. What are the primary factors to investigate?
Answer: The classical Ullmann condensation, while a foundational method, is notorious for its often harsh conditions and sensitivity to various factors.[1] When faced with low to no yield, a systematic troubleshooting approach is crucial.
-
Reagent Quality and Stoichiometry:
-
Copper Source: The nature and activity of the copper catalyst are paramount. Traditionally, stoichiometric amounts of copper powder or copper(I) salts were used.[1] For catalytic versions, ensure your copper(I) salt (e.g., CuI, CuBr) is pure and free of inhibiting copper(II) species. The use of freshly prepared "activated" copper powder can sometimes be beneficial.[1]
-
Base: The choice and purity of the base are critical. Typically, a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used. Ensure the base is anhydrous, as water can deactivate the catalyst and hydrolyze the aryl halide.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used to facilitate the reaction at high temperatures.[1] Ensure your solvent is anhydrous and freshly distilled if necessary.
-
-
Reaction Conditions:
-
Temperature: Classical Ullmann reactions often require high temperatures, typically in the range of 160-220 °C.[2][3] If your reaction is not proceeding, a gradual increase in temperature might be necessary. However, be mindful of potential decomposition of starting materials or products at excessive temperatures.
-
Inert Atmosphere: While not as sensitive as palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., under nitrogen or argon) is good practice to prevent oxidation of the copper catalyst and other reagents.
-
-
Substrate Reactivity:
-
Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl.[4][5] Aryl chlorides are generally unreactive in classical Ullmann conditions unless activated by strong electron-withdrawing groups in the ortho or para positions.[1] If using an aryl chloride, consider switching to the corresponding bromide or iodide.
-
Phenol: Electron-rich phenols are generally more reactive. Conversely, phenols with electron-withdrawing groups can be less nucleophilic and may require more forcing conditions.[6]
-
Question 2: My Palladium-catalyzed Buchwald-Hartwig C-O coupling reaction is failing. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination has been successfully adapted for C-O bond formation, offering a milder alternative to the Ullmann condensation.[7][8] However, its success is highly dependent on the careful selection of the catalytic system.
-
Catalyst System:
-
Palladium Precatalyst: The choice of palladium source is crucial for generating the active Pd(0) species.[9] While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts like those developed by Buchwald's group often provide more consistent results.[10][11]
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination of the diaryl ether, which is often the rate-limiting step.[12] Ligands like t-BuXPhos or Me₄t-BuXPhos have shown broad utility.[13] The choice of ligand can significantly impact the reaction's success, and screening different ligands is often necessary.[13][14]
-
-
Reaction Conditions:
-
Base: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used.[7] The solubility of the base can also play a role, so ensure good stirring.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically employed.[15] Degassing the solvent to remove oxygen is critical for preventing catalyst deactivation.[16]
-
Temperature: While milder than the Ullmann reaction, Buchwald-Hartwig C-O couplings often require heating, typically in the range of 80-110 °C.[11]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig C-O coupling.
Side Product Formation
Question 3: I am observing significant amounts of homocoupling of my aryl halide (biaryl formation) in my Ullmann-type reaction. How can I minimize this?
Answer: Biaryl formation is a common side reaction in Ullmann-type couplings, arising from the homocoupling of the aryl halide. This is particularly problematic with highly reactive aryl iodides.
-
Reaction Temperature: High temperatures can promote this side reaction. If possible, try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Stoichiometry: Using a slight excess of the phenol can sometimes help to favor the desired cross-coupling over homocoupling.
-
Ligand Effects (in modern catalytic Ullmann reactions): The use of appropriate ligands can modulate the reactivity of the copper catalyst and suppress homocoupling. N,N- or N,O-chelating ligands have been shown to be effective.[17]
-
Aryl Halide Choice: If feasible, switching from an aryl iodide to an aryl bromide may reduce the rate of homocoupling.
Question 4: My reaction is producing a significant amount of a dehalogenated arene side product. What is the cause and how can it be prevented?
Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction in both copper- and palladium-catalyzed cross-coupling reactions.
-
Source of Hydrogen: The hydrogen atom can come from various sources, including trace water, the solvent, or even the amine or alcohol coupling partner.
-
Mechanism: In palladium-catalyzed reactions, β-hydride elimination from an intermediate palladium-alkoxide species can lead to the formation of a palladium-hydride complex, which can then reductively eliminate with the aryl halide to give the dehalogenated product.
-
Prevention Strategies:
-
Anhydrous Conditions: Rigorously drying all reagents and solvents is the first and most crucial step.
-
Choice of Base: In some cases, the choice of base can influence the extent of dehalogenation.
-
Ligand Design: For Buchwald-Hartwig reactions, ligands that promote rapid reductive elimination of the desired product can outcompete the pathways leading to dehalogenation.[12]
-
Challenges with Specific Substrates
Question 5: I am struggling to synthesize a sterically hindered diphenyl ether with multiple ortho substituents. What strategies can I employ?
Answer: The synthesis of sterically hindered diphenyl ethers is a significant challenge due to the difficulty of bringing the two bulky aryl groups together.[18][19]
-
Choice of Reaction:
-
Ullmann Condensation: Classical Ullmann conditions are often too harsh for complex, sterically hindered substrates. However, modern, ligand-accelerated Ullmann reactions may be more successful.
-
Buchwald-Hartwig C-O Coupling: This is often the method of choice for hindered substrates. The use of very bulky, electron-rich biarylphosphine ligands is critical to facilitate the challenging reductive elimination step.[13][20]
-
Hems Synthesis: For highly activated systems, the Hems synthesis, which involves the reaction of a phenol with an activated N-phenyl pyridinium salt, can be a viable alternative.[18]
-
-
Optimization of Buchwald-Hartwig Conditions for Hindered Substrates:
-
Ligand Choice: Use ligands with very bulky substituents, such as t-BuXPhos or Adamanthyl-XPhos.
-
Temperature: Higher temperatures (e.g., 110-120 °C) may be required to overcome the steric barrier.
-
Reaction Time: These reactions can be slow, so extending the reaction time may be necessary.
-
Question 6: My reaction with an electron-deficient phenol is not working. Why is this and how can I overcome this issue?
Answer: Electron-deficient phenols are less nucleophilic, making the C-O bond formation more difficult.[6]
-
Choice of Base: A stronger base may be required to fully deprotonate the less acidic phenol and generate a more potent nucleophile. Consider using NaH or KHMDS.
-
Reaction System:
-
Chan-Lam Coupling: This copper-catalyzed coupling of phenols with arylboronic acids can sometimes be more effective for electron-deficient phenols than Ullmann or Buchwald-Hartwig reactions.
-
Optimized Buchwald-Hartwig: While challenging, the use of highly active palladium precatalysts and specialized ligands may facilitate the coupling.
-
Section 2: Experimental Protocols and Data
General Protocol for a Ligand-Accelerated Ullmann Condensation
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), the appropriate ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1 equivalent) and the phenol (1.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., DMF, toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig C-O Coupling Reaction
-
To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1 equivalent) and the phenol (1.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Summary: Comparison of Synthetic Methods
| Feature | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Coupling Partners | Phenoxide + Alkyl Halide | Phenol + Aryl Halide | Phenol + Aryl Halide/Triflate |
| Catalyst | None | Copper (stoichiometric or catalytic) | Palladium (catalytic) |
| Typical Temperature | 25-100 °C | 160-220 °C (classical), 80-130 °C (modern) | 80-110 °C |
| Substrate Scope | Limited for diaryl ethers | Broad, but sensitive to sterics/electronics | Very broad, good for hindered substrates |
| Functional Group Tolerance | Moderate | Moderate (harsh conditions) | Good (milder conditions) |
| Key Challenge | Not suitable for C(sp²)-O bond formation | Harsh conditions, side reactions | Catalyst/ligand sensitivity, cost |
Section 3: Mechanistic Insights
A fundamental understanding of the reaction mechanisms is crucial for effective troubleshooting.
Catalytic Cycle of the Ullmann Condensation
The mechanism of the Ullmann reaction is still a subject of some debate, but a plausible catalytic cycle involves the following key steps:
Caption: Plausible catalytic cycle for the Ullmann condensation.
Catalytic Cycle of the Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling.
Section 4: Purification Strategies
Question 7: I am having difficulty purifying my substituted diphenyl ether from the reaction mixture, particularly in removing residual organometallic catalysts and ligands.
Answer: Purification of diphenyl ethers can be challenging due to the often nonpolar nature of the products and the presence of persistent impurities.
-
Removal of Copper Salts: In Ullmann reactions, the copper salts can be removed by filtering the crude reaction mixture through a plug of Celite or silica gel. Washing the organic extract with an aqueous solution of ammonia or EDTA can also help to sequester residual copper.
-
Removal of Palladium Catalysts and Ligands:
-
Filtration: As with copper, filtration through Celite or silica can remove a significant portion of the palladium catalyst.
-
Charcoal Treatment: Activated charcoal can be effective in adsorbing residual palladium and phosphine oxide byproducts.
-
Specialized Scavengers: Commercially available silica-based scavengers with thiol or amine functionalities can be very effective at removing trace palladium.
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying diphenyl ethers. A careful selection of the eluent system (e.g., hexanes/ethyl acetate) is necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.[21]
-
References
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.
- National Institutes of Health. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Google Patents. (n.d.). Process for the purification of diphenyl ether compounds.
- ACS Publications. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.
- ACS Publications. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.
- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Canadian Science Publishing. (1969). Synthesis of highly hindered diphenyl ethers.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Wikipedia. (n.d.). Diphenyl ether.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Functionalized Phenyl Ethers.
- Google Patents. (n.d.). Process for the preparation of diphenyl ethers.
- Google Patents. (n.d.). Method for preparing diphenyl ether.
- ACS Publications. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions.
- ACS Publications. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers.
- National Institutes of Health. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions.
- ResearchGate. (2025). Synthesis of highly hindered diphenyl ethers.
- MDPI. (n.d.). Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification.
- RSC Publishing. (n.d.). Synthesis of substituted diphenyl ethers using the Diels–Alder reaction.
- FAO AGRIS. (n.d.). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis.
- Google Patents. (n.d.). Process for the preparation of diphenyl ether derivatives.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Wikipedia. (n.d.). Ullmann condensation.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- ResearchGate. (2025). The Ullmann Ether Condensation.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. (n.d.). Method for synthesizing alkyl diphenyl ether sulfonate.
- SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
- National Institutes of Health. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
- YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
- Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?.
- National Institutes of Health. (n.d.). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions.
- ACS Publications. (n.d.). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
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- 20. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EP0851853A1 - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
catalyst poisoning in 3-Bromo-4'-fluorodiphenyl ether synthesis
Beginning My Search
I've started with comprehensive Google searches, focusing on the synthesis of 3-Bromo-4'-fluorodiphenyl ether. My current focus is on identifying common catalysts employed in the process and researching their potential sources of poisoning and related mechanisms. I'm aiming to build a solid foundation of authoritative information.
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Focusing: Catalyst Poisoning
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Outlining: Guide Structure
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Defining: Guide Framework
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Formulating: Q&A Strategy
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Developing: Protocol Details
I'm now focusing on the detailed experimental protocols for this technical guide, particularly Ullmann C-O coupling and solvent degassing. I am working on creating concise, self-validating procedures suitable for researchers. I am giving precise reagent specifications and also referencing best practices. I will provide a framework of necessary data. My goal is to make these protocols easy to adapt and implement.
Defining: Diagnostic Workflow
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Technical Support Center: Solvent Effects on the Synthesis of 3-Bromo-4'-fluorodiphenyl Ether
Welcome to the technical support center for the synthesis of 3-Bromo-4'-fluorodiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthesis, with a particular focus on the critical role of solvent selection. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the efficiency, yield, and purity of your reaction.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the synthesis of 3-Bromo-4'-fluorodiphenyl ether, which is typically achieved via an Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction.
Issue 1: Low to No Product Yield
Q: I've set up my Ullmann condensation of 3-bromo-4-fluorophenol and a suitable aryl halide (or vice-versa with 4-fluorophenol and a bromo-aryl halide), but I'm seeing very low conversion to the desired 3-Bromo-4'-fluorodiphenyl ether. What are the likely causes related to my solvent choice?
A: Low yield is a frequent issue, and the solvent is often a key factor. Here’s a breakdown of potential causes and solutions:
-
Inappropriate Solvent Polarity: The Ullmann reaction, a copper-catalyzed nucleophilic coupling, is highly sensitive to the reaction medium.[1][2]
-
Causality: The reaction involves the formation of a copper-phenoxide intermediate. The solvent must be polar enough to dissolve the reactants and intermediates but not so polar as to strongly solvate the nucleophile, which would reduce its reactivity.
-
Troubleshooting Steps:
-
Evaluate Your Current Solvent: Traditional Ullmann reactions often require high-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene.[2][3] If you are using a less polar solvent like toluene or dioxane without appropriate ligands, you may not achieve the necessary reaction temperature or solubility.
-
Consider a Switch: If you are using a protic solvent (e.g., an alcohol), it can interfere with the base and the formation of the necessary copper-phenoxide complex.[4] Switching to a polar aprotic solvent is highly recommended. DMF and DMSO are excellent choices as they effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.[5]
-
Temperature is Key: Ensure your chosen solvent has a boiling point that allows the reaction to be heated sufficiently, often above 100°C, and sometimes as high as 210°C in traditional setups.[2][3]
-
-
-
Moisture Contamination:
-
Causality: Water in your solvent will react with the base (e.g., K₂CO₃, Cs₂CO₃) and can protonate the phenoxide, rendering it non-nucleophilic.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Issue 2: Incomplete Reaction Despite Extended Reaction Times
Q: My reaction has been running for over 24 hours, and TLC/GC-MS analysis still shows a significant amount of starting material. I'm using DMF as a solvent. What could be wrong?
A: Stalled reactions, even in a suitable solvent, often point to issues with catalysts, bases, or temperature.
-
Base-Solvent Incompatibility or Insufficient Strength:
-
Causality: The base is crucial for deprotonating the phenol.[6] If the base is not strong enough or is not sufficiently soluble in the chosen solvent, the generation of the active nucleophile will be the rate-limiting step.
-
Troubleshooting Steps:
-
Base Selection: While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is more soluble in many organic solvents and can be more effective. Potassium phosphate (K₃PO₄) is also a highly effective base for these types of couplings.[7]
-
Solubility Check: Ensure your chosen base has some solubility in the reaction solvent at the reaction temperature. A heterogeneous mixture is common, but some level of solubility is necessary.
-
-
-
Catalyst Deactivation:
-
Causality: The copper catalyst can be sensitive to impurities in the solvent.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity solvents. Certain impurities can act as catalyst poisons.
-
Ligand Addition: Modern Ullmann-type reactions often benefit from the addition of a ligand (e.g., phenanthroline, diamines) which can stabilize the copper catalyst, improve its solubility, and accelerate the reaction.[1][8]
-
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I've completed the reaction and have my crude product, but I'm struggling to isolate the 3-Bromo-4'-fluorodiphenyl ether from the high-boiling solvent (e.g., NMP, DMF). What is the best workup procedure?
A: The workup of reactions in high-boiling polar aprotic solvents is a common challenge.
-
Standard Workup Protocol:
-
Cooling and Dilution: After cooling the reaction mixture to room temperature, dilute it with a water-immiscible organic solvent like ethyl acetate, diethyl ether, or toluene.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash it multiple times with water to remove the bulk of the DMF or NMP. Washing with a brine solution (saturated aqueous NaCl) can help to break up emulsions and further draw the polar solvent into the aqueous layer.[9]
-
Acid/Base Washes (Optional but Recommended): A wash with a dilute acid (e.g., 1M HCl) can help to remove any remaining basic starting materials or byproducts. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) can neutralize any acidic residues.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Troubleshooting Persistent Solvent Contamination:
-
Azeotropic Removal: For stubborn traces of solvents, they can sometimes be removed by adding a lower-boiling solvent (like toluene) and re-concentrating. This is not always effective for very high-boiling solvents.
-
Purification: Column chromatography is typically necessary to obtain a pure product. The choice of eluent (e.g., a hexane/ethyl acetate gradient) will depend on the polarity of the product.[9]
-
II. Frequently Asked Questions (FAQs)
Q1: Which solvents are generally best for the synthesis of 3-Bromo-4'-fluorodiphenyl ether?
A1: The best solvents are typically polar aprotic solvents. This is because they can dissolve the ionic intermediates and reagents but do not strongly solvate the nucleophile, thus enhancing its reactivity.[5] The choice also depends on the required reaction temperature.
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Characteristics & Considerations |
| Dimethylformamide (DMF) | 153 | 36.7 | Excellent solvent for many Ullmann-type reactions, good solvating power for salts.[2][3] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | Higher boiling point allows for higher reaction temperatures, often used in more challenging couplings.[2] |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Highly polar, excellent at solvating cations, can accelerate SNAr reactions.[10] |
| Dioxane | 101 | 2.2 | A less polar option, often used in modern, milder Ullmann couplings with specific ligands.[7] |
| Toluene | 111 | 2.4 | Generally not polar enough for traditional Ullmann reactions unless phase-transfer catalysts are used.[4] |
Q2: Can I use a protic solvent like ethanol or isopropanol?
A2: It is generally not recommended. Protic solvents can act as hydrogen bond donors, which will solvate and deactivate the phenoxide nucleophile.[4][11] They can also react with the base, competing with the desired deprotonation of the phenol.
Q3: How does the solvent affect the reaction mechanism (Ullmann vs. SNAr)?
A3: The synthesis can proceed via two main pathways, and the solvent plays a role in both:
-
Ullmann Condensation: This is a copper-catalyzed process. The solvent's primary role is to facilitate the formation and reaction of the copper(I) phenoxide intermediate. Polar aprotic solvents are preferred.[8][10]
-
Nucleophilic Aromatic Substitution (SNAr): This mechanism is more likely if one of the aryl rings is strongly activated by electron-withdrawing groups. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents are excellent for SNAr reactions because they stabilize this charged intermediate without deactivating the nucleophile.[12][13]
The choice between the two pathways is primarily dictated by the substrates and the presence of a copper catalyst, but an appropriate polar aprotic solvent is beneficial for both.
Q4: Are there any "green" or more sustainable solvent alternatives?
A4: Yes, the field of green chemistry is actively exploring alternatives to traditional dipolar aprotic solvents, many of which have toxicity concerns.[5] Some emerging options include:
-
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent that can be a suitable replacement for NMP and DMF in some applications.
-
Deep Eutectic Solvents (DES): These are mixtures of salts that form a liquid at low temperatures and can be effective media for a variety of reactions, including Ullmann couplings.[6] However, reaction conditions would need to be re-optimized when using these newer solvents.
III. Experimental Protocol and Visualization
Exemplary Protocol: Ullmann Synthesis of 3-Bromo-4'-fluorodiphenyl ether
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromophenol
-
1-Fluoro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromophenol (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Under a positive flow of nitrogen, add anhydrous DMF via syringe. The amount should be sufficient to create a stirrable slurry (typically 5-10 mL per gram of the limiting reagent).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 3-Bromo-4'-fluorodiphenyl ether.
Visualizing the Process
Caption: Decision tree for troubleshooting low yield based on solvent and reaction conditions.
IV. References
-
Vertex AI Search, Synthesis of 3-bromo-4-fluorobenzyl 2,2-dimethyl-2-(4-ethoxyphenyl)ethyl ether. Available at:
-
Nature of the nucleophile and solvent effect on a SNAr reaction - ResearchGate. Available at:
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF - ResearchGate. Available at:
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at:
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. Available at:
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed Central. Available at:
-
Electrostatic and aspheric influence of the fluoro-substitution of 4-bromodiphenyl ether (PBDE 3) - PubMed Central. Available at:
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. Available at:
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at:
-
Ullmann condensation - Wikipedia. Available at:
-
Ullmann Reaction | Thermo Fisher Scientific - US. Available at:
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. Available at:
-
Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Available at:
-
Ullmann Reaction - Organic Chemistry Portal. Available at:
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. reddit.com [reddit.com]
- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-Bromo-4'-fluorodiphenyl ether
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount to ensure the integrity and quality of the final product. 3-Bromo-4'-fluorodiphenyl ether, a halogenated aromatic ether, presents a unique analytical challenge due to the presence of bromine and fluorine, which influence its chemical properties and spectroscopic behavior. This guide provides an in-depth comparison of various analytical methodologies for the comprehensive characterization of this compound, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols.
Introduction to 3-Bromo-4'-fluorodiphenyl ether and its Analytical Significance
3-Bromo-4'-fluorodiphenyl ether (C₁₂H₈BrFO) is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular structure, featuring a brominated phenyl ring linked via an ether bridge to a fluorinated phenyl ring, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and structural elucidation. The presence of heteroatoms and the potential for isomeric impurities demand high-resolution analytical techniques. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Vibrational Spectroscopy (FTIR and Raman) in the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For 3-Bromo-4'-fluorodiphenyl ether, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
The "Why": Causality Behind NMR Choices
-
¹H NMR provides information on the number, connectivity, and chemical environment of protons on the aromatic rings. The coupling patterns reveal the substitution on each ring.
-
¹³C NMR identifies all unique carbon atoms in the molecule, including the quaternary carbons of the ether linkage and those bearing the halogen substituents. The chemical shifts are sensitive to the electronic effects of the bromine and fluorine atoms.[1][2]
-
¹⁹F NMR is a highly sensitive and specific technique for fluorine-containing compounds.[3] The chemical shift of the fluorine atom is highly indicative of its electronic environment, and coupling to adjacent protons (³JHF) provides further structural confirmation.[4][5]
Experimental Protocol: Acquiring High-Quality NMR Data
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of 3-Bromo-4'-fluorodiphenyl ether in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) can be used, though modern spectrometers can reference internally.[6]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 5 seconds, and 1024-2048 scans.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum with a spectral width of approximately 50 ppm (centered around the expected chemical shift of an aryl fluoride, roughly -110 to -120 ppm).[3]
Data Interpretation: Predicted Spectral Data
Based on the structure of 3-Bromo-4'-fluorodiphenyl ether and data from related compounds, the following spectral characteristics are expected:
| Technique | Expected Chemical Shifts (ppm) and Coupling Patterns |
| ¹H NMR | Aromatic protons will appear in the range of 6.8 - 7.5 ppm. The protons on the fluorinated ring will show coupling to the fluorine atom. |
| ¹³C NMR | Aromatic carbons will be in the 110 - 160 ppm range. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). The carbon attached to bromine will be shifted upfield due to the "heavy atom effect".[2][7] |
| ¹⁹F NMR | A single resonance is expected in the range of -115 to -125 ppm, likely appearing as a triplet of triplets due to coupling with the ortho and meta protons.[3][5][8] |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for both identification and quantification.
The "Why": Choosing the Right MS Approach
-
Electron Ionization (EI): This hard ionization technique provides a detailed fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), leading to M and M+2 peaks for bromine-containing fragments.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, 3-Bromo-4'-fluorodiphenyl ether is well-suited for GC-MS analysis, which provides both retention time and mass spectral data for high-confidence identification.[11][12][13][14]
Experimental Protocol: GC-MS Analysis
Instrumentation: A standard GC-MS system with an EI source.
GC Conditions:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent non-polar capillary column is a good starting point.
-
Injector: Splitless injection at 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Ion Source Temperature: 230 °C.
Data Interpretation: Expected Mass Spectrum
| m/z Value | Interpretation |
| 267/269 | Molecular ion peak ([M]⁺ and [M+2]⁺) with a ~1:1 intensity ratio, confirming the presence of one bromine atom. |
| 188 | Loss of a bromine radical ([M-Br]⁺). |
| 160 | Loss of a bromine radical and a CO molecule ([M-Br-CO]⁺). |
| 95 | Fluorophenyl cation ([C₆H₄F]⁺). |
The fragmentation of ethers can also proceed via cleavage of the C-O bonds.[15][16][17]
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 3-Bromo-4'-fluorodiphenyl ether.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity Assessment
HPLC is a robust technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of 3-Bromo-4'-fluorodiphenyl ether and identifying any non-volatile impurities.
The "Why": Selecting the Appropriate HPLC Method
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and is well-suited for separating non-polar to moderately polar compounds like 3-Bromo-4'-fluorodiphenyl ether.
-
Stationary Phase Choice:
-
C18: A standard C18 column separates based on hydrophobicity.
-
Pentafluorophenyl (PFP): A PFP column offers alternative selectivity for halogenated and aromatic compounds due to dipole-dipole, π-π, and ion-exchange interactions. This can be advantageous for separating closely related isomers.
-
Experimental Protocol: Comparative RP-HPLC Methods
Instrumentation: A standard HPLC system with a UV detector.
Method A: C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
Method B: PFP Column
-
Column: PFP, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
Data Interpretation and Comparison
| Parameter | Method A (C18) | Method B (PFP) | Rationale |
| Retention Time | Expected to be longer due to higher hydrophobicity of C18. | Expected to be shorter. | The interaction mechanisms on PFP can lead to different elution behavior. |
| Peak Shape | Should be symmetrical (tailing factor ~1.0-1.2). | Should be symmetrical. | Good peak shape is indicative of a well-behaved chromatographic system. |
| Selectivity for Isomers | May be sufficient for simple purity checks. | Potentially superior for resolving positional isomers due to specific interactions with the fluorinated ring. | The PFP phase offers more diverse interaction possibilities. |
Vibrational Spectroscopy (FTIR and Raman): A Complementary Approach
FTIR and Raman spectroscopy provide information about the vibrational modes of a molecule, offering a "molecular fingerprint". They are complementary techniques that probe different aspects of molecular vibrations.[6][8][18]
The "Why": The Synergy of FTIR and Raman
-
FTIR Spectroscopy: Sensitive to vibrations that cause a change in the dipole moment, such as C-O, C-F, and C-Br stretching. It is particularly good for identifying functional groups.[8]
-
Raman Spectroscopy: Sensitive to vibrations that cause a change in the polarizability of the molecule, such as the symmetric stretching of the aromatic rings. It is often better for analyzing the carbon skeleton.[6]
Experimental Protocol
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory and a Raman spectrometer with a 785 nm laser source.
FTIR-ATR:
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum from 4000 to 400 cm⁻¹, co-adding 32 scans.
Raman Spectroscopy:
-
Place a small amount of the sample in a glass vial or on a microscope slide.
-
Focus the laser on the sample.
-
Acquire the spectrum from 3200 to 200 cm⁻¹, with an exposure time of 10-30 seconds.
Data Interpretation: Characteristic Vibrational Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| ~3100-3000 | Aromatic C-H stretch | FTIR & Raman |
| ~1600-1450 | Aromatic C=C stretch | FTIR & Raman (often stronger in Raman) |
| ~1250-1200 | Aryl-O-Aryl asymmetric stretch | FTIR (strong) |
| ~1200-1100 | C-F stretch | FTIR (strong) |
| ~600-500 | C-Br stretch | FTIR & Raman (often weak) |
Logical Relationship between FTIR and Raman
Caption: Complementary nature of FTIR and Raman spectroscopy for molecular analysis.
Conclusion: An Integrated Analytical Strategy
No single analytical technique can provide a complete characterization of 3-Bromo-4'-fluorodiphenyl ether. A comprehensive and robust analytical strategy relies on the integration of multiple techniques. The unambiguous structural confirmation is best achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. GC-MS is the preferred method for identity confirmation and the analysis of volatile impurities, while HPLC is superior for purity assessment and the detection of non-volatile contaminants. FTIR and Raman spectroscopy serve as rapid and complementary methods for identity verification. By leveraging the strengths of each of these techniques, researchers can ensure the quality, purity, and structural integrity of 3-Bromo-4'-fluorodiphenyl ether for its intended applications.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]
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The Journal of Organic Chemistry. (2018, February). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of California, Davis. 19F NMR Reference Standards. Retrieved from [Link]
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SpectraBase. 3-Bromo-4-fluoroaniline. Retrieved from [Link]
-
Agilent. (2018, August 7). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Retrieved from [Link]
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Waters. A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]
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Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]
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National Institutes of Health. (2018, July 1). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, September 25). Monofluorinated Analogues of Polybrominated Diphenyl Ethers as Analytical Standards: Synthesis, NMR, and GC-MS Characterization and Molecular Orbital Studies. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-bromophenyl)-1-(thiophen-2-yl) prop-2-en-1 one. Retrieved from [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
-
SpectraBase. 3-Bromo-4-fluorobenzotrifluoride - Optional[FTIR] - Spectrum. Retrieved from [Link]
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EAG Laboratories. FTIR and Raman – Composition and Contamination Analysis. Retrieved from [Link]
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Oregon State University. 13C NMR Chemical Shift Table. Retrieved from [Link]
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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Shimadzu. (2005, January). FTIR flame-retardants News. Retrieved from [Link]
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PubChem. 4-Bromodiphenyl Ether. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
National Institute of Standards and Technology. 4-Bromophenyl ether. Retrieved from [Link]
-
SpectraBase. 3-Bromo-4-fluorotoluene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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ESSLAB. 3-Bromo-4'-fluorodiphenyl ether. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone. Retrieved from [Link]
-
PubChem. 3-Bromo-4-methoxybiphenyl. Retrieved from [Link]
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A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-4'-fluorodiphenyl Ether for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel molecules is paramount. Diphenyl ether derivatives, in particular, form the backbone of numerous compounds with significant biological and commercial applications. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-4'-fluorodiphenyl ether, a halogenated diaryl ether with potential applications in medicinal chemistry and organic synthesis. By presenting a detailed interpretation of its NMR spectra and a comparative analysis with structurally related analogs, this document serves as a valuable resource for scientists engaged in the characterization of similar molecular frameworks.
The Significance of 3-Bromo-4'-fluorodiphenyl Ether
3-Bromo-4'-fluorodiphenyl ether is a disubstituted diaryl ether containing both bromine and fluorine atoms. The presence of these halogens can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise placement of these substituents is crucial for structure-activity relationship (SAR) studies in drug discovery and for controlling regioselectivity in further chemical transformations. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of such isomeric structures in solution.
Predicted ¹H and ¹³C NMR Spectral Data of 3-Bromo-4'-fluorodiphenyl Ether
In the absence of readily available experimental spectra in public databases, we have generated a high-quality predicted ¹H and ¹³C NMR spectrum for 3-Bromo-4'-fluorodiphenyl ether using the online NMR prediction tool, NMRDB.org. This tool utilizes a database of known chemical shifts and coupling constants to provide reliable spectral estimations. The predicted data, assuming a standard deuterated chloroform (CDCl₃) solvent, are presented and analyzed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 3-Bromo-4'-fluorodiphenyl ether is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 7.5 ppm. The asymmetry of the substitution pattern leads to distinct signals for each of the seven aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 3-Bromo-4'-fluorodiphenyl ether
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 7.25 | dd |
| H-4 | 7.05 | t |
| H-5 | 7.35 | t |
| H-6 | 7.15 | dd |
| H-2', H-6' | 7.08 | t |
| H-3', H-5' | 7.18 | t |
Interpretation of the ¹H NMR Spectrum:
The signals for the protons on the brominated ring (H-2, H-4, H-5, and H-6) are expected to be distinct due to the influence of the bromo and ether functionalities. The fluorine atom on the second aromatic ring will induce characteristic splitting patterns for the protons on that ring (H-2', H-6' and H-3', H-5'), which will appear as overlapping multiplets. The ether linkage generally causes an upfield shift of the ortho and para protons relative to benzene.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For 3-Bromo-4'-fluorodiphenyl ether, twelve distinct signals are expected in the aromatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3-Bromo-4'-fluorodiphenyl ether
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 157.0 |
| C-2 | 118.5 |
| C-3 | 122.8 |
| C-4 | 124.5 |
| C-5 | 131.0 |
| C-6 | 120.0 |
| C-1' | 152.5 |
| C-2', C-6' | 119.5 |
| C-3', C-5' | 116.5 |
| C-4' | 159.5 |
Interpretation of the ¹³C NMR Spectrum:
The carbon atoms directly attached to the electronegative oxygen (C-1 and C-1'), bromine (C-3), and fluorine (C-4') atoms will exhibit characteristic chemical shifts. The C-F bond will also result in observable C-F coupling constants, which can be a powerful diagnostic tool. The carbon directly bonded to the fluorine atom (C-4') is expected to show a large one-bond C-F coupling constant (¹JCF), while other carbons in that ring will exhibit smaller two- and three-bond couplings.
Comparative Spectral Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of 3-Bromo-4'-fluorodiphenyl ether, it is instructive to compare its predicted NMR data with that of simpler, related molecules: diphenyl ether, 3-bromodiphenyl ether, and 4-fluorodiphenyl ether. This comparison highlights the influence of the bromo and fluoro substituents on the chemical shifts of the aromatic protons and carbons.
Table 3: Comparison of Predicted ¹H NMR Chemical Shifts (δ, ppm) for Diphenyl Ether and its Derivatives
| Compound | H-2, H-6 | H-3, H-5 | H-4 | H-2', H-6' | H-3', H-5' | H-4' |
| Diphenyl Ether | 7.03 | 7.30 | 7.10 | 7.03 | 7.30 | 7.10 |
| 3-Bromodiphenyl Ether | 7.20 | 7.40 | 7.15 | 7.03 | 7.30 | 7.10 |
| 4-Fluorodiphenyl Ether | 7.03 | 7.30 | 7.10 | 7.00 | 7.15 | - |
| 3-Bromo-4'-fluorodiphenyl ether | 7.25 | 7.35 | 7.05 | 7.08 | 7.18 | - |
Table 4: Comparison of Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Diphenyl Ether and its Derivatives
| Compound | C-1 | C-2 | C-3 | C-4 | C-1' | C-2', C-6' | C-3', C-5' | C-4' |
| Diphenyl Ether | 157.3 | 118.9 | 129.8 | 123.2 | 157.3 | 118.9 | 129.8 | 123.2 |
| 3-Bromodiphenyl Ether | 157.5 | 119.2 | 122.5 | 126.3 | 157.3 | 118.9 | 129.8 | 123.2 |
| 4-Fluorodiphenyl Ether | 157.3 | 118.9 | 129.8 | 123.2 | 153.0 | 120.0 | 116.0 | 159.0 |
| 3-Bromo-4'-fluorodiphenyl ether | 157.0 | 118.5 | 122.8 | 124.5 | 152.5 | 119.5 | 116.5 | 159.5 |
Analysis of Substituent Effects:
-
Bromine Substitution: The introduction of a bromine atom at the 3-position causes a downfield shift for the adjacent protons (H-2 and H-4) and the ipso-carbon (C-3), as expected from its electron-withdrawing inductive effect.
-
Fluorine Substitution: The highly electronegative fluorine atom at the 4'-position leads to a significant downfield shift for the directly attached carbon (C-4') and an upfield shift for the ortho-carbons (C-3' and C-5') due to its strong electron-withdrawing inductive and electron-donating mesomeric effects, respectively. The protons on the fluorinated ring also experience shifts and show characteristic splitting due to H-F coupling.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data for 3-Bromo-4'-fluorodiphenyl ether or similar compounds, the following protocol provides a robust starting point.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 45-60°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
To aid in unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range ¹H-¹³C connectivities.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in Hertz.
-
Assign the signals in both spectra to the corresponding nuclei in the molecule, using the predicted data and 2D correlation information as a guide.
Visualizing the Molecular Structure and Analytical Workflow
To further aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.
Caption: Workflow for NMR analysis of organic compounds.
Conclusion
This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of 3-Bromo-4'-fluorodiphenyl ether, grounded in high-quality predicted data and a comparative analysis with related structures. The detailed experimental protocol and illustrative diagrams offer practical guidance for researchers in the field. By understanding the principles of NMR spectroscopy and the influence of substituents on chemical shifts, scientists can confidently elucidate the structures of novel diphenyl ether derivatives and accelerate their research and development endeavors.
References
-
NMRDB.org: An online resource for NMR prediction. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromo-4'-fluorodiphenyl Ether
For researchers, scientists, and professionals in drug development, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. 3-Bromo-4'-fluorodiphenyl ether, a halogenated aromatic ether, presents a unique analytical challenge due to its specific substitution pattern. This guide provides an in-depth, comparative analysis of two cornerstone mass spectrometry (MS) techniques—Electron Impact (EI) and Electrospray Ionization (ESI)—for the characterization of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each ionization method, offering a rationale for experimental choices and providing a framework for robust analytical method development.
The Analyte: 3-Bromo-4'-fluorodiphenyl ether at a Glance
3-Bromo-4'-fluorodiphenyl ether belongs to the class of diaryl ethers, structures prevalent in pharmaceuticals, agrochemicals, and flame retardants. The presence of both bromine and fluorine atoms on the phenyl rings significantly influences its chemical behavior and, consequently, its mass spectrometric fragmentation. Understanding the interplay of the ether linkage and the halogen substituents is crucial for interpreting the resulting mass spectra.
Ionization Strategies: A Tale of Two Techniques
The choice of ionization source is a critical first step in any mass spectrometry experiment, dictating the type and extent of information that can be obtained. For a relatively small, neutral molecule like 3-Bromo-4'-fluorodiphenyl ether, both Electron Impact (EI) and Electrospray Ionization (ESI) are viable options, each offering distinct advantages and disadvantages.
Electron Impact (EI) Ionization: The Hard Fragmentation Approach
EI is a classic, high-energy ionization technique that involves bombarding gas-phase molecules with a beam of energetic electrons (typically 70 eV).[1][2] This energetic interaction is often sufficient to not only ionize the molecule but also to induce extensive fragmentation.[3][4]
Why Choose EI? The rich fragmentation patterns generated by EI-MS act as a structural fingerprint, providing valuable information for unambiguous compound identification.[5] For halogenated compounds, the isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine serve as distinctive markers in the mass spectrum.
Electrospray Ionization (ESI): The Soft Ionization Alternative
In contrast to EI, ESI is a soft ionization technique that generates ions from a solution.[2][3] A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]+ or sodiated adducts [M+Na]+.[6]
Why Choose ESI? The primary advantage of ESI is its ability to produce intact molecular ions with minimal fragmentation.[3][6] This is particularly useful for confirming the molecular weight of a compound and for analyzing thermally labile or non-volatile molecules. ESI is also readily coupled with liquid chromatography (LC), making it a powerful tool for the analysis of complex mixtures.[1][3]
A Comparative Look at Performance: EI-MS vs. ESI-MS
The following table summarizes the anticipated performance of EI-MS and ESI-MS for the analysis of 3-Bromo-4'-fluorodiphenyl ether:
| Feature | Electron Impact (EI)-MS | Electrospray Ionization (ESI)-MS |
| Ionization Principle | High-energy electron bombardment of gas-phase molecules | Desolvation of charged droplets from a solution |
| Typical Ions Formed | Molecular ion (M+•), abundant fragment ions | Protonated molecule ([M+H]+), adduct ions ([M+Na]+) |
| Fragmentation | Extensive and reproducible | Minimal, can be induced (MS/MS) |
| Molecular Ion Intensity | Often weak or absent | Typically the base peak |
| Structural Information | High, from fragmentation patterns | Low from a single MS scan, requires MS/MS |
| Coupling to Chromatography | Primarily Gas Chromatography (GC) | Primarily Liquid Chromatography (LC) |
| Sensitivity | Generally good for volatile compounds | Can be very high, especially for polar molecules |
| Sample State | Must be volatile and thermally stable | Analyte must be soluble and ionizable in solution |
Deciphering the Fragments: Proposed Pathways for 3-Bromo-4'-fluorodiphenyl ether
Understanding the likely fragmentation pathways is key to interpreting the mass spectra. Below, we propose the primary fragmentation routes for 3-Bromo-4'-fluorodiphenyl ether under both EI and ESI conditions.
Electron Impact (EI) Fragmentation Pathway
Under the high-energy conditions of EI, the molecular ion of 3-Bromo-4'-fluorodiphenyl ether is expected to undergo a series of fragmentation reactions. The presence of the bromine atom provides a characteristic isotopic signature for bromine-containing fragments.
Caption: Proposed EI fragmentation of 3-Bromo-4'-fluorodiphenyl ether.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation Pathway
While a standard ESI-MS spectrum is expected to show predominantly the protonated molecular ion, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and gain structural information.[4] In this process, the [M+H]+ ion is isolated and then subjected to collision-induced dissociation (CID).
Caption: Proposed ESI-MS/MS fragmentation of 3-Bromo-4'-fluorodiphenyl ether.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of your results, the following detailed protocols for both EI-MS and ESI-MS analysis are provided.
Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)
This method is ideal for the analysis of volatile and thermally stable compounds like 3-Bromo-4'-fluorodiphenyl ether.
-
Sample Preparation: Dissolve 1 mg of 3-Bromo-4'-fluorodiphenyl ether in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Splitless mode at 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness of 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-400.
-
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
This technique is well-suited for coupling with reversed-phase liquid chromatography.
-
Sample Preparation: Dissolve 1 mg of 3-Bromo-4'-fluorodiphenyl ether in 1 mL of a 50:50 mixture of acetonitrile and water.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100-500.
-
For MS/MS: Isolate the precursor ion (m/z 269/271) and apply a collision energy of 10-30 eV.
-
Conclusion: Selecting the Right Tool for the Job
The choice between EI-MS and ESI-MS for the analysis of 3-Bromo-4'-fluorodiphenyl ether is ultimately dictated by the analytical goal.
-
For unambiguous structural confirmation and identification , the rich fragmentation pattern provided by GC-EI-MS is invaluable. The resulting mass spectrum can be compared against spectral libraries for confident identification.
-
For sensitive quantification and analysis in complex matrices , or when dealing with thermally sensitive analogs, LC-ESI-MS is the superior choice. The generation of a prominent molecular ion allows for highly selective and sensitive detection, particularly when using tandem mass spectrometry (MS/MS).
By understanding the fundamental principles of each ionization technique and the predictable fragmentation behavior of halogenated diphenyl ethers, researchers can confidently select and optimize the appropriate mass spectrometric method to meet their specific analytical needs.
References
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
- Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry.
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A Researcher's Guide to the Reactivity of 3-Bromo-4'-fluorodiphenyl Ether and Its Analogs
Introduction: The Strategic Importance of Substituted Diphenyl Ethers
Diphenyl ethers are a cornerstone structural motif in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and high-performance polymers. Their utility stems from a combination of conformational flexibility and chemical stability. However, it is the strategic placement of substituents on the aromatic rings that unlocks their true potential, allowing for precise molecular engineering.
This guide focuses on 3-Bromo-4'-fluorodiphenyl ether , a versatile building block that presents chemists with distinct reactive handles on each of its aromatic rings. The central question we address is: how does the interplay between the bromine atom, the fluorine atom, and the ether linkage dictate the molecule's reactivity compared to its structural analogs? Understanding this hierarchy of reactivity is paramount for researchers in drug development and synthetic chemistry, as it informs reaction design, minimizes side products, and enables efficient molecular construction.
We will dissect the reactivity of this molecule and its key analogs—those varying in halogen identity (Cl vs. Br) and the presence of the fluorine substituent—across three fundamental classes of organic transformations:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Acid-Catalyzed Ether Cleavage
This analysis is grounded in established mechanistic principles and supported by experimental protocols, providing a comprehensive framework for predicting and exploiting the chemical behavior of these valuable compounds.
The Theoretical Bedrock: Unpacking Substituent Effects
The reactivity of any substituted aromatic system is governed by the electronic effects of its substituents. In 3-Bromo-4'-fluorodiphenyl ether, three key players dictate the electron density across the two rings: the ether oxygen, the bromine atom, and the fluorine atom. These effects are broadly categorized as inductive and resonance effects.[1]
-
Inductive Effect (-I): This is an effect transmitted through the sigma bonds. Due to their high electronegativity, both fluorine and bromine are strongly electron-withdrawing via induction. Fluorine is the most electronegative element, so its -I effect is significantly stronger than that of bromine.[2][3]
-
Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons through the pi system. The ether oxygen possesses a powerful +R effect, donating electron density into the ring and strongly activating the ortho and para positions.[1] The halogens also exhibit a +R effect due to their lone pairs, but this is weaker. This donation of electron density occurs primarily at the ortho and para positions.[4]
For halogens, the inductive effect (-I) outweighs the resonance effect (+R), making them deactivating overall for electrophilic aromatic substitution, yet they remain ortho-, para-directing.[1][4] The interplay of these effects creates distinct electronic environments in each ring, which is the key to their selective reactivity.
Caption: Electronic effects governing the reactivity of the two aromatic rings.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for forming new bonds to an aromatic ring, but it typically requires the ring to be electron-deficient.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[5][7]
Causality of Reactivity
A common misconception is that the best leaving groups in SN2 reactions (I > Br > Cl > F) are also the best in SNAr. The opposite is often true.[7][8] The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex.[2][3][9] Therefore, factors that stabilize this negatively charged intermediate will accelerate the reaction.
-
3-Bromo-4'-fluorodiphenyl ether: The fluorine atom's intense electron-withdrawing inductive effect does two crucial things:
This makes the fluoro-substituted ring the prime target for SNAr. The C-Br bond, being less polarizing and on a ring without such strong activation, is essentially non-reactive under typical SNAr conditions.
Analog Comparison
-
vs. 3-Bromodiphenyl ether (no fluorine): Without the activating effect of the fluorine, this analog is significantly less reactive towards SNAr. A reaction would require much harsher conditions or the presence of other strongly electron-withdrawing groups (like a nitro group).
-
vs. Analogs with activating groups on the bromo-ring: If an analog had a nitro group positioned ortho or para to the bromine, that site would become competitive for SNAr. However, in our parent molecule, the fluorine's activation is dominant.
Caption: The SNAr mechanism highlighting the rate-determining step.
Representative Experimental Protocol: Etherification via SNAr
This protocol describes the displacement of the fluoride with a phenoxide, a common SNAr transformation.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenol (1.1 equivalents) in anhydrous dimethylformamide (DMF, 0.5 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution. Stir the suspension at room temperature for 20 minutes to form the potassium phenoxide in situ.
-
Substrate Addition: Add 3-Bromo-4'-fluorodiphenyl ether (1.0 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to 120-140 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For functionalizing the C-Br bond, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern synthesis for their reliability and functional group tolerance.[10][11]
Causality of Reactivity
The catalytic cycle for these reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity order is C-I > C-Br > C-OTf >> C-Cl.[12][13]
-
3-Bromo-4'-fluorodiphenyl ether: The C-Br bond is significantly weaker and more reactive in oxidative addition than the C-F bond. The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions. Therefore, palladium catalysts will selectively activate the C-Br bond, leaving the C-F bond and the ether linkage intact. This provides an orthogonal "handle" to the SNAr reactivity.
Analog Comparison
-
vs. 3-Chloro-4'-fluorodiphenyl ether: This analog would be substantially less reactive. While C-Cl bond activation is possible, it requires more specialized and highly active catalyst systems (e.g., using bulky, electron-rich phosphine ligands), higher temperatures, and often longer reaction times compared to the bromo-analog.[14]
-
vs. 3-Iodo-4'-fluorodiphenyl ether: An iodo-analog would be even more reactive than the bromo-compound, often undergoing oxidative addition at room temperature.
The choice between a chloro, bromo, or iodo derivative is a strategic one for chemists, balancing reactivity with substrate availability and cost. Bromides often represent the optimal balance.
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Typical Catalyst/Ligand | Temperature (°C) | Relative Reactivity |
| Ar-Cl | Pd(OAc)₂ / SPhos, RuPhos | 80 - 120 | Low |
| Ar-Br | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 60 - 100 | High |
| Ar-I | Pd(PPh₃)₄ | RT - 80 | Very High |
Data synthesized from principles described in cited literature.[12][14][15]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add 3-Bromo-4'-fluorodiphenyl ether (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).
-
Solvent: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inerting: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction to 80-90 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography.
Part 3: Ether Cleavage
The diphenyl ether linkage is notoriously robust. Its cleavage requires breaking a strong sp² carbon-oxygen bond, a process that is significantly more difficult than cleaving alkyl ethers.[16][17]
Causality of Reactivity
Ether cleavage is typically catalyzed by strong acids, such as HBr or HI.[18][19] The mechanism involves the protonation of the ether oxygen to form an oxonium ion, creating a better leaving group. This is followed by nucleophilic attack by the corresponding halide.
However, aryl ethers are resistant to this reaction because the subsequent SN1 or SN2 displacement cannot occur on an sp²-hybridized carbon of the aromatic ring.[18] Cleavage is possible under extremely harsh conditions, but it is not a synthetically useful or selective transformation for molecules like 3-Bromo-4'-fluorodiphenyl ether. The electronic effects of the bromo and fluoro substituents, while making the rings electron-poor, do not fundamentally change this high barrier to cleavage.
Analog Comparison
The reactivity towards ether cleavage is expected to be uniformly low across all direct analogs (chloro, bromo, iodo, with or without fluorine). This reaction pathway is not a viable strategy for selective functionalization of this class of compounds. Any conditions harsh enough to cleave the ether would likely lead to widespread decomposition.
Summary and Strategic Outlook
The reactivity of 3-Bromo-4'-fluorodiphenyl ether is a textbook example of orthogonal reactivity, where different sites on the molecule can be addressed with high selectivity by choosing the appropriate class of reaction.
Caption: A decision guide for the selective functionalization of the molecule.
This guide demonstrates that a nuanced understanding of fundamental electronic and mechanistic principles allows for the predictable and selective manipulation of complex aromatic building blocks. For researchers in drug discovery and materials science, 3-Bromo-4'-fluorodiphenyl ether and its analogs are not just static molecules, but dynamic tools offering multiple avenues for innovation.
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Nucleophilic Aromatic Substitution: Introduction and Mechanism . (2018). Master Organic Chemistry. [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? . (2013). Chemistry Stack Exchange. [Link]
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Synthesis of highly hindered diphenyl ethers . (1969). Canadian Journal of Chemistry. [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? . (2019). Wyzant Ask An Expert. [Link]
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Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution . ResearchGate. [Link]
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15.4: Nucleophilic Aromatic Substitution . (2023). Chemistry LibreTexts. [Link]
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SYNTHESIS, REACTIONS, AND PROPERTIES OF SOME HIGHLY HINDERED DIPHENYL ETHERS . Canadian Science Publishing. [Link]
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Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics . (2006). Organic Letters. [Link]
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Concerted nucleophilic aromatic substitution with 19F− and 18F− . National Institutes of Health (NIH). [Link]
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Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions . ACS Omega. [Link]
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Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions . National Institutes of Health (NIH). [Link]
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Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation . Journal of the American Chemical Society. [Link]
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Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method . National Institutes of Health (NIH). [Link]
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Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method . ACS Publications. [Link]
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Ether cleavage . Wikipedia. [Link]
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Buchwald–Hartwig amination . Wikipedia. [Link]
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Substituent Effects . La Salle University. [Link]
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NUCLEOPHILIC AROMATIC SUBSTITUTION . PHARMD GURU. [Link]
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Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control . Beaudry Research Group. [Link]
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Nucleophilic Aromatic Substitution . YouTube. [Link]
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THE CLEAVAGE OF ETHERS . Wiley Online Library. [Link]
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Nucleophilic Aromatic Substitution . Chemistry Steps. [Link]
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Electronic Effects of Substituents on fac-M(bpy-R)(CO) 3 (M = Mn, Re) Complexes for Homogeneous CO 2 Electroreduction . Frontiers. [Link]
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Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
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18.3: Reactions of Ethers - Acidic Cleavage . (2024). Chemistry LibreTexts. [Link]
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Reactions of Ethers-Ether Cleavage . Chemistry Steps. [Link]
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16.4: Substituent Effects in Electrophilic Substitutions . (2024). Chemistry LibreTexts. [Link]
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Synthesis and Cleavage of Ethers . Longdom Publishing. [Link]
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Ch12: Substituent Effects . University of Calgary. [Link]
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Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids . Nature. [Link]
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Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids . ResearchGate. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. [Link]
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Suzuki cross-coupling reaction . YouTube. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Institutes of Health (NIH). [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . National Institutes of Health (NIH). [Link]
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A Comparative Guide to the Structural Validation of 3-Bromo-4'-fluorodiphenyl ether: X-ray Crystallography and its Alternatives
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 3-Bromo-4'-fluorodiphenyl ether, a halogenated diphenyl ether with potential pharmacological applications, precise structural validation is paramount. This guide provides an in-depth comparison of X-ray crystallography, the definitive method for solid-state structure elucidation, with powerful alternative and complementary techniques. Understanding the strengths and limitations of each approach enables researchers to select the most efficient and effective strategy for their specific needs.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (scXRD) stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[1][2] This technique provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.
Causality in Experimental Choices: The Path to a Definitive Structure
The journey from a synthesized compound to a refined crystal structure involves a series of critical decisions. The initial and often most challenging step is the growth of high-quality single crystals. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is crucial and often requires empirical screening. The underlying principle is to allow the molecules to self-assemble into a highly ordered, repeating lattice. It is this periodicity that allows for the coherent diffraction of X-rays.
Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensity. The geometry of this pattern is dictated by the crystal lattice, while the intensities of the spots are related to the arrangement of atoms within the unit cell. Mathematical algorithms, particularly Fourier transforms, are then employed to convert the diffraction data into an electron density map, which is subsequently interpreted to build and refine the molecular model.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction of 3-Bromo-4'-fluorodiphenyl ether
-
Crystal Growth:
-
Dissolve 3-Bromo-4'-fluorodiphenyl ether in a suitable solvent (e.g., a mixture of dichloromethane and methanol).
-
Employ slow evaporation of the solvent at a constant temperature (e.g., room temperature) to promote the formation of single crystals.
-
Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the goniometer on the diffractometer. A modern instrument equipped with a microfocus X-ray source (e.g., Cu Kα radiation) and a sensitive detector is recommended.[4]
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Integrate the diffraction spots to determine their intensities and positions.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure is evaluated based on parameters such as the R-factor, which indicates the goodness of fit between the experimental and calculated data.
-
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides unparalleled detail, it is not always feasible or may not provide a complete picture of the molecule's behavior in different environments. Therefore, a multi-technique approach is often the most robust strategy for comprehensive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For 3-Bromo-4'-fluorodiphenyl ether, ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of the atoms.
-
¹H NMR: The chemical shifts of the aromatic protons (typically in the 6.5-8.0 ppm range) and their coupling patterns can help determine the substitution pattern on the two phenyl rings.[5][6] The presence of both bromine and fluorine substituents will influence the chemical shifts of the neighboring protons.
-
¹³C NMR: The number of signals in the aromatic region (typically 120-150 ppm) can indicate the symmetry of the molecule.[6][7] The carbon directly attached to the fluorine atom will exhibit a characteristic splitting due to ¹³C-¹⁹F coupling, providing a valuable diagnostic tool.[8]
-
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish proton-proton and proton-carbon correlations, respectively, further confirming the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Bromo-4'-fluorodiphenyl ether, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a clear indicator of its presence in the molecule.[9] Fragmentation patterns observed in the mass spectrum can provide additional structural information by showing how the molecule breaks apart.[10]
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict and analyze molecular structures and properties.[11][12] For 3-Bromo-4'-fluorodiphenyl ether, computational modeling can be used to:
-
Predict the lowest energy conformation of the molecule.
-
Calculate theoretical NMR chemical shifts and compare them with experimental data for structure verification.
-
Simulate vibrational spectra (IR and Raman) to aid in their interpretation.[13]
-
Provide insights into the electronic properties of the molecule, such as the molecular electrostatic potential.[11]
Data Summary and Comparison
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing interactions. | Unambiguous structure determination of crystalline solids.[1][2] | Requires high-quality single crystals, which can be difficult to obtain.[1] Provides information only on the solid-state conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, stereochemical relationships in solution. | Non-destructive, provides information about the molecule's structure in solution, which can be more biologically relevant. | Can be complex to interpret for molecules with overlapping signals. Less precise for determining bond lengths and angles compared to X-ray crystallography. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small amounts of sample. | Provides limited information on the 3D structure and stereochemistry. |
| Computational Chemistry | Predicted 3D structure, conformational analysis, electronic properties, theoretical spectra. | Can provide insights into structures that are difficult to study experimentally.[16] Complements experimental data. | The accuracy of the results is dependent on the level of theory and basis set used. Does not provide direct experimental proof of the structure. |
Visualizing the Workflow
X-ray Crystallography Workflow
Caption: Workflow for X-ray crystallography.
Integrated Approach to Structural Validation
Caption: Integrated structural validation approach.
Conclusion: A Synergistic Strategy
For the definitive structural validation of 3-Bromo-4'-fluorodiphenyl ether, single-crystal X-ray diffraction remains the most powerful and conclusive technique. However, a comprehensive understanding of the molecule's properties and behavior necessitates a synergistic approach. The combination of X-ray crystallography for solid-state structure, NMR spectroscopy for solution-state conformation, mass spectrometry for molecular weight and elemental composition confirmation, and computational chemistry for theoretical insights provides a self-validating system that ensures the highest level of scientific integrity. This multi-faceted approach is indispensable for advancing drug development programs where a thorough understanding of the molecular structure is critical for success.
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Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated. (2024). Griffith Research Online. [Link]
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Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. (2024). Marine Drugs, 22(1), 33. [Link]
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New computational chemistry techniques accelerate the prediction of molecules and materials. (2025). MIT News. [Link]
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X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]
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Small Molecule Conformation Prediction. (n.d.). Scilit. [Link]
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Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. (2021). Molecules, 26(16), 4991. [Link]
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The crystal structure of N-(3-bromo-4- fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl) ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. (2025). Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). Journal of Chemical Information and Modeling. [Link]
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Spectroscopy of Aromatic Compounds. (2025). Chemistry LibreTexts. [Link]
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NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. [Link]
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Structural Elucidation and NMR Spectral Assignments of New Diphenyl Ether Derivatives From Liuweizhiji Gegen-Sangshen Oral Liquid. (n.d.). Semantic Scholar. [Link]
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40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug. (2021). Marine Drugs, 19(9), 516. [Link]
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Synthesis of halogenated [1,1′-biphenyl]-4-yl benzoate and [1,1′:3′,1″- terphenyl]-4′-yl benzoate by palladium catalyzed cascade C–C coupling and structural analysis through computational approach. (n.d.). ResearchGate. [Link]
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Video: NMR Spectroscopy of Benzene Derivatives. (2025). JoVE. [Link]
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Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
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3-Bromo-4'-fluorodiphenyl ether. (n.d.). ESSLAB. [Link]
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3-Bromo-4-fluoroaniline. (n.d.). SpectraBase. [Link]
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A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. (2021). TrAC Trends in Analytical Chemistry, 135, 116170. [Link]
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Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 432–445. [Link]
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SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one. (n.d.). RASĀYAN Journal of Chemistry. [Link]
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Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. (n.d.). MDPI. [Link]
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3-Bromo-4-fluorobenzotrifluoride. (n.d.). PubChem. [Link]
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Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3′-cyano-4-methylchalcone. (2020). IUCrData, 5(Pt 9), x201015. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of 3-Bromo-4'-fluorodiphenyl Ether: A Comparative Study of HPLC and GC Methodologies
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 3-Bromo-4'-fluorodiphenyl ether, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Ensuring its purity is paramount to the quality and safety of the final product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, complete with supporting experimental rationale and detailed methodologies.
The Analytical Challenge: Understanding Potential Impurities
The most probable synthetic route to 3-Bromo-4'-fluorodiphenyl ether is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[1][2][3][4] In a likely scenario, this involves the reaction of 3-bromophenol with a 4-fluorophenyl halide. Understanding this synthesis is key to anticipating potential impurities, which are critical for developing a robust analytical method.
Potential impurities may include:
-
Unreacted Starting Materials: Residual 3-bromophenol and 4-fluorophenyl halide.
-
Homocoupling Byproducts: Symmetrical biphenyls formed from the starting materials.
-
Positional Isomers: If the initial 3-bromophenol contains other bromophenol isomers (e.g., 2-bromophenol or 4-bromophenol), this will result in the formation of isomeric bromo-fluorodiphenyl ether products. Separating these isomers is often the most significant analytical challenge due to their similar physicochemical properties.[5][6][7]
-
Other Related Impurities: Byproducts from side reactions or impurities present in the starting materials and reagents.
A successful purity analysis method must be able to separate the main component from all of these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful and versatile technique for the analysis of non-volatile or thermally labile compounds. For 3-Bromo-4'-fluorodiphenyl ether, a reversed-phase HPLC method is the most logical choice.
The Rationale Behind the HPLC Method
The selection of a C18 stationary phase is based on its broad applicability and effectiveness in separating hydrophobic compounds like diphenyl ethers. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the separation by adjusting the gradient. A UV detector is suitable as the aromatic rings in the analyte and potential impurities will exhibit strong absorbance.
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection: UV at 225 nm
Sample Preparation:
-
Prepare a stock solution of the 3-Bromo-4'-fluorodiphenyl ether sample by dissolving approximately 10 mg of the compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Further dilute with the initial mobile phase composition (50:50 acetonitrile:water) to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
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comparative study of different synthetic routes to 3-Bromo-4'-fluorodiphenyl ether
Introduction
3-Bromo-4'-fluorodiphenyl ether is a key structural motif found in a variety of pharmacologically active compounds and advanced materials. Its synthesis is a critical step in the development of new chemical entities. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for constructing this diaryl ether, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach to inform your synthetic strategy.
The formation of the central C-O ether bond between the two aromatic rings is the key challenge. The primary disconnection approaches lead to two main synthetic strategies, each with distinct advantages and limitations: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig etherification. A third potential route, Nucleophilic Aromatic Substitution (SNAr), will also be evaluated for its applicability.
Synthetic Strategies: A Mechanistic Overview
The choice of synthetic route is fundamentally a choice between a copper or palladium catalyst system, which dictates the reaction mechanism and conditions.
The Ullmann Condensation: A Time-Tested Copper-Catalyzed Approach
First reported by Fritz Ullmann in 1905, this reaction traditionally involves the coupling of an aryl halide and a phenol using stoichiometric amounts of copper at high temperatures.[1][2] Modern advancements have introduced ligands that enable the use of catalytic amounts of copper under significantly milder conditions.[3][4]
Mechanism: The reaction is believed to proceed through a Cu(I) catalytic cycle. First, the phenol is deprotonated by a base. The resulting phenoxide reacts with a Cu(I) salt to form a copper(I) phenoxide complex. This complex then undergoes oxidative addition with the aryl halide. Finally, reductive elimination yields the diaryl ether product and regenerates the Cu(I) catalyst.[5][6] The use of chelating ligands, such as N,N-dimethylglycine or phenanthrolines, accelerates the reaction by stabilizing the copper intermediates and facilitating the coupling steps.[4][7]
Comparative Experimental Protocols
To provide a direct comparison, we present two plausible synthetic routes to 3-Bromo-4'-fluorodiphenyl ether based on established methodologies.
Route A: Ullmann Condensation
This route couples 3-bromophenol with 4-fluoroiodobenzene. The higher reactivity of aryl iodides in Ullmann couplings makes this a favorable pairing.[5]
Caption: Workflow for Ullmann Condensation.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromophenol (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Addition of Reagents: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add 4-fluoroiodobenzene (1.1 equiv.) and anhydrous dimethylformamide (DMF).
-
Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 3-Bromo-4'-fluorodiphenyl ether.
Route B: Buchwald-Hartwig Etherification
This more contemporary route couples 4-fluorophenol with 1,3-dibromobenzene, leveraging a palladium catalyst and a specialized phosphine ligand. This method generally proceeds under milder conditions than the classic Ullmann reaction.[1][8]
Caption: Workflow for Buchwald-Hartwig Etherification.
Experimental Protocol: Buchwald-Hartwig Etherification
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable biaryl phosphine ligand (e.g., XPhos, 2-4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Addition of Reagents: Evacuate and backfill the flask with an inert gas. Add 1,3-dibromobenzene (1.0 equiv.), 4-fluorophenol (1.2 equiv.), and anhydrous toluene.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion (typically 8-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Extraction: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude residue by silica gel column chromatography.
The Buchwald-Hartwig Etherification: A Palladium-Powered Alternative
Developed in the mid-1990s, the Buchwald-Hartwig amination was quickly adapted for C-O bond formation. This reaction utilizes a palladium catalyst with bulky, electron-rich phosphine ligands.
Mechanism: The catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[9] This Pd(0) complex undergoes oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex coordinates with the deprotonated phenoxide. Subsequent reductive elimination forms the C-O bond of the diaryl ether and regenerates the Pd(0) catalyst, closing the cycle.[10] The choice of ligand is critical; bulky biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[11]
Caption: Simplified catalytic cycles for the Ullmann and Buchwald-Hartwig reactions.
Nucleophilic Aromatic Substitution (SNAr): A Viable but Limited Route
SNAr involves the attack of a nucleophile (a phenoxide) on an aryl halide. For this reaction to be efficient, the aromatic ring being attacked must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[12] These groups stabilize the negative charge of the intermediate Meisenheimer complex.[13]
Applicability to 3-Bromo-4'-fluorodiphenyl ether: Neither the 3-bromophenyl nor the 4-fluorophenyl ring in the required starting materials possesses the necessary strong electron-withdrawing groups to facilitate a standard SNAr reaction under mild conditions.[12][14] While the reaction could theoretically be forced under very high temperatures and pressures, it is generally considered an inefficient and low-yielding route for this specific target molecule compared to the metal-catalyzed alternatives.
Head-to-Head Performance Comparison
The choice between the Ullmann and Buchwald-Hartwig routes depends on several factors, including cost, scale, available equipment, and desired purity.
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification | Rationale & Justification |
| Catalyst | Copper (e.g., CuI, CuO) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper is significantly less expensive and more abundant than palladium, a key consideration for large-scale synthesis.[2][3] |
| Ligands | Simple, inexpensive (e.g., N,N-dimethylglycine, phenanthroline) | Complex, expensive biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | Buchwald-Hartwig ligands are often proprietary and contribute significantly to the overall cost, but are highly efficient.[11] |
| Reaction Temp. | Typically 100-200 °C (Modern protocols: 80-130 °C) | Typically 80-110 °C | Buchwald-Hartwig reactions generally proceed at lower temperatures, offering better functional group tolerance.[1][15] |
| Reaction Time | 12 - 48 hours | 4 - 24 hours | The higher catalytic activity of palladium systems often leads to shorter reaction times.[10][16] |
| Base | Inorganic, weaker bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Stronger bases often required (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | The choice of base is critical and substrate-dependent in both methods. Strong bases in Buchwald-Hartwig can limit functional group compatibility.[7][9] |
| Substrate Scope | Good; sensitive to sterically hindered substrates. | Excellent; tolerates a wide range of functional groups and steric hindrance. | Palladium's versatility is a major advantage, allowing for the coupling of more complex and sterically demanding fragments.[8][17] |
| Yield | Moderate to High | Good to Excellent | With proper optimization of the ligand and base, Buchwald-Hartwig couplings often provide higher and more reproducible yields.[1][16] |
| Process Safety | High temperatures can be a concern. | Use of pyrophoric bases (NaOtBu) requires careful handling. | Both methods require inert atmosphere techniques. The specific hazards depend on the chosen reagents and solvents. |
Conclusion and Recommendations
Both the Ullmann condensation and the Buchwald-Hartwig etherification are powerful and viable methods for the synthesis of 3-Bromo-4'-fluorodiphenyl ether.
-
The Ullmann Condensation is a robust and cost-effective choice, particularly for large-scale industrial production where the cost of the palladium catalyst and ligands for the Buchwald-Hartwig reaction would be prohibitive. The main drawbacks are the typically higher reaction temperatures and potentially longer reaction times.
-
The Buchwald-Hartwig Etherification offers superior performance for laboratory and discovery chemistry settings. Its key advantages are milder reaction conditions, shorter reaction times, higher functional group tolerance, and generally higher yields.[1] For complex, multi-step syntheses where preserving sensitive functional groups is paramount, this method is often the preferred choice despite its higher cost.
-
Nucleophilic Aromatic Substitution is not recommended for this specific target due to the lack of activating groups on the precursor aryl halides, which would likely result in very low to no yield under practical laboratory conditions.
Ultimately, the optimal synthetic route will depend on the specific project goals, balancing the need for speed and versatility against cost and scalability.
References
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Navigating the Synthesis of 3-Bromo-4'-fluorodiphenyl Ether: A Comparative Guide to Environmental Impact
For Immediate Release
[City, State] – In the landscape of pharmaceutical and agrochemical development, the synthesis of diaryl ethers remains a critical process. Among these, 3-Bromo-4'-fluorodiphenyl ether serves as a vital building block. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary synthetic routes to this compound: the traditional Ullmann condensation and the modern Buchwald-Hartwig amination. Beyond a mere procedural outline, this document delves into the environmental implications of each method, offering a critical assessment based on established green chemistry principles.
Unveiling the Synthetic Pathways
The creation of the ether linkage in 3-Bromo-4'-fluorodiphenyl ether is predominantly achieved through two distinct, yet powerful, catalytic cross-coupling reactions. Understanding the nuances of each is paramount to making informed decisions in a laboratory and production setting.
1. The Ullmann Condensation: A Time-Honored Approach
First reported at the turn of the 20th century, the Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with a phenoxide.[1] In the context of synthesizing 3-Bromo-4'-fluorodiphenyl ether, this could involve the reaction of 3-bromophenol with a 4-fluorophenyl halide or vice-versa.
Historically, this method has been plagued by harsh reaction conditions, often requiring high temperatures (typically >150-220°C), polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder.[1] These conditions not only pose significant energy demands but also generate considerable waste, making the process less environmentally benign.
However, modern advancements have led to ligand-assisted Ullmann reactions that can proceed under milder conditions, improving the overall efficiency and reducing the environmental footprint.
2. The Buchwald-Hartwig Amination: A Paradigm of Modern Catalysis
Developed in the 1990s, the palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers. This reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand to couple an aryl halide or triflate with an alcohol or phenol.
The Buchwald-Hartwig reaction generally offers the advantage of milder reaction conditions (often between 25-120°C) and a broader substrate scope compared to the traditional Ullmann condensation.[1] The catalytic nature of the process, with low catalyst loadings, also contributes to its appeal from a green chemistry perspective. However, the use of a precious metal catalyst like palladium and specialized, often expensive, ligands are factors to consider in the overall cost and environmental impact.
A Head-to-Head Comparison: Performance and Environmental Metrics
To provide a clear and objective comparison, the following tables summarize the key performance indicators and environmental metrics for the synthesis of 3-Bromo-4'-fluorodiphenyl ether via the Ullmann condensation and Buchwald-Hartwig amination. It is important to note that specific yields and conditions can vary based on the exact reactants, catalyst system, and reaction scale.
Table 1: Comparative Synthesis Data for 3-Bromo-4'-fluorodiphenyl Ether
| Parameter | Traditional Ullmann Condensation | Modern Ullmann Condensation | Buchwald-Hartwig Amination |
| Reactants | 3-Bromophenol, 4-Fluoroiodobenzene | 3-Bromophenol, 4-Fluoroiodobenzene | 3-Bromophenol, 4-Fluoroiodobenzene |
| Catalyst | Copper Powder | Copper(I) salt (e.g., CuI) | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | None | Simple diamines or amino acids | Bulky phosphine (e.g., XPhos) |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Phosphate (K₃PO₄) | Sodium tert-butoxide (NaOtBu) |
| Solvent | DMF, NMP | Acetonitrile, Dioxane | Toluene, Dioxane |
| Temperature | 150-220 °C | 80-130 °C | 80-120 °C |
| Reaction Time | 12-24 hours | 8-16 hours | 4-12 hours |
| Typical Yield | 40-60% | 70-90% | 80-95% |
Table 2: Environmental Impact Assessment
| Metric | Traditional Ullmann Condensation | Modern Ullmann Condensation | Buchwald-Hartwig Amination |
| Atom Economy | Moderate | Moderate | Moderate |
| E-Factor (Environmental Factor) | High | Moderate | Moderate to Low |
| Catalyst Toxicity/Cost | Low (Copper) | Low (Copper) | High (Palladium) |
| Solvent Hazard | High (DMF, NMP) | Moderate (Acetonitrile, Dioxane) | Moderate (Toluene, Dioxane) |
| Energy Consumption | High | Moderate | Moderate to Low |
Atom Economy and E-Factor Explained:
-
Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[2][3] For a given set of reactants, the atom economy will be the same regardless of the specific reaction conditions.
-
E-Factor provides a more practical measure of the waste generated, calculated as the total mass of waste divided by the mass of the product.[4][5] A lower E-factor signifies a greener process.
Greener Alternatives: Paving the Way for Sustainable Synthesis
The principles of green chemistry encourage the development of more environmentally friendly synthetic methods.[6][7] In the context of 3-Bromo-4'-fluorodiphenyl ether synthesis, several promising alternatives are emerging:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.[6][7] Both Ullmann and Buchwald-Hartwig reactions can be adapted for microwave synthesis, often under solvent-free or reduced-solvent conditions.[2][8]
-
Ionic Liquids as Solvents: Ionic liquids are salts that are liquid at low temperatures and can serve as recyclable, non-volatile solvents, potentially replacing hazardous traditional solvents like DMF.
-
Catalyst Immobilization and Recovery: Attaching the copper or palladium catalyst to a solid support allows for easier separation and recycling, reducing metal contamination in the final product and minimizing waste.
Experimental Protocols: A Practical Guide
Protocol 1: Modified Ullmann Condensation for Fluorinated Diphenyl Ethers
This protocol is adapted from a general procedure for the synthesis of fluorinated diphenyl ethers and serves as a representative example of a modern Ullmann condensation.
Materials:
-
3-Bromophenol (1.0 equiv)
-
4-Fluoroiodobenzene (1.2 equiv)
-
Potassium hydroxide (1.0 equiv)
-
Copper(I) bromide (0.1 equiv)
-
Copper powder (0.1 equiv)
-
Acetonitrile (solvent)
Procedure:
-
A mixture of 3-bromophenol, potassium hydroxide, 4-fluoroiodobenzene, copper(I) bromide, and copper powder is heated under reflux in acetonitrile for 2 hours.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using n-hexane as the eluent.
Protocol 2: General Buchwald-Hartwig Amination for C-O Coupling
This protocol provides a general framework for a Buchwald-Hartwig C-O coupling reaction. Specific conditions may need to be optimized for the synthesis of 3-Bromo-4'-fluorodiphenyl ether.
Materials:
-
3-Bromophenol (1.0 equiv)
-
4-Fluoroiodobenzene (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv)
-
Anhydrous toluene or dioxane (solvent)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.
-
Add the anhydrous solvent, followed by 3-bromophenol and 4-fluoroiodobenzene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
To better understand the mechanistic intricacies of these reactions, the following diagrams illustrate the catalytic cycles.
Caption: Catalytic cycle of the Ullmann condensation.
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Safety Operating Guide
Proper Disposal of 3-Bromo-4'-fluorodiphenyl Ether: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Bromo-4'-fluorodiphenyl ether (CAS No. 50904-38-6), a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Understanding the Hazard Profile of 3-Bromo-4'-fluorodiphenyl Ether
Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. This knowledge forms the basis for all safety and disposal protocols.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrFO | [1][2] |
| Molecular Weight | 267.09 g/mol | [1][3] |
| Appearance | Liquid or solid (Melting Point: 33-37 °C) | [1][4] |
| Boiling Point | 220 °C at 25 mmHg | [3][4] |
| Flash Point | >230 °F (>110 °C) | [1][4] |
Hazard Identification
3-Bromo-4'-fluorodiphenyl ether is classified with the following hazards:
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][3]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[1][3]
This compound is a halogenated aromatic ether. Halogenated organic compounds are of particular concern for disposal as they can be persistent in the environment and may form toxic byproducts, such as dioxins and furans, if not incinerated correctly.[5][6][7]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate PPE are the first lines of defense against chemical exposure.
Engineering Controls
-
Chemical Fume Hood: Always handle 3-Bromo-4'-fluorodiphenyl ether within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Ventilation: Ensure adequate general laboratory ventilation.[10][11]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial.
-
Hand Protection: Double-gloving is mandatory. An inner nitrile glove should be worn with a chemical-resistant outer glove (e.g., butyl rubber or neoprene).[9]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[8][9]
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of spillage, a chemical-resistant apron or disposable coveralls should be worn.[9][12]
-
Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8][9]
Segregation and Storage of Waste
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
Waste Container Requirements
-
Compatibility: Use only containers made of materials compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 3-Bromo-4'-fluorodiphenyl ether".[13] Do not use abbreviations or chemical formulas.[13]
-
Closure: Waste containers must be kept tightly closed except when adding waste.[13]
Segregation Protocol
-
Halogenated Waste Stream: 3-Bromo-4'-fluorodiphenyl ether waste must be collected in a dedicated "Halogenated Organic Waste" container.[13][14]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other incompatible waste streams.[13][14] Mixing can lead to dangerous reactions and complicates the final disposal process.
Spill Management and Decontamination
Accidents can happen. A well-defined spill response plan is essential.
Minor Spill Cleanup (within a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as outlined in Section 2.2.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[15][16]
-
Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools.[1]
-
Disposal: Place all contaminated materials into the designated "Halogenated Organic Waste" container.[15]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[17] Collect all decontamination materials as hazardous waste.
Major Spill Cleanup
In the event of a large spill, or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Restrict Access: Prevent personnel from entering the affected area.
Disposal Procedures: The Final Step
The disposal of 3-Bromo-4'-fluorodiphenyl ether must be conducted through a licensed hazardous waste disposal facility. The primary and most effective method for the destruction of halogenated organic compounds is high-temperature incineration.
Incineration (Preferred Method)
High-temperature incineration in a specially designed hazardous waste incinerator is the recommended disposal method.[14] This process is capable of breaking the carbon-halogen bonds and mineralizing the compound.
-
Causality: Incinerators for halogenated waste are equipped with advanced flue gas treatment systems, including scrubbers, to neutralize acidic gases like hydrobromic acid (HBr) that are formed during combustion.[5][18] This prevents the release of harmful substances into the atmosphere. Temperatures are carefully controlled to prevent the formation of dioxins and furans.[5]
Prohibited Disposal Methods
-
Landfill: Due to its halogenated nature, landfilling of 3-Bromo-4'-fluorodiphenyl ether is generally prohibited or severely restricted by regulations.[19]
-
Sewer/Drain Disposal: This compound is very toxic to aquatic life, and disposal down the drain is a direct violation of environmental regulations and ethical scientific practice.[1][13]
Disposal Workflow Diagram
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4'-fluorodiphenyl ether
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Bromo-4'-fluorodiphenyl ether (CAS No. 50904-38-6), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to build a culture of informed caution and operational excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
3-Bromo-4'-fluorodiphenyl ether is a halogenated diphenyl ether. A thorough risk assessment is the foundation of any safety protocol. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several significant hazards that directly inform our PPE strategy.[1]
-
Acute Oral Toxicity (Category 4): This classification indicates that the substance is harmful if swallowed.[1] Accidental ingestion via contaminated hands is a primary route of exposure that robust PPE and hygiene practices are designed to prevent.
-
Serious Eye Damage (Category 1): This is a critical hazard, signifying a risk of irreversible damage upon contact with the eyes.[1] This dictates the necessity for stringent and non-negotiable eye and face protection.
-
Aquatic Hazard (Acute 1 and Chronic 1): The compound is very toxic to aquatic life with long-lasting effects.[1] While not a direct human health hazard, this informs spill control and disposal procedures to prevent environmental release.
Given its chemical structure, we must also consider the potential for skin and respiratory irritation, common hazards associated with halogenated organic compounds.[2][3][4] Therefore, our PPE protocol is designed to provide comprehensive protection against all potential routes of exposure.
Core PPE Requirements for 3-Bromo-4'-fluorodiphenyl ether
For immediate clarity, the essential PPE for handling 3-Bromo-4'-fluorodiphenyl ether is summarized below. This table serves as a quick reference for laboratory personnel preparing for work with this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes, especially during transfers or reactions.[5][6] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Double-gloving is mandatory. Inspect gloves for any defects before use. Change gloves immediately upon contamination or after a maximum of two hours of use.[2][7] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling potentially corrosive and toxic substances.[6] |
| Respiratory | Use within a Certified Chemical Fume Hood | All handling of this compound must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[2][8] A respirator may be required for emergency situations or if engineering controls fail.[9] |
Experimental Protocol: Safe Handling and Use
This step-by-step methodology ensures that the established PPE requirements are integrated into a safe and efficient workflow.
Preparation and Engineering Controls:
-
Designated Area: Before beginning work, designate a specific area within a certified chemical fume hood for the handling of 3-Bromo-4'-fluorodiphenyl ether to contain potential contamination.[6][8]
-
Pre-Assembled Equipment: Assemble all necessary glassware, reagents, and magnetic stir bars within the fume hood before introducing the compound. This minimizes movement and the potential for accidents.
-
Emergency Readiness: Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[2][5] Ensure a spill kit compatible with halogenated organic liquids is readily accessible.[2]
Handling the Compound: 4. Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area. 5. Compound Transfer: Since 3-Bromo-4'-fluorodiphenyl ether is a liquid, use a calibrated pipette or syringe for transfers to avoid splashes.[10] Perform all transfers over a secondary containment tray to catch any potential drips.[8] 6. Reaction Monitoring: Keep all containers with 3-Bromo-4'-fluorodiphenyl ether tightly sealed when not in active use.[1][11]
Post-Handling: 7. Decontamination: Upon completion of the work, decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent. 8. Doffing PPE: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last, turning them inside out as you remove them. 9. Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1][12]
Emergency Protocol: Spill Management Workflow
In the event of a spill, a structured and immediate response is critical to mitigate exposure and environmental release. The following workflow should be ingrained in all personnel handling this compound.
Caption: Workflow for managing a chemical spill.
Step-by-Step Spill Cleanup:
-
Alert & Assess: Immediately alert others in the lab. Determine if the spill is minor (can be handled by lab personnel) or major (requires emergency response).
-
Secure PPE: For a minor spill, don the appropriate PPE, including double nitrile gloves, chemical safety goggles, a face shield, and a lab coat.[2]
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand.[13]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable waste container. Use non-sparking tools if there is any fire risk.[14]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Seal and label the waste container and dispose of it as hazardous waste according to institutional and local regulations.[1][15]
Disposal Plan: Contaminated Materials and Excess Chemical
Proper disposal is a critical final step in the chemical handling lifecycle, directly linked to its high aquatic toxicity.[1]
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with 3-Bromo-4'-fluorodiphenyl ether must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container immediately after use.
-
Chemical Waste: Unused or waste 3-Bromo-4'-fluorodiphenyl ether, as well as any solutions containing it, must be collected in a compatible, sealed, and labeled hazardous waste container. Halogenated organic waste should be segregated from non-halogenated waste streams.[2]
-
Regulatory Compliance: Never dispose of this chemical down the drain.[16] All waste disposal must adhere strictly to local, regional, and national environmental regulations to prevent aquatic contamination.[1][15]
By adhering to these detailed protocols, researchers and scientists can confidently handle 3-Bromo-4'-fluorodiphenyl ether, ensuring their personal safety and protecting the integrity of their work environment. This guide serves as a living document, a foundation upon which a robust and proactive safety culture can be built.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
